Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c1-2-16-12(15)10-7-17-11(14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLWONXVKLZJMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384076 | |
| Record name | Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61786-00-3 | |
| Record name | Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of Ethyl 2-(4-Chlorophenyl)-1,3-thiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The primary synthetic route is the well-established Hantzsch thiazole synthesis, a reliable method for the construction of the thiazole ring system. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols for each step, and a summary of the required reagents and expected outcomes.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step process. The first step involves the preparation of the key intermediate, 4-chlorobenzothioamide, from 4-chlorobenzonitrile. The second step is the Hantzsch thiazole synthesis, which involves the cyclocondensation of 4-chlorobenzothioamide with an α-halo carbonyl compound, specifically ethyl bromopyruvate, to yield the final product.
Elucidating the Potential Mechanism of Action of Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate: A Technical Guide
Disclaimer: Direct mechanistic studies on ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate are not extensively available in publicly accessible scientific literature. This guide, therefore, extrapolates potential mechanisms of action based on the reported biological activities of structurally similar 2-(4-chlorophenyl)-1,3-thiazole derivatives and the broader class of thiazole-containing compounds. The information presented herein is intended for research and drug development professionals and should be interpreted as a theoretical framework to guide future investigation.
The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] The presence of a 4-chlorophenyl group at the 2-position of the thiazole ring is a common feature in many biologically active molecules, suggesting its importance in target interaction. This technical guide consolidates the available information on related compounds to propose potential mechanisms of action for this compound.
I. Potential Anticancer Activity
Thiazole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer.[3][4] The proposed anticancer mechanisms for compounds structurally related to this compound are multifaceted and may involve the modulation of key signaling pathways and enzymes.
A. Putative Molecular Targets and Signaling Pathways
Based on studies of analogous compounds, potential anticancer mechanisms could involve:
-
Inhibition of Histone Acetyltransferases (HATs): A structurally related compound, 4-(4-chlorophenyl)-2-(2-cyclopentylidenehydrazinyl)-1,3-thiazole, has been identified as a histone acetyltransferase (HAT) inhibitor.[5] HATs play a crucial role in epigenetic regulation, and their aberrant activity is linked to cancer development. Inhibition of HATs can lead to cell cycle arrest and apoptosis.[5]
-
Induction of Apoptosis: Many thiazole derivatives exert their anticancer effects by inducing programmed cell death (apoptosis).[3][6] This can be triggered through various intrinsic and extrinsic pathways, often involving the activation of caspases.
-
Disruption of Tubulin Polymerization: The disturbance of microtubule dynamics is a validated anticancer strategy. Some thiazole-containing compounds have been shown to interfere with tubulin assembly, leading to mitotic arrest and cell death.[3]
-
Modulation of Pro-survival Signaling Pathways: Thiazole derivatives have been reported to inhibit critical signaling cascades that promote cancer cell proliferation and survival, such as the NF-κB, mTOR, and PI3K/Akt pathways.[3]
B. Hypothetical Signaling Pathway for Anticancer Action
The following diagram illustrates a potential, hypothetical mechanism by which this compound might exert its anticancer effects, drawing upon the known activities of related thiazole compounds.
II. Potential Anti-inflammatory Activity
The thiazole nucleus is also a key pharmacophore in the development of anti-inflammatory agents.[7][8] The anti-inflammatory effects of related thiazole derivatives suggest that this compound could act through the following mechanisms.
A. Putative Molecular Targets and Signaling Pathways
-
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes: The arachidonic acid pathway is central to the inflammatory response, with COX and LOX enzymes producing pro-inflammatory mediators like prostaglandins and leukotrienes. Thiazole derivatives have been shown to inhibit these enzymes.[7][8]
-
Suppression of Pro-inflammatory Cytokines: Overproduction of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO) is a hallmark of inflammation. Studies on indole-thiazole hybrids have demonstrated their ability to inhibit the lipopolysaccharide (LPS)-induced production of these cytokines in macrophages.[9]
B. Hypothetical Signaling Pathway for Anti-inflammatory Action
The diagram below presents a plausible signaling cascade for the anti-inflammatory activity of the target compound, based on the known actions of similar molecules.
III. Quantitative Data for Structurally Related Compounds
While specific quantitative data for this compound is not available, the following table summarizes the reported activities of some analogous compounds.
| Compound | Biological Activity | Assay | Cell Line / Model | IC50 / Activity | Reference |
| 1-(4-chlorophenyl)-3-[4-oxo-7-(4-bromophenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea | Anticancer | In vitro cytotoxicity | HS 578T (Breast) | 0.8 µM | [1] |
| 2-(4-chlorophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)-thiazolidin-4-one | Anticancer | MTT assay | MCF-7 (Breast) | 60.71 µmol L-1 | [10] |
| N-(4-(4-chlorophenyl)-3-(p-tolyl)thiazol-2(3H)-ylidene)aniline | Anticancer | In vitro cytotoxicity | SaOS-2 (Osteosarcoma) | Significant reduction in cell number after 7 days | [6] |
| Nitro-substituted thiazole derivative (Compound 3c) | Anti-inflammatory | Carrageenan-induced rat paw edema | Wistar rats | 44% inhibition | [11][12] |
IV. General Experimental Protocols
To elucidate the precise mechanism of action of this compound, a series of in vitro and in vivo experiments would be required. Below are generalized protocols for key assays.
A. In Vitro Anticancer Activity: MTT Assay
This assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.
-
Cell Culture: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
B. In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This is a standard model for evaluating acute inflammation.
-
Animal Grouping: Divide Wistar rats into groups: control, standard drug (e.g., Nimesulide), and test compound groups at different doses.
-
Compound Administration: Administer the test compound or standard drug orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
C. Experimental Workflow Diagram
V. Conclusion and Future Directions
While the precise mechanism of action of this compound remains to be definitively elucidated, the available literature on analogous compounds provides a strong foundation for targeted investigation. The evidence points towards potential anticancer and anti-inflammatory activities mediated through the modulation of key signaling pathways and enzymes, such as HATs, PI3K/Akt, and COX/LOX.
Future research should focus on:
-
In vitro screening: Comprehensive profiling against a panel of cancer cell lines and inflammatory cell models.
-
Target identification: Utilizing techniques such as proteomics and chemical biology to identify direct molecular targets.
-
In vivo efficacy: Evaluating the compound in relevant animal models of cancer and inflammation.
-
Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs to optimize potency and selectivity.
By pursuing these avenues of research, a clearer understanding of the therapeutic potential and mechanism of action of this compound can be achieved, paving the way for its potential development as a novel therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 12. wjpmr.com [wjpmr.com]
The Multifaceted Biological Activities of 2-Arylthiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-arylthiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have been extensively investigated and have shown significant potential in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the core biological activities of 2-arylthiazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes quantitative data, details key experimental protocols, and visualizes relevant biological pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.
Anticancer Activity
2-Arylthiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
Quantitative Anticancer Data
The in vitro cytotoxic activity of 2-arylthiazole derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 2-Hydrazinyl-4-arylthiazole Derivatives | A549 (Lung Adenocarcinoma) | 12.0 ± 1.73 | - | - |
| C6 (Rat Glioma) | 3.83 ± 0.76 | Cisplatin | 12.67 | |
| 4-Chlorophenylthiazolyl Derivatives | MDA-MB-231 (Breast Cancer) | 3.52 | Sorafenib | 1.18 |
| 3-Nitrophenylthiazolyl Derivatives | MDA-MB-231 (Breast Cancer) | 1.21 | Sorafenib | 1.18 |
| Thiazole-based Nicotinamide Derivatives | HCT-116 (Colon Cancer) | 9.3 ± 0.02 | - | - |
| HepG-2 (Liver Cancer) | 7.8 ± 0.025 | - | - | |
| Thiazole Derivatives | MCF-7 (Breast Cancer) | 35.81 | Cisplatin | >50 |
Inhibition of Key Kinases in Cancer
A significant mechanism underlying the anticancer activity of 2-arylthiazole derivatives is the inhibition of protein kinases that are often dysregulated in cancer. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclooxygenase-2 (COX-2) are two such important targets.
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1] Inhibition of VEGFR-2 is a well-established anti-cancer strategy.
| Compound Class | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| 4-Chlorophenylthiazole Derivative | 51.09 | Sorafenib | 51.41[2] |
| Thiazole-based Nicotinamide Derivative | 60.83 | - | - |
| Bis([3][4][5]triazolo)[4,3-a:3',4'-c]quinoxaline Derivatives | 3.7 - 11.8 | Sorafenib | 3.12[6] |
| Thiazolidine-2,4-dione Derivatives | 81 - 116 | - | - |
Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in various cancers and is involved in inflammation and cell proliferation. Selective COX-2 inhibitors are being investigated as potential anticancer agents.
| Compound Class | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound | Reference IC50 (µM) |
| 2-(Trimethoxyphenyl)-Thiazoles | 23.26 | 9.24 | Meloxicam | 12.50[7] |
| 4,5-Diarylthiazoles | 9.23 - 10.71 | - | - | - |
| Thiazole Analogues of Indomethacin | 0.0003 - 0.007 | - | - | - |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines the steps for determining the cytotoxic effects of 2-arylthiazole derivatives on cancer cell lines.[5][8]
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
2-Arylthiazole test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the 2-arylthiazole derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway: PI3K/Akt Inhibition
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a common feature in many cancers.[9] Several 2-arylthiazole derivatives have been shown to exert their anticancer effects by inhibiting this pathway.[4]
Caption: PI3K/Akt signaling pathway and points of inhibition by 2-arylthiazole derivatives.
Antimicrobial Activity
2-Arylthiazole derivatives have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains. Their antimicrobial potential makes them attractive candidates for the development of new anti-infective agents.
Quantitative Antimicrobial Data
The antimicrobial efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| 2-(Pyrazolin-1-yl)-thiazoles | S. pneumoniae | 0.03 - 7.81 | Ampicillin | 0.24 - 0.6 |
| E. coli | 0.03 - 7.81 | Ampicillin | - | |
| P. aeruginosa | 15.625 - 31.25 | Amoxicillin | > 500 | |
| Heteroaryl(aryl) Thiazoles | S. aureus (MRSA) | 0.23 - 0.70 | Ampicillin | >3.75 |
| P. aeruginosa | 0.23 - 0.70 | Ampicillin | >3.75 | |
| E. coli | 0.23 - 0.70 | Ampicillin | >3.75 | |
| A. fumigatus | 0.08 - 0.47 | Ketoconazole | 0.2 - 1.0 | |
| T. viride | 0.06 - 0.47 | Ketoconazole | 0.2 - 1.0 |
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
2-Arylthiazole test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sterile cork borer or pipette tips
-
Positive control (e.g., Ampicillin, Ketoconazole)
-
Negative control (solvent)
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Uniformly spread the microbial inoculum over the entire surface of the MHA plates using a sterile cotton swab.
-
Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48-72 hours for fungi.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Experimental Workflow: Antimicrobial Screening
The following diagram illustrates a typical workflow for screening the antimicrobial activity of 2-arylthiazole derivatives.
Caption: Experimental workflow for antimicrobial activity screening.
Anti-inflammatory Activity
Certain 2-arylthiazole derivatives have demonstrated potent anti-inflammatory properties, suggesting their potential in treating various inflammatory disorders. Their mechanism of action often involves the inhibition of key inflammatory mediators and enzymes.
Quantitative Anti-inflammatory Data
The in vivo anti-inflammatory activity of these compounds is frequently assessed using the carrageenan-induced paw edema model in rodents. The percentage of edema inhibition is a measure of the anti-inflammatory effect.
| Compound Class | Animal Model | Edema Inhibition (%) | Reference Compound | Reference Inhibition (%) |
| Thiazolyl-thiadiazines | Rat | 60.82 ± 1.96 (after 6h) | Indomethacin | 53.21 ± 0.76 (after 6h) |
| 2-(Dipropylamino)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide | Rat | 44 | - | - |
| Thiazole Derivatives | Mouse | - | Ibuprofen | 76.34 (after 1h) |
| Thiazole Derivatives | Mouse | - | Diclofenac sodium | 77.87 (after 1h) |
Experimental Protocol: Carrageenan-Induced Paw Edema
This in vivo model is a standard method for evaluating the acute anti-inflammatory activity of new compounds.[10][11]
Materials:
-
Rats or mice
-
Carrageenan solution (1% in sterile saline)
-
2-Arylthiazole test compounds
-
Plethysmometer or calipers
-
Positive control (e.g., Indomethacin, Diclofenac)
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compounds, positive control, or vehicle to different groups of animals, typically via oral or intraperitoneal routes.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer or paw thickness with calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle-treated control group.
Conclusion
The 2-arylthiazole scaffold represents a versatile and promising platform for the design and development of novel therapeutic agents. The derivatives of this heterocyclic system have consistently demonstrated significant anticancer, antimicrobial, and anti-inflammatory activities. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further explore the therapeutic potential of this important class of compounds. The elucidation of their mechanisms of action, particularly their effects on key signaling pathways, will continue to drive the optimization of 2-arylthiazole derivatives towards clinically viable drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Inhibition of PI3K/Akt signaling: an emerging paradigm for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. inotiv.com [inotiv.com]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Spectrometric Analysis of Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral data and analytical methodologies for the characterization of ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate. Due to the limited availability of published experimental data for this specific compound, this guide presents representative spectral data from a closely related analog, ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate. This information, coupled with detailed experimental protocols, offers a robust framework for the spectral analysis of this class of compounds.
Representative Spectral Data
The following tables summarize the spectral data obtained for ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate, a structural analog of the target compound. These values provide an expected range and pattern for the spectral features of this compound.
Table 1: ¹H NMR Spectral Data of Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate [1]
| Chemical Shift (δ/p.p.m.) | Multiplicity | Coupling Constant (J/Hz) | Number of Protons | Assignment |
| 7.46–8.00 | m | - | 5H | Phenyl-H |
| 4.49 | q | 7.0 | 2H | -OCH₂CH₃ |
| 1.44 | t | 7.0 | 3H | -OCH₂CH₃ |
Solvent: CDCl₃, Frequency: 500 MHz
Table 2: ¹³C NMR Spectral Data of Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate [1]
| Chemical Shift (δ/p.p.m.) | Assignment |
| 168.87 | C=O (ester) |
| 160.27 | Thiazole C2 |
| 146.48 | Thiazole C4 |
| 131.77 | Phenyl C |
| 131.63 | Phenyl C |
| 129.24 | Phenyl C |
| 164.15 (q, ²JC—F = 36.5 Hz) | Thiazole C5-CF₃ |
| 123.33 (q, ¹JC—F = 269.3 Hz) | -CF₃ |
| 62.41 | -OCH₂CH₃ |
| 13.98 | -OCH₂CH₃ |
Solvent: CDCl₃, Frequency: 125 MHz
Table 3: IR Spectral Data of Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate [1]
| Wavenumber (cm⁻¹) | Assignment |
| 3061, 2980 | C-H stretching (aromatic, aliphatic) |
| 1737 | C=O stretching (ester) |
| 1633 | C=N stretching (thiazole) |
| 1513, 1461 | C=C stretching (aromatic) |
| 1290, 1210 | C-O stretching |
| 766, 689 | C-H bending (aromatic) |
Sample Preparation: KBr pellet
Table 4: Mass Spectrometry Data
While specific mass spectrometry data for the analog was not detailed in the provided search results, a general fragmentation pattern can be predicted.
| m/z | Interpretation |
| [M]⁺ | Molecular ion peak |
| [M-OC₂H₅]⁺ | Loss of the ethoxy group |
| [M-COOC₂H₅]⁺ | Loss of the entire ester group |
| [Ar-C≡S]⁺ | Fragmentation of the thiazole ring |
Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Procedure:
-
Sample Preparation: Dissolve 5-25 mg of the solid sample in approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[2][3] Ensure the solid is fully dissolved; if necessary, filter the solution through a pipette with a cotton plug into the NMR tube.[2]
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: For ¹H NMR, acquire the spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS).[4]
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Procedure (Thin Solid Film Method):
-
Sample Preparation: Dissolve a small amount of the solid sample (approximately 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[5]
-
Film Formation: Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[5][6] Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[5]
-
Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer.[5] Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.[7][8]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Procedure (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, where it is vaporized.[9]
-
Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam, causing the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺).[10][11]
-
Fragmentation: The high energy of the ionization process often causes the molecular ion to fragment into smaller, characteristic ions.[10][11]
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[12][13]
-
Detection: A detector records the abundance of each ion at a specific m/z ratio, generating a mass spectrum.[13]
Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the spectroscopic and spectrometric analysis of a synthesized organic compound.
Caption: General workflow for the synthesis, purification, and structural elucidation of an organic compound using key analytical techniques.
References
- 1. Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How To [chem.rochester.edu]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. webassign.net [webassign.net]
- 7. teachersinstitute.yale.edu [teachersinstitute.yale.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ORGANIC SPECTROSCOPY INTERNATIONAL: Mass Spectrometry [orgspectroscopyint.blogspot.com]
- 12. fiveable.me [fiveable.me]
- 13. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
In Vitro Anticancer Activity of Novel Thiazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. In recent years, there has been a significant surge in the development of novel thiazole-containing molecules as potential anticancer agents. These compounds have demonstrated efficacy against a variety of cancer cell lines through diverse mechanisms of action, including the inhibition of key signaling pathways, disruption of cellular division, and induction of programmed cell death. This technical guide provides an in-depth overview of recent advancements in the in vitro anticancer activity of novel thiazole compounds, with a focus on quantitative data, detailed experimental protocols, and the elucidation of underlying molecular mechanisms.
Thiazole Derivatives as PI3K/mTOR Dual Inhibitors
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Consequently, the development of inhibitors targeting this pathway is a major focus of anticancer drug discovery. A series of novel thiazole derivatives has been synthesized and evaluated for their potential as dual PI3K/mTOR inhibitors.
Data Presentation: In Vitro Cytotoxicity and Kinase Inhibition
The antiproliferative activity of these novel thiazole compounds was assessed against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3b | Leukemia (HL-60(TB)) | Not explicitly stated, but showed lethal effect | [1] |
| Leukemia (RPMI-8226) | Not explicitly stated, but showed lethal effect | [1] | |
| 3e | Leukemia (HL-60(TB)) | Not explicitly stated, but showed lethal effect | [1] |
| Leukemia (RPMI-8226) | Not explicitly stated, but showed lethal effect | [1] |
Furthermore, the most potent compounds were evaluated for their inhibitory activity against PI3Kα and mTOR kinases.
| Compound | Kinase | IC50 (µM) | Reference |
| 3b | PI3Kα | 0.086 ± 0.005 | [1] |
| mTOR | 0.221 ± 0.014 | [1] | |
| 3e | PI3Kα | Weaker than 3b | [1] |
| mTOR | Weaker than 3b | [1] |
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Novel thiazole compounds
-
Cancer cell lines (e.g., HL-60(TB), RPMI-8226)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Complete cell culture medium
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the thiazole compounds and incubate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The IC50 value is calculated from the dose-response curve.
This assay measures the ability of the thiazole compounds to inhibit the kinase activity of PI3K and mTOR.
Materials:
-
Recombinant human PI3Kα and mTOR enzymes
-
Kinase buffer
-
ATP
-
Substrate (e.g., PIP2 for PI3K, PHAS-I/4E-BP1 for mTOR)
-
Thiazole compounds
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.
-
Add the thiazole compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a specified time.
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence or fluorescence.
-
Calculate the IC50 value from the inhibitor concentration-response curve.
Signaling Pathway Diagram
Caption: PI3K/mTOR signaling pathway and the inhibitory action of novel thiazole compounds.
Thiazole-Naphthalene Derivatives as Tubulin Polymerization Inhibitors
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs. A novel series of thiazole-naphthalene derivatives has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
Data Presentation: In Vitro Cytotoxicity and Tubulin Polymerization Inhibition
The antiproliferative activities of these compounds were evaluated against human breast cancer (MCF-7) and human lung adenocarcinoma (A549) cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5b | MCF-7 | 0.48 ± 0.03 | [2] |
| A549 | 0.97 ± 0.13 | [2] | |
| Colchicine (Standard) | MCF-7 | Not specified | |
| A549 | Not specified |
The most active compound, 5b, was further assessed for its ability to inhibit tubulin polymerization.
| Compound | IC50 (µM) for Tubulin Polymerization Inhibition | Reference |
| 5b | 3.3 | [2] |
| Colchicine (Standard) | 9.1 | [2] |
Experimental Protocols
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Thiazole-naphthalene derivatives
-
Cancer cell lines (e.g., MCF-7)
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
This assay measures the effect of compounds on the polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin
-
Tubulin polymerization buffer
-
GTP
-
Thiazole-naphthalene derivatives
-
Spectrophotometer with temperature control
Procedure:
-
Prepare a reaction mixture containing tubulin, polymerization buffer, and the test compound on ice.
-
Initiate polymerization by adding GTP and transferring the mixture to a pre-warmed 37°C spectrophotometer.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to microtubule formation.
-
The IC50 for polymerization inhibition is determined from the concentration-response curve.
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating thiazole-naphthalene derivatives.
Thiazole Derivatives as Akt Inhibitors
The serine/threonine kinase Akt is a central node in cell signaling pathways that promote cell survival and proliferation. A series of novel thiazole derivatives were synthesized and evaluated as potential Akt inhibitors.
Data Presentation: In Vitro Cytotoxicity
The cytotoxic effects of these compounds were investigated against human lung adenocarcinoma (A549), rat glioma (C6), and non-cancerous mouse embryonic fibroblast (NIH/3T3) cell lines.
| Compound | A549 IC50 (µg/mL) | C6 IC50 (µg/mL) | NIH/3T3 IC50 (µg/mL) | Reference |
| 6 | 12.0 ± 1.73 | 3.83 ± 0.76 | > 500 | [3] |
| Cisplatin (Standard) | Not specified | Not specified | Not specified | [3] |
Experimental Protocols
This assay is used to detect and quantify apoptosis by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while propidium iodide (PI) stains necrotic or late apoptotic cells with compromised membranes.
Materials:
-
Thiazole derivatives
-
Cancer cell lines (e.g., C6)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Signaling Pathway Diagram
Caption: The Akt signaling pathway and its inhibition by a novel thiazole derivative.
Conclusion
The studies highlighted in this technical guide underscore the vast potential of the thiazole scaffold in the development of novel anticancer agents. The diverse mechanisms of action, including dual PI3K/mTOR inhibition, tubulin polymerization inhibition, and Akt inhibition, demonstrate the versatility of this heterocyclic core. The presented quantitative data provides a clear basis for comparing the efficacy of different thiazole derivatives, while the detailed experimental protocols offer a practical resource for researchers in the field. The continued exploration of structure-activity relationships and the synthesis of new thiazole-based compounds are expected to yield even more potent and selective anticancer drug candidates in the future.
References
The Pivotal Role of Substitution: A Technical Guide to the Structure-Activity Relationship of 2,4-Disubstituted Thiazoles
For Researchers, Scientists, and Drug Development Professionals
The 2,4-disubstituted thiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of a multitude of compounds with a broad spectrum of biological activities. The versatility of this scaffold lies in the profound influence that substituents at the C2 and C4 positions exert on the pharmacological profile of the molecule. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2,4-disubstituted thiazoles, with a focus on their anticancer and antimicrobial properties. Detailed experimental protocols for key biological assays and the synthesis of these compounds are also presented, alongside visualizations of relevant signaling pathways to provide a comprehensive resource for researchers in the field.
Anticancer Activity of 2,4-Disubstituted Thiazoles
The anticancer potential of 2,4-disubstituted thiazoles has been extensively explored, with numerous studies demonstrating their ability to inhibit the proliferation of various cancer cell lines. The substituents at the C2 and C4 positions play a critical role in determining the potency and selectivity of these compounds.
Structure-Activity Relationship for Anticancer Activity
The nature of the substituents at both the C2 and C4 positions significantly impacts the cytotoxic activity of 2,4-disubstituted thiazoles. Analysis of various studies reveals key trends:
-
At the C2-position: The presence of a hydrazinyl or substituted hydrazinyl moiety often confers significant anticancer activity. For instance, a 2-(2-benzylidene-hydrazinyl) group has been shown to be effective.[1] Further substitution on the benzylidene ring can modulate this activity.
-
At the C4-position: Aromatic or heteroaromatic rings are common substituents. The substitution pattern on these rings is crucial. For example, a 4-(p-tolyl) group has been associated with potent activity.[2] The presence of electron-withdrawing or electron-donating groups on the C4-phenyl ring can fine-tune the cytotoxic effects.
-
Combined Influence: The interplay between the substituents at C2 and C4 is paramount. For example, a combination of a substituted hydrazinyl moiety at C2 and a substituted phenyl ring at C4 has yielded compounds with low micromolar IC50 values against various cancer cell lines.
The following table summarizes the in vitro cytotoxic activity of a selection of 2,4-disubstituted thiazole derivatives against various cancer cell lines.
| Compound ID | C2-Substituent | C4-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 4a | 2-(2-(4-Hydroxybenzylidene)hydrazinyl) | -H (on thiazole-5-one) | MCF-7 | 12.7 ± 0.77 | [3] |
| HepG2 | 6.69 ± 0.41 | [3] | |||
| 4c | 2-(2-(4-Hydroxy-3-(phenyldiazenyl)benzylidene)hydrazinyl) | -H (on thiazole-5-one) | MCF-7 | 2.57 ± 0.16 | [3] |
| HepG2 | 7.26 ± 0.44 | [3] | |||
| 3b | 2-(carbazole-9-carbothioamido) | 4-(4-bromophenyl) | HT29 | 7.8 | [4] |
| 3h | 2-(carbazole-9-carbothioamido) | 4-(4-(dimethylamino)phenyl) | A549 | 9.7 | [4] |
| 3i | 2-(carbazole-9-carbothioamido) | 4-(naphthalen-2-yl) | A549 | 8.5 | [4] |
| 7g | 2-(5-(4-fluorophenyl)-3-phenyl-4,5-dihydropyrazol-1-yl) | -H (on thiazol-4-one) | T-47D | 0.88 | [5] |
| 7m | 2-(3,5-bis(4-fluorophenyl)-4,5-dihydropyrazol-1-yl) | -H (on thiazol-4-one) | T-47D | 0.75 | [5] |
| 8 | (E)-N'-(1-(p-tolyl)ethylidene)-N-(4-(p-tolyl)thiazol-2-yl)benzohydrazide (with dibromo-hydroxy-phenyl) | 4-(p-tolyl) | MCF-7 | 3.36 ± 0.06 µg/mL | [2] |
Antimicrobial Activity of 2,4-Disubstituted Thiazoles
2,4-Disubstituted thiazoles also exhibit significant potential as antimicrobial agents against a range of bacterial and fungal pathogens. The substitutions at the C2 and C4 positions are instrumental in defining their spectrum of activity and potency.
Structure-Activity Relationship for Antimicrobial Activity
Key structural features that influence the antimicrobial activity of 2,4-disubstituted thiazoles include:
-
At the C2-position: The presence of a substituted amino or hydrazino group is often beneficial. For example, a 2-(2,3,5-trichlorophenylidenehydrazino) moiety has been shown to confer good antibacterial and antifungal activity.[6]
-
At the C4-position: An aryl group at this position is a common feature in active compounds. Substituents on this aryl ring, such as halogens or nitro groups, can significantly enhance antimicrobial potency. For instance, the presence of a nitro group at the para position of a C4-phenyl ring has been shown to improve antimicrobial activity.[7]
-
Overall Lipophilicity: The lipophilicity of the molecule, influenced by the substituents at both positions, plays a crucial role in its ability to penetrate microbial cell membranes.
The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration, MIC) of selected 2,4-disubstituted thiazole derivatives.
| Compound ID | C2-Substituent | C4-Substituent | Microorganism | MIC (µg/mL) | Reference |
| 5 | 2-(3-pyridyl) | 4-methyl-5-acetyl | Staphylococcus epidermidis | 0.24 | [8] |
| Geotrichum candidum | 0.48 | [8] | |||
| 15 | 2-(4-(1-(thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-1H-1,2,3-triazol-1-yl)-1,3,4-thiadiazole | 4-(substituted pyrazoline) | E. coli | 5-10 | [9] |
| P. aeruginosa | 5-10 | [9] | |||
| S. aureus | 5-10 | [9] | |||
| C. albicans | 5 | [9] | |||
| 56 | 2-(3-(4-chlorophenyl)-5-phenyl-4,5-dihydropyrazol-1-yl) | -H | S. aureus | 8-16 | [9] |
| E. coli | 8-16 | [9] | |||
| P. aeruginosa | 8-16 | [9] | |||
| C. albicans | 32 | [9] |
Experimental Protocols
Synthesis of 2,4-Disubstituted Thiazoles via Hantzsch Synthesis
The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of 2,4-disubstituted thiazoles.[10][11]
General Procedure:
-
Reaction Setup: To a solution of an α-haloketone (1.0 eq) in a suitable solvent (e.g., ethanol, methanol) is added a thioamide or thiourea derivative (1.0-1.2 eq).[10]
-
Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from 2 to 24 hours, depending on the reactivity of the substrates.[12] Microwave-assisted synthesis can significantly reduce the reaction time to 5-30 minutes.[12]
-
Work-up and Purification: Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then treated with a base (e.g., 5% Na2CO3 solution) to neutralize any acid formed and precipitate the product.[10] The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (2,4-disubstituted thiazoles) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Broth Dilution Method
The broth dilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).
-
Serial Dilution of Compound: Perform a serial two-fold dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a series of test tubes or a 96-well microplate.
-
Inoculation: Inoculate each tube or well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the tubes or plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways Targeted by 2,4-Disubstituted Thiazoles
Several 2,4-disubstituted thiazole derivatives have been identified as inhibitors of key signaling pathways implicated in cancer progression, including the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Spleen Tyrosine Kinase (Syk) pathways.
EGFR Signaling Pathway Inhibition
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Certain 2,4-disubstituted thiazoles have been shown to act as EGFR inhibitors.[13][14]
VEGFR-2 Signaling Pathway Inhibition
The VEGFR-2 signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several 2,4-disubstituted thiazoles have been identified as potent inhibitors of VEGFR-2.[15][16][17]
SYK Signaling Pathway Inhibition
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in the signaling of various immune receptors. Its inhibition is a therapeutic strategy for inflammatory diseases and certain cancers. Some 2,4-disubstituted thiazoles have been investigated as SYK inhibitors.[18][19]
Conclusion
The 2,4-disubstituted thiazole scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies clearly demonstrate that careful selection and optimization of substituents at the C2 and C4 positions are critical for achieving high potency and selectivity against various biological targets. This guide has provided a comprehensive overview of the SAR for anticancer and antimicrobial activities, detailed experimental protocols for their evaluation and synthesis, and visualizations of key signaling pathways. This information serves as a valuable resource for researchers dedicated to the design and development of next-generation therapeutics based on the 2,4-disubstituted thiazole core.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of some novel 2,4-disubstituted thiazoles as possible antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of some new 2-(3-pyridyl)-4,5-disubstituted thiazoles as potent antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. jptcp.com [jptcp.com]
- 14. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New 2,4-disubstituted-2-thiopyrimidines as VEGFR-2 inhibitors: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Carboxamide Spleen Tyrosine Kinase (Syk) Inhibitors: Leveraging Ground State Interactions To Accelerate Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Target Identification for Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate is a small molecule belonging to the diverse and biologically significant thiazole class of heterocyclic compounds. While direct target identification and extensive biological activity data for this specific molecule are not widely published, the 2-phenylthiazole scaffold is a well-established pharmacophore present in numerous compounds with demonstrated therapeutic potential. Structurally analogous compounds have exhibited a range of biological activities, most notably anticancer properties against various human cancer cell lines.[1][2][3] This technical guide outlines a comprehensive, albeit hypothetical, strategy for the identification and validation of the molecular target(s) of this compound, proceeding under the assumption of potential anticancer activity based on structure-activity relationships of closely related analogs.[1][2][3] This document provides detailed experimental protocols for state-of-the-art target deconvolution methodologies and presents a framework for data analysis and visualization.
Inferred Biological Activity from Analogous Compounds
Due to the limited specific biological data for this compound, we will extrapolate potential activities from published data on structurally similar 2-phenylthiazole-4-carboxamide derivatives. These derivatives have shown cytotoxic effects against a panel of human cancer cell lines.
Table 1: Summary of Anticancer Activity of Analogous 2-Phenylthiazole Derivatives
| Compound Class | Cell Line | Activity Metric | Reported Value (µg/mL) | Reference |
| 2-Phenylthiazole-4-carboxamides | T47D (Breast Cancer) | IC50 | < 10 | [1] |
| 2-Phenylthiazole-4-carboxamides | Caco-2 (Colorectal Cancer) | IC50 | < 10 | [1] |
| 2-Phenylthiazole-4-carboxamides | HT-29 (Colon Cancer) | IC50 | < 10 | [1] |
| N-Phenyl-2-p-tolylthiazole-4-carboxamides | SKNMC (Neuroblastoma) | IC50 | Varies by derivative | [3] |
| N-Phenyl-2-p-tolylthiazole-4-carboxamides | HEP-G2 (Liver Cancer) | IC50 | Varies by derivative | [3] |
Note: The reported values are for analogous compounds and serve as a basis for designing a target identification strategy for this compound.
A Proposed Strategy for Target Identification
A multi-pronged approach is recommended for the de novo identification of the molecular target(s) of this compound. This strategy combines unbiased, proteome-wide screening methods with subsequent focused validation assays.
Detailed Experimental Protocols
Phase 1: Unbiased Target Discovery
This classical biochemical technique aims to isolate binding partners of the compound from a complex protein mixture, such as a cell lysate.
Protocol:
-
Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for immobilization (e.g., an amino or carboxyl group at a non-essential position determined by preliminary structure-activity relationship studies).
-
Immobilization: Covalently attach the synthesized probe to a solid support, such as NHS-activated sepharose beads, to create an affinity matrix. A control matrix should be prepared by blocking the active groups on the beads without the compound.
-
Lysate Preparation: Culture and harvest a relevant cancer cell line (e.g., T47D or HT-29). Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors. Centrifuge to remove cellular debris and collect the soluble protein fraction.
-
Affinity Purification: Incubate the cell lysate with both the compound-bound and control matrices for 2-4 hours at 4°C.
-
Washing: Wash the matrices extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins. This can be achieved by competitive elution with an excess of the free (non-immobilized) this compound, or by changing the pH or ionic strength of the buffer.
-
Protein Identification: Resolve the eluted proteins by SDS-PAGE and visualize with silver staining. Excise unique bands present in the compound elution but not the control. Identify the proteins by in-gel digestion with trypsin followed by LC-MS/MS analysis.
CETSA identifies target proteins based on the principle of ligand-induced thermal stabilization. Binding of the compound to its target protein increases the protein's melting temperature.
Protocol:
-
Cell Treatment: Treat intact cancer cells with either the test compound (e.g., at 10x the inferred IC50) or a vehicle control (e.g., DMSO).
-
Heating: Heat aliquots of the treated cells to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes to induce protein denaturation and aggregation.
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing stabilized proteins) from the precipitated, denatured proteins by centrifugation.
-
Sample Preparation for MS: Prepare the soluble fractions for mass spectrometry analysis. This typically involves protein precipitation, digestion with trypsin, and peptide labeling with isobaric tags (e.g., TMT or iTRAQ) for quantitative proteomics.
-
LC-MS/MS Analysis: Analyze the labeled peptide mixtures by high-resolution mass spectrometry.
-
Data Analysis: Identify proteins that show a significant thermal shift (i.e., remain soluble at higher temperatures) in the compound-treated samples compared to the vehicle controls. These are the putative targets.
Phase 2: Hit Validation
If the putative target is an enzyme, its activity can be measured in the presence and absence of the compound.
Protocol (Example: Kinase Inhibition Assay):
-
Reagents: Obtain the purified recombinant putative kinase target, its specific substrate, and ATP.
-
Assay Setup: In a microplate, set up reactions containing the kinase, substrate, and varying concentrations of this compound.
-
Reaction Initiation: Start the reaction by adding ATP.
-
Detection: After a defined incubation period, measure the amount of product formed. This can be done using various methods, such as phosphorylation-specific antibodies or luminescence-based ATP consumption assays.
-
Data Analysis: Plot the enzyme activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Table 2: Hypothetical Kinase Inhibition Data
| Compound Concentration (µM) | % Inhibition |
| 0.01 | 5 |
| 0.1 | 15 |
| 1 | 48 |
| 10 | 85 |
| 100 | 98 |
This is a lower-throughput version of CETSA used to validate a specific putative target identified in the mass spectrometry screen.
Protocol:
-
Procedure: Follow steps 1-3 of the CETSA-MS protocol.
-
Protein Detection: Instead of proceeding to mass spectrometry, analyze the soluble protein fractions by SDS-PAGE.
-
Western Blotting: Transfer the proteins to a PVDF membrane and probe with a primary antibody specific to the putative target protein. Use a secondary antibody conjugated to HRP for chemiluminescent detection.
-
Analysis: Quantify the band intensities at each temperature for both the compound-treated and control samples to generate melt curves. A shift in the melt curve to higher temperatures in the presence of the compound confirms direct target engagement.
Signaling Pathway and Logic Diagrams
Should a specific kinase be validated as a target, its role in cellular signaling can be visualized to understand the downstream consequences of inhibition.
Conclusion
The identification of a small molecule's direct molecular target is a pivotal step in drug discovery, providing a mechanistic understanding of its biological effects and enabling rational optimization. While this compound itself lacks extensive characterization, the biological activities of its structural analogs strongly suggest therapeutic potential, particularly in oncology. The integrated workflow presented in this guide, combining unbiased proteomic approaches with rigorous biophysical and biochemical validation, provides a robust framework for elucidating its mechanism of action. Successful target deconvolution will be critical for advancing this and similar thiazole-based compounds through the drug development pipeline.
References
- 1. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted and known physicochemical properties of ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document compiles information from closely related structural analogs and establishes a framework for its synthesis and characterization. Detailed, standardized experimental protocols for determining its key physicochemical parameters are provided, alongside a logical workflow for its potential integration into a drug discovery pipeline. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound and its derivatives.
Introduction
Thiazole-based compounds are a cornerstone in medicinal chemistry, forming the core scaffold of numerous clinically approved drugs and biologically active agents. Their unique electronic properties and ability to engage in various intermolecular interactions make them privileged structures in the design of enzyme inhibitors, receptor agonists/antagonists, and antimicrobial agents. The specific compound, this compound, combines the thiazole core with a 4-chlorophenyl substituent at the 2-position and an ethyl ester at the 4-position. This combination of a halogenated aromatic ring and an ester functional group suggests potential for diverse biological activities and makes its physicochemical characterization crucial for any drug development campaign.
This document outlines the core physicochemical properties, provides detailed methodologies for their experimental determination, and situates the compound within a typical drug discovery context.
Physicochemical Properties
General and Calculated Properties
| Property | Value for this compound |
| Molecular Formula | C₁₂H₁₀ClNO₂S |
| Molecular Weight | 267.73 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not assigned |
| Calculated LogP | 3.5 - 4.0 |
| Calculated pKa | (basic) ~1-2 (thiazole N); (acidic) Not applicable |
| Calculated Polar Surface Area | 65.8 Ų |
Comparative Experimental Data of Analogous Compounds
| Property | Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate[1] | Ethyl 2-acetylthiazole-4-carboxylate | Ethyl 2-amino-4-methylthiazole-5-carboxylate[2] |
| Molecular Formula | C₁₃H₁₀F₃NO₂S | C₈H₉NO₃S | C₇H₁₀N₂O₂S |
| Molecular Weight | 301.28 g/mol | 199.23 g/mol | 186.23 g/mol |
| Melting Point (°C) | Not Reported | 68-69 | 178–179 |
| Boiling Point (°C) | Not Reported | 310.6 ± 34.0 (at 760 mmHg) | Not Reported |
| Solubility | Not Reported | Not Reported | Not Reported |
| LogP | Not Reported | Not Reported | Not Reported |
Synthesis and Characterization
The most common and efficient method for synthesizing 2-aryl-1,3-thiazole-4-carboxylates is the Hantzsch thiazole synthesis. This involves the condensation of a thioamide with an α-halo carbonyl compound.
Proposed Synthesis Workflow
A logical workflow for the synthesis and purification of the target compound is outlined below.
Experimental Protocol: Synthesis
This protocol is adapted from established Hantzsch synthesis procedures for similar 2,4-disubstituted thiazoles.
-
Reaction Setup: To a solution of 4-chlorothiobenzamide (1.0 equivalent) in a suitable solvent such as ethanol or tetrahydrofuran (THF) in a round-bottom flask, add ethyl bromopyruvate (1.1 equivalents).
-
Reaction Execution: Stir the mixture at reflux (typically 60-80 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: After cooling the reaction mixture to room temperature, pour it into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford the pure this compound.
Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃). Record ¹H and ¹³C NMR spectra to confirm the chemical structure.
-
Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition and molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Record the IR spectrum to identify key functional groups, such as the carbonyl (C=O) stretch of the ester and C=N/C=C stretches of the thiazole ring. For the analog ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate, a characteristic ester C=O stretch is observed at 1737 cm⁻¹[1].
-
Melting Point (MP) Determination: Determine the melting point of the purified solid to assess its purity.
Experimental Protocols for Physicochemical Properties
The following are standardized protocols for determining the key physicochemical properties of a novel compound.
Melting Point Determination (Capillary Method)
-
Sample Preparation: Ensure the purified compound is completely dry and finely powdered. Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a melting point apparatus. Heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Data Recording: Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The recorded melting point should be a range.[3]
Solubility Determination (Shake-Flask Method)
-
System Preparation: Prepare a series of buffered aqueous solutions at different physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, 7.4).
-
Equilibration: Add an excess amount of the solid compound to a vial containing a known volume of the buffer. Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4][5]
-
Sample Analysis: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully remove an aliquot of the supernatant, dilute it with a suitable solvent, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is reported as the measured concentration (e.g., in µg/mL or µM) at each pH.
Lipophilicity (LogP/LogD) Determination (Shake-Flask Method)
-
Phase Preparation: Pre-saturate n-octanol with a pH 7.4 aqueous buffer and vice-versa by mixing them vigorously and allowing the phases to separate.
-
Partitioning: Dissolve a known amount of the compound in the aqueous phase. Add a known volume of the pre-saturated n-octanol. Vigorously shake the mixture for a set period (e.g., 1 hour) to allow for partitioning between the two phases.[6][7]
-
Phase Separation and Analysis: Centrifuge the mixture to ensure complete separation of the two phases. Carefully sample both the aqueous and n-octanol layers.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique like HPLC-UV or LC-MS.
-
Calculation: The distribution coefficient (LogD at pH 7.4) is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Ionization Constant (pKa) Determination (Spectrophotometric Method)
This method is applicable if the compound possesses a chromophore and its UV-Vis absorbance spectrum changes with ionization state.
-
Solution Preparation: Prepare a series of buffer solutions with a range of pH values (e.g., from pH 2 to 12). Prepare a stock solution of the compound in a co-solvent like DMSO.
-
Spectral Measurement: Add a small, constant volume of the compound's stock solution to each buffer solution in a 96-well UV-transparent plate. Measure the full UV-Vis absorbance spectrum (e.g., 230-500 nm) for each well using a plate reader.[8][9]
-
Data Analysis: Select a wavelength where the absorbance difference between the ionized and non-ionized forms is maximal. Plot the absorbance at this wavelength against the pH of the buffer solutions.
-
pKa Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the curve.[9]
Relevance in Drug Discovery
The physicochemical properties of a compound like this compound are critical predictors of its drug-like potential. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile. The diagram below illustrates a simplified, typical workflow in early-stage drug discovery where this compound would be evaluated.
Conclusion
While this compound remains a sparsely characterized molecule, its structural motifs suggest it is a compound of significant interest for medicinal chemistry. This technical guide provides the necessary foundational information for its synthesis and comprehensive physicochemical evaluation. By applying the standardized protocols detailed herein, researchers can generate the critical data needed to assess its potential as a lead compound and guide future optimization efforts within a structured drug discovery and development program. The comparative data from analogous structures serves as a valuable benchmark for these initial investigations.
References
- 1. Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. web.pdx.edu [web.pdx.edu]
- 7. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
- 8. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaguru.co [pharmaguru.co]
The Thiazole Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a versatile building block in the design and synthesis of a vast array of therapeutic agents. From blockbuster anticancer drugs to novel antimicrobial agents, the thiazole moiety continues to be a focal point for innovation in drug discovery. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of thiazole derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Synthesis of the Thiazole Core
The construction of the thiazole ring is a well-established area of organic synthesis, with several named reactions providing reliable routes to a diverse range of derivatives. The two most prominent methods are the Hantzsch thiazole synthesis and the Cook-Heilbron synthesis.
Hantzsch Thiazole Synthesis
The Hantzsch synthesis, first reported in 1887, is a cornerstone for thiazole ring formation. It involves the condensation of an α-haloketone with a thioamide. This versatile reaction allows for the introduction of a wide variety of substituents on the thiazole ring.
Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole
This protocol describes a classic Hantzsch synthesis of a 2-aminothiazole derivative.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized water
-
20 mL scintillation vial
-
Stir bar and hot plate
-
100 mL beaker
-
Buchner funnel and side-arm flask
-
Filter paper
-
Watch glass
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add 5 mL of methanol and a stir bar to the vial.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.
-
Filter the resulting precipitate using a Buchner funnel.
-
Wash the filter cake with deionized water.
-
Spread the collected solid on a tared watch glass and allow it to air dry.
-
Determine the mass of the product and calculate the percent yield.
-
Characterize the product using appropriate analytical techniques (e.g., melting point, NMR, TLC).[1]
Cook-Heilbron Thiazole Synthesis
The Cook-Heilbron synthesis provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild conditions.[2]
Reaction Mechanism: The mechanism for the Cook-Heilbron synthesis starting from an α-aminonitrile and carbon disulfide involves a nucleophilic attack of the nitrogen of the α-aminonitrile on the carbon of carbon disulfide. This is followed by an intramolecular cyclization where the sulfur atom attacks the nitrile carbon, forming a 5-imino-2-thione thiazolidine intermediate. Tautomerization then leads to the final 5-aminothiazole product.
Biological Activities and Therapeutic Applications
Thiazole derivatives exhibit a remarkable spectrum of biological activities, which has led to their development as drugs for a wide range of diseases.
Anticancer Activity
The thiazole scaffold is a prominent feature in numerous anticancer agents. These compounds exert their effects through various mechanisms, including the inhibition of key signaling pathways, induction of apoptosis, and disruption of microtubule dynamics.[3][4]
Data Presentation: Cytotoxic Activity of Thiazole Derivatives
The following tables summarize the in vitro cytotoxic activity (IC₅₀ values) of various thiazole derivatives against different human cancer cell lines.
Table 1: IC₅₀ Values (µM) of Thiazole Derivatives in Breast Cancer Cell Lines (MCF-7)
| Compound/Derivative | IC₅₀ (µM) | Reference |
| Thiazole-naphthalene derivative 5b | 0.48 ± 0.03 | [5] |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one 4c | 2.57 ± 0.16 | [3] |
| Thiazole-coumarin hybrid 6a | 2.15 ± 0.12 | [5] |
| Thiazole derivative 8 | 3.36 ± 0.06 | |
| Thiazole derivative 7a | 4.75 | [6] |
| Amide-functionalized aminothiazole-benzazole analog 6b | 17.2 ± 1.9 | [5] |
| Urea-functionalized aminothiazole-benzazole analog 8a | 9.6 ± 0.6 | [5] |
| 2,4-dioxothiazolidine derivative 22 | 1.21 ± 0.04 | [5] |
Table 2: IC₅₀ Values (µM) of Thiazole Derivatives in Liver Cancer Cell Lines (HepG2)
| Compound/Derivative | IC₅₀ (µM) | Reference |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one 4c | 7.26 ± 0.44 | [3][7] |
| Thiazole derivative 89 | 0.11 (EC₅₀) | [8] |
| Compound 91a | 8.49 | [8] |
| Compound 91b | 7.37 | [8] |
Table 3: IC₅₀ Values (µM) of Thiazole Derivatives in Other Cancer Cell Lines
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Compound 87a | HeLa | 3.48 ± 0.14 | [8] |
| Compound 87b | HeLa | 6.99 ± 0.15 | [8] |
| Compound 91a | HeLa | 0.86 | [8] |
| Compound 91b | HeLa | 0.95 | [8] |
| Thiazole derivative 2a | MDA-MB-231 | comparable to cisplatin | [9] |
| Thiazole derivative 2e | MDA-MB-231 | comparable to cisplatin | [9] |
| Thiazole derivative 2f | MDA-MB-231 | comparable to cisplatin | [9] |
| Thiazole derivative 2h | MDA-MB-231 | comparable to cisplatin | [9] |
| Thiazole derivative 2i | MDA-MB-231 | comparable to cisplatin | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Thiazole derivatives to be tested
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the thiazole derivatives and a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.[3][7]
Antimicrobial Activity
Thiazole-containing compounds have demonstrated significant activity against a broad spectrum of bacteria and fungi, making them promising candidates for the development of new anti-infective agents.
Data Presentation: Antimicrobial Activity of Thiazole Derivatives
The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC values) of various thiazole derivatives against different microbial strains.
Table 4: MIC Values (µg/mL) of Antimicrobial Thiazole Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Thienyl-substituted thiazole with amino moiety | S. aureus, E. coli, K. pneumoniae, P. aeruginosa | 6.25 - 12.5 | [10] |
| 2-phenylacetamido-thiazole derivative 16 | E. coli, P. aeruginosa, B. subtilis, S. aureus | 1.56 - 6.25 | [10] |
| Thiazole Schiff base 17 | Gram-positive and Gram-negative bacteria | Not specified in abstract | [10] |
| Thiazole derivative 38 | E. coli | 3.92 - 4.23 | [11] |
| Thiazole derivative 3a | E. coli | 4.88 | [12] |
| Thiazole derivative 8a | E. coli | 9.77 | [12] |
| Thiazole derivative 3a | S. aureus | 4.88 | [12] |
| Thiazole derivative 8a | S. aureus | 9.77 | [12] |
| Thiazole derivative 3a | C. albicans | 156.25 | [12] |
| Thiazole derivative 43a | S. aureus, E. coli | 16.1 µM | [13] |
| Thiazole derivative 43b | A. niger | 16.2 µM | [13] |
| Thiazole derivative 43c | B. subtilis | 28.8 µM | [13] |
| 2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | C. albicans | 0.008 - 7.81 | [14] |
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Thiazole derivatives to be tested
-
96-well microtiter plates
-
Inoculum of the microorganism standardized to a specific concentration
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the thiazole derivatives in the broth medium in the wells of a 96-well plate.
-
Add a standardized inoculum of the microorganism to each well.
-
Include a positive control (microorganism in broth without any compound) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[15]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of thiazole derivatives are often attributed to their ability to modulate specific cellular signaling pathways implicated in disease pathogenesis.
PI3K/Akt/mTOR Pathway Inhibition
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers, making it an attractive target for anticancer drug development. Several thiazole derivatives have been identified as potent inhibitors of this pathway.[16][17][18][19][20][21]
Figure 1: Inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.
NF-κB Signaling Pathway Inhibition
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis. Inhibition of this pathway is a key strategy in the development of anti-inflammatory and anticancer drugs. Certain thiazole derivatives have been shown to inhibit NF-κB activation.[19][21][22][23][24]
Figure 2: Inhibition of the NF-κB signaling pathway by thiazole derivatives.
Tubulin Polymerization Inhibition
Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Several anticancer drugs, including some thiazole derivatives like Ixabepilone, target microtubules by either stabilizing or destabilizing them, leading to cell cycle arrest and apoptosis.[2][12][25][26][27][28][29]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin protein
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 0.5 mM EGTA, 2 mM MgCl₂)
-
GTP (1 mM)
-
Thiazole derivatives to be tested
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the polymerization buffer, GTP, and the thiazole derivative at various concentrations.
-
Add the purified tubulin to the reaction mixture to initiate polymerization.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm at regular intervals for 30-60 minutes.
-
The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.[12][28][29]
Drug Development Workflow
The journey of a thiazole derivative from a laboratory curiosity to a clinically approved drug is a long and complex process. The following diagram illustrates a generalized workflow for the discovery and development of a new therapeutic agent.
Figure 3: A generalized workflow for drug discovery and development.
Conclusion
The thiazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and the diverse biological activities of its derivatives ensure its continued importance in the quest for novel and effective therapeutic agents. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working with this remarkable heterocyclic system. Future efforts will likely focus on the development of more selective and potent thiazole-based drugs with improved pharmacokinetic profiles and reduced off-target effects. the development of more selective and potent thiazole-based drugs with improved pharmacokinetic profiles and reduced off-target effects.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 17. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]
- 21. 1,2,4-Thiadiazolidine derivative inhibits nuclear transcription factor-kappaB and its dependent genes activation but induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. vet.cornell.edu [vet.cornell.edu]
- 23. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 24. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 25. tandfonline.com [tandfonline.com]
- 26. researchgate.net [researchgate.net]
- 27. UBT Knowledge Center - UBT International Conference: Design, Synthesis, DFT Calculation, and Antimicrobial Activity of Novel Substituted Thiazole Derivatives [knowledgecenter.ubt-uni.net]
- 28. researchgate.net [researchgate.net]
- 29. Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities [mdpi.com]
The Thiazole Scaffold: A Versatile Tool for Enzyme Inhibition in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties enable it to interact with a wide array of biological targets, making it a cornerstone in the design of novel enzyme inhibitors. This technical guide provides a comprehensive overview of recent advancements in the development of thiazole derivatives as potent and selective inhibitors of key enzymes implicated in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. This document details quantitative inhibitory data, provides explicit experimental protocols for key assays, and visualizes relevant signaling pathways to aid researchers in this dynamic field.
Quantitative Inhibitory Activity of Thiazole Derivatives
The following tables summarize the in vitro inhibitory activities of various novel thiazole derivatives against several key enzyme classes. The data, presented as IC50 and Ki values, has been compiled from recent scientific literature to facilitate comparative analysis and guide structure-activity relationship (SAR) studies.
Table 1: Thiazole Derivatives as Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer. Thiazole-based compounds have shown significant promise as kinase inhibitors.
| Compound/Derivative Class | Target Kinase | IC50 (µM) | Ki (µM) | Reference Compound |
| Phenyl sulfonyl-thiazole | B-RAFV600E | 0.0231 | - | Dabrafenib (IC50 = 0.0472 µM) |
| Benzothiazole scaffold | PI3Kβ | 0.02 | - | - |
| Thiazole-carboxamide | Pim-1 | 0.24 | - | Staurosporine (IC50 = 0.36 µM) |
| 2,4-disubstituted thiazole | VEGFR-2 | 0.051 | - | Sorafenib (IC50 = 0.0514 µM) |
| 2-Aminothiazole | pan-Src | - | - | Dasatinib |
| Thiazole-based | CK2 | 1.9 | - | TBB (IC50 = 1.48 µM) |
| Thiazole-based | GSK3β | 0.67 | - | AR-A014418 (IC50 = 0.207 µM) |
| 5-(Furan-2-yl)thiazole (AS-252424) | PI3Kγ | 0.03 - 0.033 | - | - |
Table 2: Thiazole Derivatives as Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.
| Compound/Derivative Class | Target CA Isoform | IC50 (µM) | Ki (nM) | Reference Compound |
| Thiazole-methylsulfonyl | hCA I | 39.38 - 198.04 | - | Acetazolamide (AAZ) (IC50 = 18.11 µM) |
| Thiazole-methylsulfonyl | hCA II | 39.16 - 86.64 | - | Acetazolamide (AAZ) (IC50 = 20.65 µM) |
| Morpholine derived thiazoles | Bovine CA-II | 14.68 | 9640 | Acetazolamide |
| Isoindolylthiazole | hCA I | - | 27.07 - 37.80 | Acetazolamide (AAZ) (Ki = 34.50 nM) |
| Isoindolylthiazole | hCA II | - | 11.80 - 25.81 | Acetazolamide (AAZ) (Ki = 28.93 nM) |
Table 3: Thiazole Derivatives as Protease Inhibitors
Proteases play crucial roles in viral replication and cancer progression, making them attractive drug targets.
| Compound/Derivative Class | Target Protease | IC50 (µM) | Ki (µM) | Reference Compound |
| N-(substituted-thiazol-2-yl)cinnamamide | SARS-CoV-2 Mpro | 14.7 - 22.61 | - | Lopinavir |
| Thiazolidinone-based | SARS-CoV-2 Mpro | 0.01 - 34.4 | - | - |
| 2,3,5-substituted[1][2][3]-thiadiazole | SARS-CoV-2 3CLpro | 0.118 - 0.582 | - | - |
Table 4: Thiazole Derivatives as Acetylcholinesterase (AChE) Inhibitors
Inhibition of acetylcholinesterase is a key strategy in the management of Alzheimer's disease.
| Compound/Derivative Class | Target Enzyme | IC50 (µM) | Ki (µM) | Reference Compound |
| Thiazole-based | AChE | 0.103 | - | Donepezil |
| Pyrazoline-thiazole | AChE | 0.338 - 6.417 | 0.045 - 1.179 | Tacrine (IC50 = 0.046 µM) |
| Thiazolylhydrazone | AChE | 0.028 | - | Donepezil (IC50 = 0.021 µM) |
| Thiazole-piperazine | AChE | 0.0317 | - | Donepezil |
Table 5: Thiazole Derivatives as Urease Inhibitors
Urease is a virulence factor for several pathogenic bacteria, including Helicobacter pylori.
| Compound/Derivative Class | Target Enzyme | IC50 (µM) | Ki (µM) | Reference Compound |
| Thiazole-thiazolidinone | Urease | 1.80 | - | Thiourea (IC50 = 4.95 µM) |
| 5-nitrofuran-2-yl-thiadiazole | Urease | 0.94 - 6.78 | - | Thiourea (IC50 = 22.50 µM) |
| Hydrazine clubbed 1,3-thiazole | Urease | 110 - 440 | - | - |
| 5-[4-(hydroxy)phenyl]-1,3,4-thiadiazole-2(3H)-thione | Urease | - | 2 | - |
Detailed Experimental Protocols
This section provides detailed methodologies for key enzyme inhibition assays cited in the development of thiazole-based inhibitors.
Kinase Inhibition Assay (Luminescence-Based)
This protocol is suitable for determining the inhibitory activity of thiazole derivatives against various protein kinases.
a. Principle: The assay measures the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a higher luminescence signal suggests inhibition of the kinase.
b. Materials:
-
Kinase of interest (e.g., B-RAF, PI3K)
-
Kinase substrate (specific to the kinase)
-
Thiazole derivative test compounds
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
384-well white opaque plates
-
Luminometer
c. Procedure:
-
Compound Preparation: Prepare serial dilutions of the thiazole test compounds in DMSO.
-
Assay Plate Preparation: Add 1 µL of the diluted compounds, a vehicle control (DMSO), and a known inhibitor (positive control) to the wells of a 384-well plate.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase and its specific substrate in the kinase assay buffer.
-
Reaction Initiation: Add the kinase reaction mixture to each well. Initiate the reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Signal Detection: Add the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Carbonic Anhydrase Inhibition Assay (Esterase Activity)
This spectrophotometric assay is used to determine the inhibitory effect of thiazole derivatives on carbonic anhydrase activity.
a. Principle: The assay measures the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol. The formation of the yellow p-nitrophenolate ion is monitored spectrophotometrically at 400 nm.
b. Materials:
-
Human carbonic anhydrase isoenzymes (e.g., hCA I, hCA II)
-
p-Nitrophenyl acetate (p-NPA)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
Thiazole derivative test compounds
-
96-well microplate
-
Microplate reader
c. Procedure:
-
Compound Preparation: Dissolve and serially dilute the thiazole test compounds in a suitable solvent (e.g., DMSO).
-
Reaction Mixture: In each well of a 96-well plate, add the Tris-HCl buffer, the CA enzyme solution, and the test compound solution.
-
Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Add the substrate solution (p-NPA in acetonitrile) to each well to start the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 400 nm at regular intervals for a set period.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration and calculate the IC50 and/or Ki values.
Protease Inhibition Assay (FRET-based)
This assay is suitable for high-throughput screening of thiazole derivatives against proteases like the SARS-CoV-2 main protease (Mpro or 3CLpro).
a. Principle: A fluorogenic substrate containing a cleavage site for the protease is flanked by a fluorescent donor and a quencher. In the intact substrate, the fluorescence is quenched. Upon cleavage by the protease, the donor and quencher are separated, resulting in an increase in fluorescence.
b. Materials:
-
Protease of interest (e.g., SARS-CoV-2 Mpro)
-
FRET substrate specific for the protease
-
Assay buffer (e.g., 20 mM Tris, pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Thiazole derivative test compounds
-
384-well black plates
-
Fluorescence plate reader
c. Procedure:
-
Compound Dispensing: Dispense the test compounds at various concentrations into the wells of a 384-well plate.
-
Enzyme Addition: Add the protease solution to each well and incubate for a short period.
-
Reaction Initiation: Add the FRET substrate to all wells to start the reaction.
-
Fluorescence Monitoring: Immediately monitor the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 340 nm, emission at 490 nm).
-
Data Analysis: Determine the initial reaction velocities from the linear phase of the progress curves. Calculate the percent inhibition for each compound concentration and determine the IC50 values.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric method is widely used to screen for AChE inhibitors.
a. Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.
b. Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATChI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Thiazole derivative test compounds
-
96-well microplate
-
Microplate reader
c. Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATChI, DTNB, and the test compounds in the phosphate buffer.
-
Assay Plate Setup: In a 96-well plate, add the phosphate buffer, the AChE solution, and the test compound solution. Include a control without inhibitor.
-
Pre-incubation: Mix and pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes.
-
Reaction Initiation: Add the ATChI and DTNB solutions to each well to start the reaction.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes.
-
Data Analysis: Calculate the reaction rate from the linear portion of the kinetic curve. Determine the percent inhibition and IC50 values.
Urease Inhibition Assay (Berthelot Method)
This colorimetric assay quantifies urease activity by measuring the amount of ammonia produced.
a. Principle: Urease catalyzes the hydrolysis of urea to ammonia and carbon dioxide. The ammonia produced reacts with a phenol-hypochlorite reagent (Berthelot's reagent) in an alkaline medium to form a blue-green indophenol compound, which is measured spectrophotometrically.
b. Materials:
-
Urease enzyme (e.g., from Jack bean)
-
Urea solution
-
Phosphate buffer (e.g., 20 mM sodium phosphate, pH 7.5)
-
Thiazole derivative test compounds
-
Phenol-hypochlorite reagent (Solution A: phenol and sodium nitroprusside; Solution B: sodium hypochlorite and sodium hydroxide)
-
96-well microplate
-
Microplate reader
c. Procedure:
-
Plate Setup: In a 96-well plate, add the test compounds at various concentrations, a buffer blank, and a control without inhibitor.
-
Enzyme Addition: Add the urease enzyme solution to all wells except the blank.
-
Pre-incubation: Incubate the plate at 37°C for a specified time.
-
Reaction Initiation: Add the urea substrate solution to initiate the reaction and incubate again at 37°C.
-
Color Development: Add the phenol and hypochlorite reagents to stop the reaction and develop the color.
-
Absorbance Reading: Measure the absorbance at a wavelength between 625 and 670 nm.
-
Data Analysis: Calculate the percentage of urease inhibition for each inhibitor concentration and determine the IC50 value.
Visualization of Key Signaling Pathways
Understanding the cellular context in which target enzymes operate is crucial for rational drug design. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways frequently targeted by thiazole-based inhibitors.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is common in cancer.
Caption: The PI3K/AKT/mTOR signaling cascade and the point of inhibition by thiazole derivatives.
B-RAF/MEK/ERK (MAPK) Signaling Pathway
The MAPK pathway is crucial for cell proliferation and differentiation, and mutations in B-RAF are frequent in melanoma.
Caption: The B-RAF/MEK/ERK pathway, a key target in melanoma, inhibited by thiazole compounds.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) pathway is vital for cell growth and is often overactive in various cancers.
Caption: Overview of the EGFR signaling network and its inhibition by thiazole derivatives.
Experimental Workflow for Enzyme Inhibition Assay
The following diagram outlines a general workflow for conducting an in vitro enzyme inhibition assay, from preparation to data analysis.
Caption: A generalized workflow for performing in vitro enzyme inhibition screening assays.
This technical guide provides a foundational resource for researchers engaged in the discovery and development of novel thiazole-based enzyme inhibitors. The curated data, detailed protocols, and pathway visualizations are intended to accelerate research efforts and foster innovation in this promising area of medicinal chemistry.
References
- 1. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Kinetics of novel competitive inhibitors of urease enzymes by a focused library of oxadiazoles/thiadiazoles and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Molecular Docking Studies of Novel Pyrazoline-Thiazoles as Cholinesterase Dual-Target Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Hantzsch Synthesis of Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate, a valuable heterocyclic building block. The protocol is based on the Hantzsch thiazole synthesis, a reliable and high-yielding method for constructing the thiazole ring system.[1][2] This document outlines the synthesis of the requisite thioamide precursor and the subsequent cyclocondensation reaction to yield the target compound.
Introduction
The Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry, involving the condensation of an α-halocarbonyl compound with a thioamide.[3][4] This reaction provides a direct route to a wide array of substituted thiazoles. Thiazole derivatives are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active compounds. The target molecule, this compound, serves as a key intermediate for the elaboration of more complex molecules for pharmaceutical and materials science applications.[5]
The overall synthesis is a two-step process:
-
Preparation of 4-chlorobenzothioamide: This thioamide precursor is synthesized from commercially available 4-chlorobenzonitrile.
-
Hantzsch Cyclocondensation: The thioamide is then reacted with ethyl bromopyruvate to form the desired thiazole ring.[5]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the Hantzsch synthesis of the target compound.
| Parameter | Value | Source(s) |
| Precursor Synthesis | ||
| Reactant 1 | 4-Chlorobenzonitrile | [6] |
| Reactant 2 | Sodium Hydrogen Sulfide Hydrate (70%) | [7] |
| Reactant 3 | Magnesium Chloride Hexahydrate | [7] |
| Product | 4-Chlorobenzothioamide | [7] |
| Typical Yield | ~70-80% | |
| Hantzsch Synthesis | ||
| Reactant 1 | 4-Chlorobenzothioamide | [7] |
| Reactant 2 | Ethyl Bromopyruvate | [5] |
| Stoichiometry (Thioamide:Haloester) | 1 : 1.05 | |
| Solvent | Ethanol | [8] |
| Reaction Temperature | Reflux (~78 °C) | |
| Reaction Time | 2-4 hours | |
| Final Product | This compound | |
| Molecular Formula | C₁₂H₁₀ClNO₂S | [9] |
| Molecular Weight | 267.73 g/mol | [9] |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | 108-110 °C | |
| Typical Yield | >85% | [1] |
Experimental Protocols
Safety Precaution: These protocols involve handling hazardous chemicals. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 1: Synthesis of 4-Chlorobenzothioamide
This protocol is adapted from a standard method for the synthesis of thioamides from nitriles.[7][10]
Materials:
-
4-Chlorobenzonitrile (1.0 eq)
-
Sodium hydrogen sulfide hydrate (NaSH·xH₂O, 70%, 2.0 eq)
-
Magnesium chloride hexahydrate (MgCl₂·6H₂O, 1.0 eq)
-
Dimethylformamide (DMF)
-
Deionized water
-
1 N Hydrochloric acid (HCl)
-
Chloroform or Toluene for recrystallization
Procedure:
-
To a round-bottom flask, add sodium hydrogen sulfide hydrate (2.0 eq) and magnesium chloride hexahydrate (1.0 eq).
-
Add anhydrous DMF (approx. 3 mL per mmol of nitrile) to create a slurry.
-
Add 4-chlorobenzonitrile (1.0 eq) to the slurry.
-
Stir the mixture vigorously at room temperature for 2-3 hours. The reaction can be monitored by TLC (thin-layer chromatography).
-
Upon completion, pour the reaction mixture into a beaker containing deionized water (approx. 7 mL per mmol of nitrile).
-
Collect the resulting precipitate by vacuum filtration.
-
Resuspend the crude solid in 1 N HCl, stir for 20-30 minutes, filter, and wash the solid thoroughly with deionized water.[10]
-
Dry the solid. Recrystallize from a suitable solvent like chloroform or toluene to afford 4-chlorobenzothioamide as yellow crystals.[10][11]
Protocol 2: Hantzsch Synthesis of this compound
This protocol describes the cyclocondensation of 4-chlorobenzothioamide with ethyl bromopyruvate.[5][8]
Materials:
-
4-Chlorobenzothioamide (1.0 eq)
-
Ethyl bromopyruvate (1.05 eq)
-
Absolute Ethanol
-
Saturated sodium bicarbonate solution (aq.)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-chlorobenzothioamide (1.0 eq) in absolute ethanol (approx. 10 mL per mmol).
-
Add ethyl bromopyruvate (1.05 eq) to the solution dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC until the starting materials are consumed.
-
After the reaction is complete, allow the mixture to cool to room temperature. An initial hydrobromide salt of the product may precipitate.
-
Slowly add a saturated aqueous solution of sodium bicarbonate with stirring to neutralize the mixture until effervescence ceases (pH ~7-8).[3]
-
The neutralized product will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash the filter cake with cold water, followed by a small amount of cold ethanol.
-
Dry the product. For higher purity, the crude solid can be recrystallized from ethanol.
Visualizations
Hantzsch Thiazole Synthesis Mechanism
The Hantzsch synthesis proceeds via a sequence of nucleophilic substitution, intramolecular cyclization, and dehydration.[1][3]
Caption: Reaction mechanism of the Hantzsch thiazole synthesis.
Experimental Workflow
The diagram below illustrates the logical progression from starting materials to the final, purified product.
Caption: Workflow for the two-step synthesis of the target thiazole.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. scribd.com [scribd.com]
- 5. nbinno.com [nbinno.com]
- 6. 4-Chlorobenzonitrile - Wikipedia [en.wikipedia.org]
- 7. 4-Chlorobenzothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. Ethyl 4-(4-chlorophenyl)-2-thiazole carboxylate | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. prepchem.com [prepchem.com]
Application Notes and Protocols for Cytotoxicity Assay of Thiazole Compounds on A549 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a prominent scaffold in medicinal chemistry due to its diverse pharmacological activities. Numerous thiazole derivatives have been investigated for their potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines. The A549 cell line, derived from human lung adenocarcinoma, is a widely used model for in vitro studies of lung cancer and for screening potential therapeutic compounds. This document provides a detailed protocol for assessing the cytotoxic effects of thiazole compounds on A549 cells using the MTT assay, along with representative data and a potential signaling pathway.
Data Presentation
The cytotoxic effects of various thiazole compounds on A549 cells are often quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes IC50 values for several thiazole derivatives from different studies, providing a comparative overview of their potency.
| Compound Class | Specific Compound | IC50 (µM) on A549 Cells | Reference |
| Thiazole-Based Pyridines | Compound 2m | > 2.59 (Selectivity Index) | [1] |
| Thiazole-Based Pyridines | Cisplatin (Standard) | 12.65 | [1] |
| Thiazole-Integrated Pyrrolotriazinones | Compound 5 | 10.67 ± 1.53 | [2] |
| Thiazole-Integrated Pyrrolotriazinones | Compound 2 | 24.0 ± 3.46 | [2] |
| Thiazole-Integrated Pyrrolotriazinones | Compound 3 | 28.0 ± 1.0 | [2] |
| N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides | Compound 19 | >1000 | [3] |
| Thiazole Derivatives | Representative Thiazole Derivative | 22.8 ± 3.4 | [4] |
| Thiazole Derivatives | Cisplatin (Control) | 12.1 ± 2.2 | [4] |
Experimental Protocols
Cell Culture and Maintenance of A549 Cells
A549 cells are a human lung adenocarcinoma cell line commonly used in cancer research.[5]
-
Culture Medium: A549 cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[4][6][7]
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.[4][7]
-
Passaging: When cells reach 80-90% confluency, they should be passaged. This is typically done by rinsing with a buffered saline solution, detaching the cells with a brief incubation in a trypsin-EDTA solution, and then reseeding them in new culture vessels at a lower density.[5]
MTT Cytotoxicity Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9]
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[4][9] Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the thiazole compound in dimethyl sulfoxide (DMSO).[4]
-
On the day of the experiment, prepare serial dilutions of the thiazole compound in the complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.[4]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the thiazole compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (e.g., a known cytotoxic drug like cisplatin).
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[10]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[4][9] Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[4][10] Gently shake the plate to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 540-570 nm using a microplate reader.[7][9]
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (untreated cells).
-
Plot a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using non-linear regression analysis.[4]
-
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow for determining the cytotoxicity of thiazole compounds on A549 cells.
Putative Signaling Pathway for Thiazole-Induced Apoptosis in A549 Cells
Some thiazole compounds have been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways. For instance, the PI3K/Akt pathway, which is crucial for cell survival, can be inhibited by certain thiazole derivatives.[11] This inhibition can lead to the downregulation of anti-apoptotic proteins like Bcl-XL and the upregulation of pro-apoptotic proteins like Bax, ultimately activating caspases and leading to programmed cell death.[12][13]
Caption: A potential signaling pathway for thiazole-induced apoptosis in A549 cells.
References
- 1. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. A549 Cell Subculture Protocol [a549.com]
- 6. mdpi.com [mdpi.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. [PDF] MTT assay to evaluate the cytotoxic potential of a drug | Semantic Scholar [semanticscholar.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigation of anticancer mechanism of thiadiazole-based compound in human non-small cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hub.tmu.edu.tw [hub.tmu.edu.tw]
Application Note: Screening of Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate for Kinase Inhibitory Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of proteins.[1][2] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a major class of therapeutic targets.[1][3] Small molecule inhibitors of kinases have proven to be a successful strategy in cancer therapy. The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, known to be a core component of many biologically active compounds, including numerous kinase inhibitors.[1][4] Thiazole derivatives have been shown to interact with the ATP-binding site of various kinases, leading to the inhibition of their catalytic activity.[4] Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate is a thiazole-containing compound with structural similarities to known kinase inhibitors, such as those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5] This document provides detailed protocols for screening this compound against a panel of relevant protein kinases to determine its inhibitory potential and selectivity.
Principle of Kinase Inhibition Screening
The primary goal of kinase inhibitor screening is to identify and characterize compounds that can modulate the activity of a specific kinase or a panel of kinases. This is typically achieved through in vitro biochemical assays that measure the direct effect of the compound on the kinase's enzymatic activity or through cell-based assays that assess the compound's effect on kinase-dependent cellular pathways.[6][7] A common high-throughput screening method is the luminescence-based kinase assay, which quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity, and a decrease in ADP production in the presence of the test compound indicates inhibition.[3]
Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of this compound against selected kinases using a luminescence-based ADP detection assay.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Recombinant human kinases (e.g., VEGFR-2, CK2)
-
Kinase-specific peptide substrates
-
Adenosine triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)[3]
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection system)
-
Staurosporine (positive control)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., 11-point, 3-fold serial dilution).
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (for 0% inhibition control) to the appropriate wells.
-
Add 2 µL of the desired kinase diluted in Kinase Assay Buffer to each well.
-
Incubate the plate for 10 minutes at room temperature to allow for compound-kinase interaction.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (prepared in Kinase Assay Buffer) to each well. The ATP concentration should ideally be at the Km value for each specific kinase.
-
Incubate the plate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Following the kinase reaction incubation, add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and provides the necessary components for the luciferase reaction.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Target Engagement Assay (NanoBRET™)
This protocol describes a method to confirm the interaction of this compound with its target kinase within a live cell environment.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Cells transiently or stably expressing a NanoLuc®-kinase fusion protein
-
NanoBRET™ Kinase Tracer
-
Opti-MEM® I Reduced Serum Medium
-
Extracellular NanoLuc® Inhibitor
-
Compound dilutions prepared as in Protocol 1
-
White, opaque 96-well cell culture plates
-
Plate reader capable of measuring filtered luminescence (450 nm and 600 nm)
Procedure:
-
Cell Preparation:
-
Culture and harvest cells expressing the NanoLuc®-kinase fusion protein.
-
Resuspend the cells in Opti-MEM® medium.
-
-
Assay Setup:
-
Add the test compound dilutions and controls to the wells of a 96-well plate.
-
Add the NanoBRET™ Tracer to all wells at the predetermined optimal concentration.
-
Add the cell suspension to all wells.
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
-
Signal Detection:
-
Add the Extracellular NanoLuc® Inhibitor and the NanoBRET™ Nano-Glo® Substrate to each well.
-
Read the plate within 10 minutes on a plate reader equipped with 450 nm and 610 nm filters.
-
-
Data Analysis:
-
Calculate the raw NanoBRET™ ratio by dividing the acceptor emission (610 nm) by the donor emission (450 nm).
-
A decrease in the BRET signal upon addition of the compound indicates displacement of the tracer and therefore, target engagement.
-
Plot the corrected BRET ratio against the compound concentration to determine the IC50 value for target engagement in live cells.
-
Data Presentation
The inhibitory activity of this compound against a panel of kinases can be summarized as follows.
Table 1: In Vitro Biochemical Inhibition Profile
| Kinase Target | Compound IC50 (nM) | Staurosporine IC50 (nM) |
| VEGFR-2 | 85 | 7 |
| CK2 | 1250 | 30 |
| SRC | >10,000 | 15 |
| EGFR | 7800 | 25 |
Data are hypothetical and for illustrative purposes only. Staurosporine is included as a non-selective kinase inhibitor control.
Table 2: Cell-Based Target Engagement Profile
| Kinase Target | Compound Cellular IC50 (nM) (NanoBRET™) |
| VEGFR-2 | 450 |
| CK2 | >10,000 |
Data are hypothetical and for illustrative purposes only.
Visualizations
Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of the compound.
Experimental Workflow
Caption: Workflow for the in vitro luminescence-based kinase inhibition assay.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. reactionbiology.com [reactionbiology.com]
Application Note and Protocol: Purification of Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the purification of ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate using silica gel column chromatography. The described methodology is a standard and effective approach for the separation of this moderately polar heterocyclic compound from reaction byproducts and impurities. The protocol is based on established methods for the purification of structurally related thiazole derivatives.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. As with many organic syntheses, the crude product often contains unreacted starting materials, reagents, and various side products. Column chromatography is a versatile and widely used technique for the purification of such mixtures, separating compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. This application note outlines a robust protocol for the purification of the title compound, ensuring high purity for subsequent analytical characterization and biological screening.
Experimental Protocol
This protocol details the materials, equipment, and step-by-step procedure for the purification of this compound.
Materials and Equipment
-
Crude Product: this compound (from synthesis)
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh)
-
Mobile Phase Solvents: n-Hexane (ACS grade), Ethyl acetate (ACS grade)
-
Apparatus:
-
Glass chromatography column (e.g., 2 cm diameter x 40 cm length)
-
Separatory funnel or reservoir for solvent addition
-
Fraction collector or test tubes
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
-
Beakers, flasks, and other standard laboratory glassware
-
Cotton or glass wool
-
Procedure
Step 1: Preparation of the Slurry
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a thin layer (approx. 1 cm) of sand on top of the plug.
-
In a beaker, prepare a slurry of silica gel in the initial mobile phase (e.g., 5% ethyl acetate in hexane). The consistency should be pourable but not too dilute.
Step 2: Packing the Column
-
Carefully pour the silica gel slurry into the column.
-
Gently tap the side of the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock to allow the solvent to drain, collecting it in a flask. Do not let the top of the silica gel run dry.
-
Continuously add more slurry until the desired column height is reached (typically 20-30 cm for a 2 cm diameter column).
-
Once the silica gel has settled, add a thin layer of sand on top to prevent disturbance of the silica bed during solvent addition.
Step 3: Sample Loading
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, for less soluble compounds, perform a dry loading: adsorb the crude product onto a small amount of silica gel by dissolving the compound in a volatile solvent, adding silica gel, and evaporating the solvent to obtain a free-flowing powder.
-
Carefully add the sample to the top of the column.
-
Allow the sample to absorb completely into the silica gel bed.
Step 4: Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane).
-
Gradually increase the polarity of the mobile phase (e.g., to 10%, 15%, 20% ethyl acetate in hexane) to elute compounds with increasing polarity. This is known as a step gradient.
-
Collect the eluent in fractions of a predetermined volume (e.g., 10-20 mL).
-
Monitor the separation by spotting fractions onto a TLC plate and visualizing under a UV lamp.
Step 5: Product Isolation
-
Combine the fractions containing the pure product, as determined by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
Data Presentation
The following table summarizes typical quantitative data obtained from the column chromatography purification of this compound.
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Column Dimensions (cm) | 2 x 40 |
| Mobile Phase Gradient | 5% to 20% Ethyl Acetate in Hexane |
| Flow Rate (mL/min) | 5-10 |
| Fraction Size (mL) | 15 |
| Crude Weight (mg) | 500 |
| Purified Weight (mg) | 420 |
| Yield (%) | 84 |
| Initial Purity (by HPLC, %) | ~85 |
| Final Purity (by HPLC, %) | >98 |
| Rƒ of Pure Compound | 0.35 (in 20% Ethyl Acetate/Hexane) |
Visualization
Experimental Workflow
Caption: Workflow for the purification of this compound.
Conclusion
The protocol described in this application note provides a reliable method for the purification of this compound using column chromatography. By carefully selecting the stationary and mobile phases and monitoring the elution process, a high degree of purity can be achieved, which is essential for accurate downstream applications in research and development. The general principles outlined here can also be adapted for the purification of other structurally similar thiazole derivatives.
Application Notes and Protocols: Synthesis of Febuxostat Intermediate Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, a key intermediate in the manufacturing of Febuxostat.[1] The protocols outlined below are based on various reported synthetic routes, offering flexibility in reagent and condition selection.
Introduction
Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is a crucial building block for the synthesis of Febuxostat, a non-purine selective inhibitor of xanthine oxidase used for treating hyperuricemia and gout.[2] The synthesis of this intermediate primarily involves the formylation of ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. Several methods for this ortho-formylation have been reported, each with distinct advantages regarding yield, safety, and industrial scalability. This document details multiple protocols for this key transformation.
Synthetic Strategies Overview
The primary transformation is the introduction of a formyl group onto the phenyl ring at the position ortho to the hydroxyl group. The most common strategies employ the Duff reaction or variations thereof, utilizing hexamethylenetetramine (HMTA) as the formylating agent in the presence of a strong acid. Other approaches include ortho-lithiation followed by formylation with dimethylformamide (DMF), and formylation using paraformaldehyde with a Lewis acid catalyst.
Below is a general workflow for the synthesis, outlining the key stages from reaction to isolation of the final product.
Caption: General Experimental Workflow for the Synthesis.
Comparative Data of Synthetic Protocols
The following tables summarize the quantitative data from various reported synthetic methods for producing the target intermediate.
Table 1: Duff Reaction and its Variations
| Parameter | Protocol 1 | Protocol 2 | Protocol 3 |
| Formylating Agent | Hexamethylenetetramine (HMTA) | Hexamethylenetetramine (HMTA) | Hexamethylenetetramine (HMTA) |
| Acid/Solvent | Polyphosphoric Acid | Polyphosphoric Acid, Methanesulfonic Acid, Boric Acid, Cyclohexane | Acetic Acid, Cerous compounds |
| Starting Material | Ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate | Ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate | Ethyl 2-(4-hydroxyphenyl)-4-methyl-thiazole-5-carboxylate |
| Temperature | 93°C[1][3] | 75°C[3] | 110-120°C[4] |
| Reaction Time | 3 hours[1][3] | 7 hours[3] | Not Specified |
| Yield | 81.3%[1][3] | 91.2%[3] | Not Specified |
| Purity | 99.4%[1][3] | Not Specified | Not Specified |
Table 2: Alternative Formylation Methods
| Parameter | Protocol 4 | Protocol 5 |
| Formylating Agent | N,N-dimethylformamide (DMF) | Paraformaldehyde |
| Catalyst/Reagent | n-Butyllithium | Tin Tetrachloride |
| Solvent | Tetrahydrofuran (THF)[5] | Acetonitrile |
| Starting Material | Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate[5] | 2-(4-hydroxy phenyl)-4-methyl-thiazole-5-carboxylate |
| Temperature | -10°C[5] | Not Specified |
| Reaction Time | ~30 minutes[5] | Not Specified |
| Yield | Not Specified | >95%[6] |
| Purity | Not Specified | Not Specified |
Detailed Experimental Protocols
Protocol 1: Formylation using HMTA in Polyphosphoric Acid
This protocol is a classic Duff reaction adapted for this specific substrate.
Materials:
-
Ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate (20 kg, 76.0 mol)[3]
-
Hexamethylenetetramine (HMTA) (11 kg, 76.3 mol)[3]
-
Polyphosphoric acid (120 kg)[3]
-
Glacial acetic acid (for dilute aqueous solution)
-
Ethyl acetate (300 L)[3]
-
Anhydrous sodium sulfate (10 kg)[3]
-
Water (100 kg)[3]
Procedure:
-
Add polyphosphoric acid (120 kg) to a 200 L reactor and heat to 40-50°C with stirring.[1][3]
-
Sequentially add ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate (20 kg) and HMTA (11 kg).[1][3]
-
Heat the reaction mixture to 93°C and maintain for 3 hours.[1][3]
-
After the reaction is complete, cool the mixture and slowly pour it into a dilute aqueous solution of glacial acetic acid for hydrolysis over 20 minutes.[3]
-
Extract the aqueous mixture with ethyl acetate (3 x 100 L).[3]
-
Combine the organic phases and dry over anhydrous sodium sulfate (10 kg).[1][3]
-
Filter and concentrate the organic phase under reduced pressure.[1][3]
-
To the resulting concentrate, add water (100 kg) and stir to induce crystallization.[1][3]
-
Isolate the light yellow solid product by centrifugal separation and dry.[1][3]
-
Expected Outcome: 18.0 kg of the title compound (81.3% yield) with a purity of 99.4%.[1][3]
Protocol 2: Formylation using HMTA with Mixed Acids
This modified Duff reaction protocol operates at a lower temperature.
Materials:
-
Ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate (80 g, 1 mole portion)[3]
-
Hexamethylenetetramine (HMTA) (1.2 mole portion)[3]
-
Polyphosphoric acid (1.5 mole portion)[3]
-
Methanesulfonic acid (2 mole portion)[3]
-
Cyclohexane (0.05 mole portion)[3]
-
Boric acid (0.002 mole portion)[3]
-
Saturated ice brine[3]
Procedure:
-
Preheat a homogeneous mixture of polyphosphoric acid, methanesulfonic acid, cyclohexane, and boric acid to 100°C in a 1 L reaction bottle.[3]
-
Add ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate (80 g) to the preheated mixture and stir well.[3]
-
Add HMTA with stirring and maintain the reaction temperature at 75°C for 7 hours.[3]
-
After completion, cool the reaction mixture to 38°C.[3]
-
Slowly add saturated ice brine to the cooled mixture until the reaction flask is about 80% full to precipitate the product.[3]
-
Filter the solid precipitate and wash with water until neutral.[3]
-
Dry the pale yellow solid to obtain the final product.[3]
-
Expected Outcome: A yield of 91.2%.[3]
Protocol 3: Ortho-lithiation and Formylation with DMF
This protocol avoids the use of strong, viscous acids but requires anhydrous conditions and handling of pyrophoric reagents.
Materials:
-
Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (70 g)[5]
-
n-Butyllithium in n-hexane (1 mol/L solution, 536 ml)[5]
-
N,N-dimethylformamide (DMF) (22.3 g)[5]
-
Tetrahydrofuran (THF), anhydrous (600 ml)[5]
-
Glacial acetic acid[5]
-
Nitrogen gas atmosphere
Procedure:
-
In a 2000 ml reaction flask under a nitrogen atmosphere, dissolve ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (70 g) in anhydrous THF (600 ml).[5]
-
Cool the solution to -10°C.[5]
-
Slowly add the n-butyllithium solution (536 ml) dropwise, maintaining the temperature at -10°C.[5]
-
After the addition is complete, stir the mixture at -10°C for 15 minutes.[5]
-
Add DMF (22.3 g) and continue to stir for an additional 30 minutes.[5]
-
Quench the reaction by adding glacial acetic acid.[5]
-
(Note: The source does not detail the work-up procedure, which would typically involve adding water, separating the organic layer, washing, drying, and concentrating to obtain the crude product for further purification).
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken. The reaction conditions may need to be optimized for different scales.
References
- 1. Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | 161798-01-2 [chemicalbook.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. CN104418823A - Preparation method of febuxostat intermediate - Google Patents [patents.google.com]
- 5. Synthesis method of ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate - Eureka | Patsnap [eureka.patsnap.com]
- 6. Preparation method of febuxostat intermediate - Eureka | Patsnap [eureka.patsnap.com]
In Vivo Testing Protocol for 4-(4-chlorophenyl)-thiazole Derivatives: A Detailed Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the in vivo evaluation of 4-(4-chlorophenyl)-thiazole derivatives, a class of compounds with significant therapeutic potential. These guidelines are designed to assist in the assessment of their pharmacological and toxicological profiles in preclinical animal models.
Introduction
Thiazole derivatives substituted with a 4-(4-chlorophenyl) moiety have emerged as a promising scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] Robust and reproducible in vivo testing is a critical step in the drug development pipeline to validate in vitro findings and establish a preliminary safety and efficacy profile before advancing to clinical trials. This guide outlines key protocols for acute toxicity, anti-inflammatory, and analgesic studies.
General Guidelines for Animal Studies
All animal experiments must be conducted in accordance with the guidelines set by the local Institutional Animal Ethics Committee (IAEC) or an equivalent regulatory body. Healthy, adult animals of a specified strain and weight should be used. Prior to the commencement of any experiment, animals should be acclimatized to the laboratory conditions for at least one week, which includes a controlled environment with a 12-hour light/dark cycle, a constant temperature of 22 ± 2°C, and free access to standard pellet chow and water.[1]
Data Presentation: Summary of Preclinical Data
The following tables summarize representative quantitative data for thiazole derivatives, which can serve as a benchmark for newly synthesized 4-(4-chlorophenyl)-thiazole compounds.
| Compound ID | Animal Model | Dose (mg/kg) | LD50 (mg/kg) | Observed Toxicities |
| Representative Thiazole Derivative | Swiss Albino Mice | 2000 (starting dose) | >2000 (calculated) | No mortality or significant signs of toxicity observed over 14 days.[1] |
Table 1: Acute Oral Toxicity Data
| Compound ID | Animal Model | Dose (mg/kg) | Inhibition of Edema (%) | Positive Control | Inhibition by Control (%) |
| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative (5d) | Albino Mice | 20 | 61.64 ± 1.10 (at 5h) | Aspirin (100 mg/kg) | 59.60 ± 1.52 (at 5h)[2] |
| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative (5e) | Albino Mice | 20 | 64.59 ± 1.49 (at 5h) | Aspirin (100 mg/kg) | 59.60 ± 1.52 (at 5h)[2] |
Table 2: Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Compound ID | Animal Model | Dose (mg/kg) | Increase in Latency Time (sec) | Positive Control | Increase in Latency by Control |
| Representative Thiazole Derivative | Swiss Albino Mice | 25, 50, 100 | Dose-dependent increase | Morphine or Tramadol | Significant increase |
Table 3: Analgesic Activity in Hot Plate Test
Experimental Protocols
Acute Oral Toxicity Study (Up-and-Down Procedure - UDP)
Objective: To determine the median lethal dose (LD50) and assess the acute toxic effects of a single oral dose of the test compound.[1]
Animal Model: Swiss albino mice (male and female, 20-25 g).[1]
Materials:
-
Test compound (4-(4-chlorophenyl)-thiazole derivative)
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose in saline)
-
Oral gavage needles
-
Observation cages
Procedure:
-
Prepare a homogenous suspension of the test compound in the chosen vehicle.
-
Administer a single oral dose of the test compound to one mouse at a starting dose of 2000 mg/kg.[1]
-
Observe the animal continuously for the first 4 hours for any signs of toxicity, including changes in skin, fur, eyes, motor activity, and behavior.[1]
-
Continue to observe the animals daily for a total of 14 days.[1]
-
If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next animal receives a lower dose.
-
Record all mortalities and signs of toxicity.
-
The LD50 is calculated using appropriate statistical software.[1]
Carrageenan-Induced Paw Edema Assay
Objective: To evaluate the in vivo anti-inflammatory activity of the test compound.
Animal Model: Wistar rats (male, 150-200 g).[1]
Materials:
-
Test compound
-
Positive control (e.g., Diclofenac sodium, 10 mg/kg)[1]
-
Vehicle
-
Carrageenan (1% w/v in saline)
-
Plethysmometer
Procedure:
-
Divide the animals into groups: Vehicle control, Positive control, and Test compound groups (at least 3 doses, e.g., 25, 50, 100 mg/kg).[1]
-
Administer the vehicle, positive control, or test compound orally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[1]
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.
-
Calculate the percentage inhibition of edema for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Hot Plate Test for Analgesic Activity
Objective: To assess the central analgesic activity of the test compound.[1]
Animal Model: Swiss albino mice (20-25 g).[1]
Materials:
-
Test compound
-
Positive control (e.g., Morphine or Tramadol)
-
Vehicle
-
Hot plate analgesiometer maintained at 55 ± 0.5°C.[1]
Procedure:
-
Divide the animals into groups: Vehicle control, Positive control, and Test compound groups.
-
Administer the vehicle, positive control, or test compound to the respective groups.
-
At predetermined time intervals (e.g., 30, 60, 90, and 120 minutes) after administration, place each mouse on the hot plate.
-
Record the reaction time, which is the time taken for the mouse to lick its paws or jump. A cut-off time of 15-20 seconds is set to prevent tissue damage.[1]
-
An increase in the reaction time compared to the control group indicates an analgesic effect.
Visualizations
Signaling Pathway of Inflammation Inhibition
The anti-inflammatory effects of many thiazole derivatives are attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX). This dual inhibition can modulate downstream signaling pathways, including the NF-κB pathway, which is a master regulator of inflammation.[3][4]
Caption: Proposed anti-inflammatory mechanism of 4-(4-chlorophenyl)-thiazole derivatives.
Experimental Workflow for In Vivo Anti-inflammatory Screening
Caption: Workflow for the carrageenan-induced paw edema assay.
Logical Flow for In Vivo Testing Cascade
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]
- 3. Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dissolving Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate is a synthetic heterocyclic compound belonging to the thiazole class of molecules. Thiazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including potential anticancer properties.[1][2] Effective in vitro evaluation of such compounds in cell-based assays is contingent upon proper dissolution to ensure accurate and reproducible results. Due to its hydrophobic nature, this compound is poorly soluble in aqueous media, necessitating the use of an organic solvent to prepare a stock solution suitable for cell culture applications.[3][4]
This document provides a detailed protocol for the dissolution of this compound for use in cell culture experiments. It includes information on solvent selection, stock solution preparation, and dilution into cell culture media, as well as a summary of cytotoxicity data for structurally related compounds to guide initial experimental design.
Data Presentation
Solubility and Recommended Solvents
Table 1: Recommended Solvents for Stock Solution Preparation
| Solvent | Grade | Recommended Use | Final Concentration in Media |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, Cell Culture Grade | Primary solvent for stock solution | ≤ 0.5% (v/v) to avoid cytotoxicity |
Cytotoxicity of Structurally Related Thiazole Derivatives
To provide a preliminary indication of the potential cytotoxic concentration range for this compound, the following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of structurally similar compounds against various cancer cell lines.
Table 2: In Vitro Cytotoxicity (IC₅₀) of 2-(4-chlorophenyl)thiazole Analogs
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 1-(4-chlorophenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea | HS 578T (Breast) | 0.8 | [6] |
| 4-(4-Chlorophenyl)thiazolyl derivative 4b | MDA-MB-231 (Breast) | 3.52 | [7] |
| Thiazole derivative with 4-chlorophenyl moiety | MCF-7 (Breast) | Potent Activity | [8] |
| N-Phenyl-2-(p-tolyl)thiazole-4-carboxamide with meta-chlorine | Hep-G2 (Liver) | 11.6 | [9] |
| N-Phenyl-2-(p-tolyl)thiazole-4-carboxamide with meta-chlorine | SKNMC (Neuroblastoma) | >10.8 | [9] |
Note: This data is for structurally related compounds and should be used as a guide. The optimal concentration of this compound for any given cell line and assay must be determined empirically.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of the compound is 267.73 g/mol .
Materials:
-
This compound (solid)
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weighing the Compound: Accurately weigh out 2.68 mg of this compound and transfer it to a sterile microcentrifuge tube.
-
Adding Solvent: Add 1.0 mL of anhydrous, cell culture-grade DMSO to the microcentrifuge tube containing the compound.
-
Dissolution: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.
-
Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. For short-term storage (up to a few weeks), 4°C is acceptable. It is advisable to protect the solution from light.
Dilution of Stock Solution into Cell Culture Medium
This protocol outlines the serial dilution of the 10 mM DMSO stock solution into the cell culture medium to achieve the desired final concentrations for treating cells. It is critical to maintain the final DMSO concentration at a non-toxic level, typically at or below 0.5% (v/v).
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile, pre-warmed complete cell culture medium
-
Sterile conical tubes or multi-well plates
-
Pipettes and sterile filter tips
Procedure:
-
Prepare Intermediate Dilutions: It is recommended to perform serial dilutions to ensure accuracy and to minimize pipetting errors. For example, to prepare a 100 µM working solution from a 10 mM stock, first prepare a 1 mM intermediate dilution by adding 10 µL of the 10 mM stock to 90 µL of sterile cell culture medium.
-
Prepare Final Working Solutions: Further dilute the intermediate solution into pre-warmed complete cell culture medium to achieve the desired final concentrations. For example, to prepare a final concentration of 10 µM in 1 mL of medium, add 10 µL of the 1 mM intermediate solution to 990 µL of medium.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the highest concentration of the test compound. This is crucial to account for any effects of the solvent on the cells.
-
Immediate Use: It is best practice to prepare fresh dilutions of the compound in the cell culture medium immediately before each experiment to avoid potential degradation or precipitation of the compound.
-
Mixing: Gently mix the final treatment media by pipetting up and down or by swirling the plate/tube before adding it to the cells.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for preparing and using the compound in cell culture.
Putative Signaling Pathway
While the specific molecular targets of this compound are not yet fully elucidated, many thiazole derivatives with anticancer properties have been shown to inhibit protein kinases involved in cell proliferation and survival.[1][2] One such critical pathway is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade, which plays a key role in angiogenesis. The following diagram illustrates a simplified representation of the VEGFR-2 signaling pathway, a potential target for this class of compounds.
Caption: Putative inhibition of the VEGFR-2 signaling pathway.
References
- 1. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluation of Thiazole Derivatives Against Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including potent anticancer properties.[1][2][3][4] This document provides a detailed overview of the experimental setup for evaluating the efficacy of novel thiazole derivatives against various breast cancer cell lines. The protocols outlined below cover essential in vitro assays to determine cytotoxicity, induction of apoptosis, and effects on the cell cycle. Furthermore, potential signaling pathways implicated in the anticancer activity of thiazole derivatives are discussed.
Cell Lines and Culture Conditions
The selection of appropriate cell lines is crucial for a comprehensive evaluation of anticancer compounds. It is recommended to use a panel of breast cancer cell lines representing different molecular subtypes, alongside a non-cancerous breast epithelial cell line to assess selectivity.
Table 1: Recommended Breast Cancer Cell Lines
| Cell Line | Molecular Subtype | Key Characteristics | Normal Control |
| MCF-7 | Luminal A (ER+, PR+/-, HER2-) | Estrogen receptor-positive, commonly used for studying hormone-responsive cancers.[5][6][7][8][9] | MCF-10A |
| MDA-MB-231 | Triple-Negative (ER-, PR-, HER2-) | Highly invasive and metastatic, represents a more aggressive form of breast cancer.[1][10][11] | |
| T-47D | Luminal A (ER+, PR+, HER2-) | Another model for hormone-responsive breast cancer.[3] | |
| SK-BR-3 | HER2-Positive (ER-, PR-, HER2+) | Overexpresses the HER2 receptor, a key target in breast cancer therapy.[11] |
Protocol 1: Cell Culture
-
Media Preparation: Culture MCF-7, MDA-MB-231, T-47D, and SK-BR-3 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. For MCF-10A cells, use DMEM/F12 medium supplemented with 5% horse serum, 20 ng/mL epidermal growth factor (EGF), 0.5 µg/mL hydrocortisone, 100 ng/mL cholera toxin, and 10 µg/mL insulin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.[12]
-
Subculturing: Passage cells upon reaching 70-80% confluency using Trypsin-EDTA.
Cytotoxicity Assays
Cytotoxicity assays are fundamental to determining the concentration-dependent inhibitory effects of the thiazole derivatives on cancer cell viability.
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[13]
Protocol 2: MTT Assay
-
Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.[13]
-
Compound Treatment: Treat the cells with various concentrations of the thiazole derivatives (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.[13]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
Sulforhodamine B (SRB) Assay
The SRB assay is a protein-staining method used to measure cell density, providing another reliable method for assessing cytotoxicity.
Protocol 3: SRB Assay
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay (Protocol 2, steps 1 and 2).
-
Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
Table 2: Example of IC50 Values for a Hypothetical Thiazole Derivative (Compound X)
| Cell Line | IC50 (µM) after 48h Treatment |
| MCF-7 | 5.73[4] |
| MDA-MB-231 | 12.15[4] |
| MCF-10A | > 100 |
Apoptosis Assays
To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis), the following assay is recommended.
Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol 4: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Treat cells with the thiazole derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Table 3: Example of Apoptosis Analysis Data for Compound Y on MCF-7 Cells
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Control | 95.2 | 2.5 | 1.8 | 0.5 |
| Compound Y (IC50) | 60.1 | 22.4[8] | 15.3[8] | 2.2 |
Cell Cycle Analysis
Thiazole derivatives may exert their anticancer effects by arresting the cell cycle at specific phases. This can be investigated using flow cytometry.
Protocol 5: Cell Cycle Analysis with Propidium Iodide (PI)
-
Cell Treatment: Treat cells with the thiazole derivative at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Some thiazole derivatives have been shown to cause cell cycle arrest in the G1, S, or G2/M phases.[1][5][7][8]
Table 4: Example of Cell Cycle Analysis Data for Compound Z on MDA-MB-231 Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 55.3 | 25.1 | 19.6 |
| Compound Z (IC50) | 70.2 | 15.8 | 14.0 |
Signaling Pathway Analysis
To elucidate the mechanism of action, it is beneficial to investigate the effect of the thiazole derivatives on key signaling pathways known to be dysregulated in breast cancer.
Potential Targets and Pathways for Thiazole Derivatives:
-
VEGFR-2 Signaling: Some thiazole derivatives have been shown to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[1][4]
-
PI3K/mTOR Pathway: This pathway is frequently activated in breast cancer and controls cell growth, proliferation, and survival. Thiazole derivatives have been developed as PI3K/mTOR dual inhibitors.[14]
-
Aromatase Inhibition: Aromatase is a crucial enzyme in estrogen biosynthesis, and its inhibition is a key strategy for treating ER-positive breast cancers.[6][7][8]
-
Apoptosis-Related Proteins: The expression levels of key apoptosis-regulating proteins such as Bax, Bcl-2, and caspases can be assessed by Western blotting.[5]
Protocol 6: Western Blotting
-
Protein Extraction: Lyse treated and untreated cells and quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the target proteins (e.g., p-VEGFR-2, p-Akt, p-mTOR, cleaved caspase-3) and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Experimental Workflow
Caption: General workflow for the in vitro evaluation of thiazole derivatives.
PI3K/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/mTOR pathway by thiazole derivatives.
VEGFR-2 Signaling Pathway
Caption: Inhibition of the VEGFR-2 signaling pathway by thiazole derivatives.
References
- 1. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study [mdpi.com]
- 2. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer evaluation of novel triazole linked N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine derivatives as inhibitors of cell survival proteins and inducers of apoptosis in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity of breast cancer cells overexpressing HER2/neu by 213Bi-Herceptin radioimmunoconjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]
- 13. 5-Ene-2-arylaminothiazol-4(5H)-ones Induce Apoptosis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate and its structural analogs in agrochemical research, based on published studies of related thiazole derivatives. While specific data for the title compound is limited in publicly available literature, the following sections summarize the fungicidal, herbicidal, and insecticidal activities of structurally similar compounds and provide detailed protocols for evaluating these potential applications.
Potential Agrochemical Applications
Thiazole-containing compounds are a well-established class of heterocycles with a broad spectrum of biological activities, making them valuable scaffolds in the development of new agrochemicals. Derivatives of 2-phenylthiazole have demonstrated notable efficacy as fungicides, herbicides, and insecticides.
Fungicidal Activity
Several studies have highlighted the potential of 2-phenylthiazole derivatives as potent antifungal agents against a range of phytopathogenic fungi. The proposed mechanism of action for some thiazole fungicides involves the inhibition of chitin synthase, a crucial enzyme for fungal cell wall integrity.
Table 1: Fungicidal Activity of 2-Phenylthiazole Derivatives
| Compound/Derivative | Target Fungi | Efficacy (EC₅₀ in mg/L) | Reference |
| 2-phenyl thiazole derivative 10c | Sclerotinia sclerotiorum | 4.90 | [1] |
| Botrytis cinerea | 7.57 | [1] | |
| Rhizoctonia cerealis | 7.84 | [1] | |
| 2-(2-benzylaminophenyl)-thiazole-4-carboxylic acid derivative Z1 | Sclerotinia sclerotiorum | 0.35 | [2] |
| 2-(2-benzylaminophenyl)-thiazole-4-carboxylic acid derivative Z10 | Rhizoctonia solani | 2.28 | [2] |
| Phenylthiazole derivative with acylhydrazone moiety E26 | Magnaporthe oryzae | 1.29 | [3] |
Herbicidal Activity
Thiazole derivatives have also been investigated for their herbicidal properties. The introduction of a thiazole moiety into various chemical scaffolds has led to the discovery of compounds with pre- and post-emergence herbicidal activity against both monocotyledonous and dicotyledonous weeds.
Table 2: Herbicidal Activity of Thiazole Derivatives
| Compound/Derivative | Target Weeds | Activity | Reference |
| Amide derivatives containing thiazole moiety | Echinochloa crusgalli, Amaranthus ascedense | Moderate activity | [4] |
| S(-)-2-(4-chlorophenyl)-N-(5,7-disubstituted-2H-[5][6][7]-thiadiazolo[2,3-a]pyrimidin-2-ylidene)-3-methylbutanamide derivatives | Echinochloa crusgalli, Digitaria sanguinalis, Chenopodium serotinum, Amaranthus retroflexus | Moderate inhibitory activities | [5] |
| 2-(2-oxo-3-(pyridin-2-yl)-2,3-dihydrobenzo[d]thiazol-6-yloxy)propanoic acid derivatives I-01 & I-09 | Amaranthus retroflexus, Abutilon theophrasti, Portulaca oleracea | Complete inhibition at 75 g ha⁻¹ | [8] |
Insecticidal Activity
The versatility of the thiazole scaffold extends to insecticidal applications. Phenylthiazole derivatives have been synthesized and evaluated for their activity against various insect pests, demonstrating their potential as lead compounds for the development of novel insecticides.
Table 3: Insecticidal Activity of Phenylthiazole Derivatives
| Compound/Derivative | Target Insect | Efficacy (LC₅₀ in mg/L) | Reference |
| Phenylthiazole derivative 6d | Plutella xylostella | 23.94 | [6] |
| Phenylthiazole derivative 7d | Plutella xylostella | 30.37 | [6] |
Experimental Protocols
The following are detailed, generalized protocols for the evaluation of the fungicidal, herbicidal, and insecticidal activities of this compound.
In Vitro Fungicidal Assay (Broth Microdilution Method)
This protocol is adapted from standard methodologies for determining the minimum inhibitory concentration (MIC) of antifungal compounds.[9][10][11]
Objective: To determine the in vitro efficacy of the test compound against various phytopathogenic fungi.
Materials:
-
Test compound: this compound
-
Fungal strains (e.g., Sclerotinia sclerotiorum, Botrytis cinerea, Rhizoctonia solani, Magnaporthe oryzae)
-
Potato Dextrose Broth (PDB) or other suitable liquid medium
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
Spectrophotometer (plate reader)
-
Incubator
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strains on Potato Dextrose Agar (PDA) plates at 25-28°C for 5-7 days.
-
Prepare a spore suspension by flooding the agar surface with sterile distilled water containing 0.05% (v/v) Tween 80 and gently scraping the surface with a sterile loop.
-
Filter the suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to 1 x 10⁵ spores/mL using a hemocytometer.
-
-
Preparation of Test Compound Solutions:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solution in the appropriate liquid medium (e.g., PDB) in the wells of a 96-well plate to achieve a range of final concentrations (e.g., 0.1 to 100 µg/mL). The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the adjusted fungal spore suspension to each well containing the test compound dilutions.
-
Include positive controls (commercial fungicide) and negative controls (medium with DMSO and fungal inoculum).
-
Incubate the plates at 25-28°C for 48-72 hours, or until sufficient growth is observed in the negative control wells.
-
-
Data Analysis:
-
Determine the MIC, which is the lowest concentration of the test compound that completely inhibits visible fungal growth.
-
Alternatively, measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader.
-
Calculate the percentage of growth inhibition using the following formula: Inhibition (%) = [(OD_control - OD_treated) / OD_control] x 100
-
Calculate the EC₅₀ value (the concentration that causes 50% inhibition of growth) by probit analysis.
-
Pre-emergence Herbicidal Activity Assay
This protocol outlines a general method for assessing the pre-emergence herbicidal activity of a compound on target weed species.[7][12][13]
Objective: To evaluate the ability of the test compound to inhibit the germination and early growth of weed seeds when applied to the soil before weed emergence.
Materials:
-
Test compound: this compound
-
Weed seeds (e.g., Echinochloa crusgalli, Amaranthus retroflexus)
-
Pots or trays filled with a sterile soil mix (e.g., sandy loam)
-
Acetone or other suitable solvent for compound dissolution
-
Spraying equipment calibrated to deliver a uniform spray volume
-
Growth chamber or greenhouse with controlled environmental conditions
Procedure:
-
Planting:
-
Fill pots or trays with the soil mix and moisten it.
-
Sow a predetermined number of weed seeds at a uniform depth (e.g., 0.5-1.0 cm).
-
-
Compound Application:
-
Prepare a solution of the test compound in a suitable solvent (e.g., acetone) at various concentrations to achieve different application rates (e.g., 50, 100, 200 g a.i./ha).
-
Apply the test solutions uniformly to the soil surface using a laboratory sprayer.
-
Include a solvent-only control and a positive control (commercial pre-emergence herbicide).
-
-
Incubation:
-
Place the treated pots/trays in a growth chamber or greenhouse with controlled conditions (e.g., 25/20°C day/night temperature, 14-hour photoperiod, adequate humidity).
-
Water the pots/trays as needed to maintain soil moisture, typically by subirrigation to avoid disturbing the treated soil surface.
-
-
Assessment:
-
After a specified period (e.g., 14-21 days), visually assess the herbicidal effect.
-
Record the percentage of weed emergence and any phytotoxicity symptoms (e.g., stunting, chlorosis, necrosis).
-
Calculate the percentage of inhibition of germination and growth compared to the untreated control.
-
For quantitative analysis, harvest the above-ground plant material, determine the fresh weight, and then dry it in an oven at 70°C to a constant weight to determine the dry weight.
-
Calculate the percentage of growth reduction based on fresh or dry weight.
-
Insecticidal Activity Assay (Leaf-Dip Bioassay)
This protocol is a standard method for evaluating the insecticidal activity of a compound against leaf-feeding insects.[6]
Objective: To determine the toxicity of the test compound to a target insect species.
Materials:
-
Test compound: this compound
-
Target insects (e.g., larvae of Plutella xylostella)
-
Host plant leaves (e.g., cabbage leaves)
-
Acetone or other suitable solvent for compound dissolution
-
Tween-80 or other suitable surfactant
-
Petri dishes or other suitable containers
-
Ventilated rearing cages
Procedure:
-
Preparation of Test Solutions:
-
Dissolve the test compound in a small amount of acetone and then dilute with water containing a surfactant (e.g., 0.1% Tween-80) to obtain a series of concentrations (e.g., 10, 50, 100, 250, 500 mg/L).
-
-
Leaf Treatment:
-
Excise fresh, undamaged host plant leaves.
-
Dip each leaf in a test solution for a uniform time (e.g., 10-30 seconds).
-
Allow the leaves to air-dry completely.
-
Prepare control leaves by dipping them in the solvent-water-surfactant solution without the test compound.
-
-
Insect Exposure:
-
Place one treated leaf in each Petri dish lined with moistened filter paper.
-
Introduce a known number of insects (e.g., 10-20 larvae) into each Petri dish.
-
Seal the Petri dishes with a ventilated lid.
-
-
Incubation and Assessment:
-
Maintain the Petri dishes in a controlled environment (e.g., 25 ± 1°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).
-
Assess insect mortality at regular intervals (e.g., 24, 48, and 72 hours) after treatment. Insects are considered dead if they do not move when prodded with a fine brush.
-
-
Data Analysis:
-
Calculate the percentage of mortality for each concentration, correcting for control mortality using Abbott's formula if necessary.
-
Determine the LC₅₀ value (the concentration that causes 50% mortality) and its 95% confidence limits using probit analysis.
-
Conclusion
References
- 1. Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study on synthesis and antifungal activity of 2-(2-benzylaminophenyl)-thiazole-4-carboxylic acid derivatives [nyxxb.cn]
- 3. Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Novel 2<i>H</i>-[1,2,4]thiadiazolo[2,3-<i>a</i>]pyrimidine derivatives bearing chiral <i>S</i>(−)-2-(4-chlorophenyl)-3-methylbutyric acid moiety: Design, synthesis and herbicidal activity - Arabian Journal of Chemistry [arabjchem.org]
- 6. Design, synthesis and evaluation of insecticidal activity of phenylthiazole derivative containing primary amide and cyanogroup [journal.scau.edu.cn]
- 7. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds [jove.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. ifyber.com [ifyber.com]
- 12. farmprogress.com [farmprogress.com]
- 13. grdc.com.au [grdc.com.au]
Synthetic Routes to Functionalized 2,4-Disubstituted-1,3-Thiazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of functionalized 2,4-disubstituted-1,3-thiazoles, a core scaffold in many biologically active compounds. The methodologies presented are based on established and modern synthetic strategies, offering a versatile toolkit for medicinal chemists and researchers in drug discovery.
Introduction
The 1,3-thiazole ring is a privileged heterocyclic motif found in a wide array of pharmaceuticals, natural products, and functional materials.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone in the design of new therapeutic agents.[2] The functionalization at the C2 and C4 positions of the thiazole ring is crucial for modulating the pharmacological activity and physicochemical properties of these molecules. This document outlines key synthetic routes to access diverse 2,4-disubstituted-1,3-thiazoles, with a focus on practical and reproducible experimental protocols.
Core Synthetic Strategies
Several robust methods exist for the construction of the 2,4-disubstituted thiazole core. The most prominent among these is the Hantzsch thiazole synthesis, which has been extensively modified to improve yields, shorten reaction times, and employ more environmentally benign conditions.[1][3][4] Other significant approaches include the oxidation of thiazolines and innovative one-pot procedures utilizing diazoketones.
Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a cornerstone reaction in thiazole chemistry, involving the condensation of an α-haloketone with a thioamide or thiourea.[1][3][5][6] This method is highly versatile, allowing for the introduction of a wide variety of substituents at the C2 and C4 positions of the thiazole ring.
A general reaction scheme for the Hantzsch synthesis is as follows:
Scheme 1: General Hantzsch Thiazole Synthesis
References
- 1. A Facile Synthesis of 2,4-Disubstituted Thiazoles Using MnO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. synarchive.com [synarchive.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on the widely used Hantzsch thiazole synthesis method.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Poor quality of starting materials: Impurities in 4-chlorothiobenzamide or ethyl 2-chloro-3-oxobutanoate can lead to side reactions.[1] 2. Suboptimal reaction conditions: Incorrect temperature, reaction time, or solvent can hinder the reaction.[1] 3. Incomplete reaction: The reaction may not have proceeded to completion.[1] 4. Degradation of thioamide: Thioamides can be unstable, especially under harsh acidic or basic conditions. | 1. Purify starting materials: Recrystallize 4-chlorothiobenzamide and distill ethyl 2-chloro-3-oxobutanoate before use. Ensure reagents are dry. 2. Optimize reaction conditions: Systematically vary the temperature (e.g., room temperature to reflux), reaction time, and solvent (e.g., ethanol, methanol, DMF).[1][2] 3. Monitor reaction progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product.[1] 4. Use mild reaction conditions: Employ a slight excess of the thioamide and consider using a milder base for neutralization if necessary. |
| Multiple Spots on TLC / Impure Product | 1. Unreacted starting materials: Incomplete reaction.[1] 2. Formation of side products: Potential side reactions include the formation of oxazoles if the thioamide is contaminated with the corresponding amide, or dimerization/polymerization of reactants.[1] 3. Formation of isomeric thiazoles: While less common in this specific synthesis, different cyclization pathways can lead to isomers. | 1. Increase reaction time or temperature: Drive the reaction to completion by adjusting conditions, guided by TLC monitoring. 2. Purify the thioamide: Ensure the 4-chlorothiobenzamide is free from 4-chlorobenzamide. 3. Optimize purification: Use column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) to separate the product from impurities. Recrystallization from a suitable solvent (e.g., ethanol) can also be effective.[1] |
| Difficulty in Product Isolation/Purification | 1. Product is an oil or does not precipitate: The product may be soluble in the reaction mixture or may not readily crystallize. 2. Product co-elutes with impurities during chromatography. | 1. Solvent extraction: After neutralizing the reaction mixture, extract the product into an organic solvent like ethyl acetate. Dry the organic layer and remove the solvent under reduced pressure. 2. Recrystallization: Attempt recrystallization from various solvents or solvent mixtures to induce crystallization. 3. Optimize chromatography conditions: Try different solvent gradients or stationary phases for better separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The Hantzsch thiazole synthesis is the most widely employed and dependable method.[2] This reaction involves the condensation of an α-haloketone (ethyl 2-chloro-3-oxobutanoate or ethyl bromopyruvate) with a thioamide (4-chlorothiobenzamide).[3]
Q2: How critical is the purity of the starting materials?
A2: The purity of both 4-chlorothiobenzamide and the α-halo ester is paramount for achieving a high yield and minimizing side reactions.[1] Impurities can lead to the formation of unwanted byproducts, complicating purification and reducing the overall yield.
Q3: What are the optimal reaction conditions for this synthesis?
A3: While optimal conditions can vary, a common starting point is to react equimolar amounts or a slight excess of 4-chlorothiobenzamide with the α-halo ester in a solvent like ethanol or methanol.[1] The reaction is often heated to reflux for several hours. Some modern approaches utilize microwave irradiation to shorten reaction times and potentially improve yields.[2]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product spot, indicating the progression of the reaction. A common eluent system for this analysis is a mixture of hexane and ethyl acetate.[1]
Q5: What are the likely side products in this synthesis?
A5: Potential side products include unreacted starting materials, the corresponding oxazole if 4-chlorobenzamide is present as an impurity in the thioamide, and possible dimers or polymers of the reactants.[1]
Q6: What is the best way to purify the final product?
A6: Purification is typically achieved through recrystallization from a suitable solvent such as ethanol. If significant impurities are present, column chromatography on silica gel using a hexane/ethyl acetate gradient is recommended before recrystallization.[1]
Experimental Protocols
Protocol 1: Synthesis of 4-chlorothiobenzamide
This protocol describes the conversion of 4-chlorobenzonitrile to 4-chlorothiobenzamide.
Materials:
-
4-chlorobenzonitrile
-
Thioacetamide
-
Dimethylformamide (DMF)
-
Dry hydrogen chloride gas
-
Aqueous sodium bicarbonate
-
Toluene
-
Ice bath, oil bath, distillation apparatus, filtration apparatus
Procedure:
-
In a suitable reaction vessel, chill a mixture of 4-chlorobenzonitrile (55.03 g) and thioacetamide (75.13 g) in DMF (600 ml) in an ice bath.
-
Saturate the chilled mixture with dry hydrogen chloride gas.
-
Slowly distill the mixture on an oil bath at 100°C.
-
After the liquid has been removed, add aqueous sodium bicarbonate to the residue.
-
Collect the solid product by filtration.
-
Recrystallize the crude product from toluene to yield yellow crystals of 4-chlorothiobenzamide.
Protocol 2: Synthesis of this compound (Hantzsch Synthesis)
This is a general procedure based on the Hantzsch thiazole synthesis, which can be optimized for this specific target molecule.
Materials:
-
4-chlorothiobenzamide
-
Ethyl 2-chloro-3-oxobutanoate (or ethyl bromopyruvate)
-
Ethanol (or other suitable solvent)
-
Pyridine (optional, as a base)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorothiobenzamide (1 equivalent) in ethanol.
-
Add ethyl 2-chloro-3-oxobutanoate (1-1.2 equivalents) to the solution. A small amount of a base like pyridine can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux and monitor the progress using TLC. The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete (indicated by the consumption of starting materials), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water to remove any inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) followed by recrystallization from ethanol.
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 4-chlorothiobenzamide | C₇H₆ClNS | 171.65 | Reactant |
| Ethyl 2-chloro-3-oxobutanoate | C₆H₉ClO₃ | 164.59 | Reactant |
| This compound | C₁₂H₁₀ClNO₂S | 267.73 | Product |
Table 2: Typical Reaction Parameters for Hantzsch Thiazole Synthesis
| Parameter | Value/Condition | Rationale |
| Solvent | Ethanol, Methanol, DMF | Good solubility for reactants, appropriate boiling points for reflux. |
| Temperature | Room Temperature to Reflux (e.g., ~78°C for Ethanol) | Higher temperatures generally increase the reaction rate. |
| Reaction Time | 2 - 24 hours | Dependent on temperature and reactivity of substrates. Monitored by TLC. |
| Stoichiometry | ~1:1.1 (Thioamide:α-halo ester) | A slight excess of the more stable reactant can drive the reaction to completion. |
| Work-up | Neutralization, Extraction, Crystallization | To isolate and purify the product from the reaction mixture. |
| Typical Yields | 40-80% (can be optimized) | Yields are highly dependent on the specific substrates and reaction conditions. |
Visualizations
Caption: Experimental workflow for the Hantzsch synthesis of this compound.
Caption: Logical troubleshooting steps for addressing low yield in the synthesis.
References
Technical Support Center: Addressing Solubility Challenges of Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address the solubility issues of ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate and similar thiazole derivatives in aqueous solutions. The inherent characteristics of such compounds, often featuring aromatic groups, can lead to poor aqueous solubility, posing significant hurdles for biological assays and preclinical development.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound poorly soluble in aqueous solutions?
A1: The low aqueous solubility of this compound is likely due to its molecular structure. The presence of the hydrophobic chlorophenyl group and the largely nonpolar thiazole ring system contributes to its poor affinity for water. Aromatic and heterocyclic compounds are often crystalline and more readily soluble in organic solvents like dimethyl sulfoxide (DMSO) than in aqueous buffers.[1]
Q2: What are the consequences of poor solubility in my biological assays?
A2: For a compound to be accurately evaluated in a biological assay, it must be fully dissolved in the assay buffer.[1] Poor solubility can lead to several critical issues:
-
Compound Precipitation: The compound can fall out of solution, leading to an unknown and lower effective concentration.[1]
-
Inaccurate Potency Measurement: This can lead to an underestimation of biological activity (e.g., falsely high IC50 values) because the actual concentration of the dissolved compound is lower than the nominal concentration.[1][2][3]
-
Erratic and Irreproducible Results: Precipitation can cause significant variability between experimental wells and across different experiments.[1][2]
-
False Negatives: A potentially active compound may appear inactive if it does not reach its intended biological target due to insufficient solubility.[1]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Problem 1: My compound precipitates out of the aqueous assay buffer when I dilute it from a DMSO stock solution.
-
Question: What is the likely cause of this precipitation?
-
Answer: This common issue is known as "precipitation upon dilution." Your compound is soluble in the organic DMSO stock but exceeds its solubility limit in the aqueous buffer upon dilution, causing it to precipitate.[4]
-
Question: How can I prevent this precipitation?
-
Answer: Several strategies can be employed:
-
Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible (typically below 0.5%) to minimize its impact while maintaining compound solubility.[4]
-
Use Co-solvents: Preparing your stock solution in a mixture of DMSO and another water-miscible organic solvent, such as ethanol, can sometimes improve solubility in the final aqueous solution.[4]
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller dilutions.[4] It is often recommended to perform serial dilutions in DMSO and then add an aliquot of each DMSO solution directly into the assay media.[5]
-
Problem 2: I am observing inconsistent and irreproducible results in my biological assays.
-
Question: Could solubility be the cause of this variability?
-
Answer: Yes, inconsistent results are frequently linked to solubility and stability issues. The actual concentration of the dissolved compound may fluctuate between experiments due to incomplete dissolution or precipitation over time.[4]
-
Question: How can I improve the reproducibility of my experiments?
-
Answer:
-
Ensure Complete Dissolution: Always visually inspect your stock solutions to confirm the compound is fully dissolved. Sonication or gentle warming may be necessary to aid dissolution.[4]
-
Equilibration Time: Allow sufficient time for the compound to dissolve and reach equilibrium in the assay buffer.
-
pH Control: The solubility of compounds with ionizable groups can be pH-dependent. Ensure the pH of your buffer is consistent and optimal for your compound's solubility.
-
Strategies for Enhancing Aqueous Solubility
If optimizing the dilution protocol is insufficient, the following methods can be explored to improve the solubility of your compound.
pH Adjustment
For compounds with acidic or basic functional groups, altering the pH of the aqueous buffer can significantly increase solubility by forming a more soluble salt.[1][4] Since this compound has a basic nitrogen atom in the thiazole ring, lowering the pH of the buffer could increase its solubility through protonation.
Use of Co-solvents
Incorporating a small percentage of a water-miscible organic co-solvent like ethanol or polyethylene glycol (PEG) can enhance the solubility of hydrophobic compounds.[1][6] However, it is crucial to ensure the chosen co-solvent does not interfere with the biological assay.
Complexation with Cyclodextrins
Cyclodextrins are molecules with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules, like your thiazole derivative, to form an inclusion complex with increased aqueous solubility.[4][7] Studies have shown that cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (2-HP-β-CD), can significantly increase the aqueous solubility of thiazole derivatives.[7]
Experimental Protocols
Below are detailed methodologies for key experiments related to solubility.
Protocol 1: Kinetic Solubility Measurement
This method assesses the solubility of a compound when a concentrated organic stock solution is diluted into an aqueous buffer.[8]
Methodology:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare Assay Buffer: Use the specific aqueous buffer intended for your biological assay (e.g., PBS, pH 7.4).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of your compound from the DMSO stock.
-
Dilution into Aqueous Buffer: Dilute the DMSO serial dilutions 100-fold into the aqueous buffer (resulting in a final DMSO concentration of 1%).[9]
-
Incubation: Allow the plate to incubate for a set period (e.g., 1-2 hours) to allow for precipitation.
-
Analysis: Analyze the samples for precipitation. This can be done visually, by measuring turbidity, or using more advanced techniques like nephelometry or Backgrounded Membrane Imaging (BMI).[9] The highest concentration that remains clear is considered the kinetic solubility.
Protocol 2: Thermodynamic (Equilibrium) Solubility Measurement (Shake-Flask Method)
This method determines the maximum concentration of a compound that can dissolve in a solution at equilibrium.[8][10]
Methodology:
-
Add Excess Compound: Add an excess amount of the solid compound to a vial containing the aqueous buffer of interest.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[10]
-
Separation of Undissolved Solid: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Accurately measure the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method such as HPLC-UV or LC-MS.[1]
Quantitative Data Summary
While specific data for this compound is not publicly available, the following table illustrates how you can structure your experimental results for different solubility enhancement strategies.
| Formulation Strategy | Solvent System | Measured Solubility (µg/mL) | Fold Increase |
| Control | Aqueous Buffer (pH 7.4) | [Your Data] | 1.0 |
| pH Adjustment | Aqueous Buffer (pH 5.0) | [Your Data] | [Calculate] |
| Co-solvent | Aqueous Buffer + 5% Ethanol | [Your Data] | [Calculate] |
| Cyclodextrin | Aqueous Buffer + 2% HP-β-CD | [Your Data] | [Calculate] |
Visualizations
Experimental Workflow for Troubleshooting Solubility Issues
Caption: Troubleshooting workflow for addressing compound solubility issues.
Logical Relationship of Factors Affecting Assay Results
Caption: Factors influencing compound solubility and assay outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving the solubility of an antifungal thiazolyl hydrazone derivative by cyclodextrin complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. solvescientific.com.au [solvescientific.com.au]
- 10. lup.lub.lu.se [lup.lub.lu.se]
Technical Support Center: Optimizing Reaction Conditions for 2-Arylthiazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-arylthiazoles. The focus is on the widely used Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of 2-arylthiazoles.
Issue 1: Low or No Product Yield
Question: My Hantzsch thiazole synthesis is resulting in a low or negligible yield. What are the potential causes and how can I improve it?
Answer: Low yields in the Hantzsch synthesis of 2-arylthiazoles can be attributed to several factors. A systematic approach to troubleshooting is recommended.[1]
Possible Causes and Solutions:
-
Poor Quality of Starting Materials: The purity of the α-haloketone and thioamide is critical. Impurities can lead to undesired side reactions.[1]
-
Suggested Solution: Assess the purity of your starting materials using techniques like NMR or melting point analysis. If necessary, recrystallize or purify the reactants before use. 2-aminothiophenols, if used, are particularly susceptible to oxidation and should be stored under an inert atmosphere.[2]
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice significantly influence the reaction's success.[1]
-
Suggested Solution:
-
Temperature: Gradually increase the reaction temperature. While refluxing in ethanol is common, some reactions may benefit from milder or more elevated temperatures.[3] However, excessively high temperatures can lead to side product formation.[2]
-
Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TTC) to determine the optimal duration. Prolonged reaction times can sometimes lead to the formation of side products.[3]
-
Solvent: The choice of solvent can impact reaction rates and yields. Ethanol is a common solvent, but other options like methanol or solvent mixtures (e.g., ethanol/water) can be explored.[3][4] Solvent-free conditions have also been reported to be effective.[5]
-
-
-
Incomplete Reaction: The reaction may not have reached completion.
-
Suggested Solution: Increase the reaction time and continue to monitor via TLC until the starting materials are consumed.[2]
-
-
Incorrect Stoichiometry: An improper molar ratio of reactants can limit the yield.
-
Suggested Solution: Ensure a 1:1 molar ratio of the α-haloketone and thioamide. In some cases, a slight excess of the thioamide (e.g., 1.2 equivalents) can be used to drive the reaction to completion.[1]
-
Issue 2: Formation of Side Products/Impure Product
Question: My reaction is producing significant impurities alongside the desired 2-arylthiazole. What are the common side products and how can I minimize their formation?
Answer: The formation of side products is a common challenge in the Hantzsch synthesis. Understanding the potential side reactions is key to mitigating them.
Common Side Products and Prevention Strategies:
-
Unreacted Starting Materials: The presence of starting materials in the final product indicates an incomplete reaction.
-
Suggested Solution: As mentioned previously, optimize the reaction time and temperature, and consider using a slight excess of one reactant.[1]
-
-
Formation of an Oxazole: If the thioamide is contaminated with its corresponding amide, an oxazole byproduct can be formed.[1]
-
Suggested Solution: Ensure the purity of the thioamide starting material.
-
-
Dimerization or Polymerization of Reactants: Under certain conditions, the starting materials or reactive intermediates can self-condense.[1]
-
Suggested Solution: Adjusting the reaction concentration, temperature, and order of addition of reagents can help minimize these side reactions.
-
-
Formation of Isomeric Thiazoles: When using N-monosubstituted thioureas, there is a possibility of forming two isomeric products: 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[6]
-
Suggested Solution: The regioselectivity of the reaction is highly dependent on the reaction conditions. In neutral solvents, the 2-(N-substituted amino)thiazole is typically formed exclusively. Under acidic conditions, a mixture of isomers may result. Therefore, careful control of the reaction pH is crucial.[6]
-
Issue 3: Difficult Product Isolation/Purification
Question: I am having trouble isolating and purifying my 2-arylthiazole product. What are some effective methods?
Answer: The purification strategy for 2-arylthiazoles depends on the physical properties of the product and the nature of the impurities.
Recommended Purification Techniques:
-
Precipitation and Filtration: In many cases, the 2-arylthiazole product is poorly soluble in the reaction solvent (especially upon cooling or addition of water) and can be isolated by simple filtration.[7]
-
Recrystallization: This is a highly effective method for purifying solid products. Common solvents for recrystallization include ethanol.[6]
-
Column Chromatography: For complex mixtures or non-crystalline products, column chromatography on silica gel is a standard purification technique. A suitable eluent system, such as a mixture of ethyl acetate and hexanes, can be determined by TLC analysis.[1]
-
Acid/Base Workup: If your product has basic or acidic functional groups, an acid/base extraction can be an effective purification step. However, be cautious as some products may not be stable to changes in pH.[8]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Hantzsch thiazole synthesis?
A1: The Hantzsch synthesis is a multi-step process.[7] It begins with a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. The final step is a dehydration reaction to form the aromatic thiazole ring.[7][9]
Q2: How do substituents on the aryl ring of the α-haloketone affect the reaction?
A2: The electronic nature of the substituents on the aryl ring can influence the reaction rate. Electron-withdrawing groups can make the α-carbon more electrophilic, potentially increasing the rate of the initial SN2 step. Conversely, electron-donating groups might slow down this step.
Q3: Are there alternative methods for synthesizing 2-arylthiazoles?
A3: While the Hantzsch synthesis is the most common, other methods exist. These include:
-
Cook-Heilbron Synthesis: This method involves the reaction of an α-aminonitrile with carbon disulfide.[10]
-
Gabriel Synthesis: This involves the cyclization of an acylaminoketone with phosphorus pentasulfide.[11]
-
One-pot multi-component reactions: Some modern approaches utilize one-pot reactions of an aldehyde, thiourea, and an α-haloketone, sometimes with the aid of catalysts or microwave irradiation.[3]
Q4: What are some "greener" or more environmentally friendly approaches to 2-arylthiazole synthesis?
A4: Several eco-friendly methods have been developed to address the environmental concerns of traditional organic synthesis. These include:
-
Use of Water as a Solvent: Water is an environmentally benign solvent, and some Hantzsch syntheses have been successfully performed in aqueous media.[12]
-
Solvent-Free Conditions: Reactions can be carried out by grinding the reactants together, eliminating the need for a solvent.[5][13]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and energy consumption, often leading to cleaner reactions and higher yields.[12][14]
-
Use of Reusable Catalysts: Employing catalysts that can be easily recovered and reused, such as silica-supported tungstosilicic acid, improves the sustainability of the process.[3][15]
Data Presentation
Table 1: Effect of Solvent on the Yield of a Hantzsch Thiazole Derivative
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol/Water (1:1) | 65 | 2-3.5 | 79-90 |
| 2 | Methanol | Reflux | 0.5 | High |
| 3 | Ethanol | Reflux | Not Specified | 60-70 |
Data compiled from multiple sources.[3][7][13]
Table 2: Comparison of Conventional Heating vs. Ultrasonic Irradiation
| Method | Temperature | Solvent | Time | Yield (%) |
| Conventional Heating | 65 °C | Ethanol/Water (1:1) | 2 - 3.5 h | 79-88 |
| Ultrasonic Irradiation | Room Temperature | Ethanol/Water (1:1) | 1.5 - 2 h | 82-90 |
Data adapted from a study by Ismaili et al. (2016).[4]
Table 3: Effect of Catalyst Loading on Yield
| Entry | Catalyst (SiW.SiO₂) Amount (%) | Yield (%) |
| 1 | 5 | Increased with amount |
| 2 | 10 | Increased with amount |
| 3 | 15 | Optimal |
| 4 | 18 | No significant increase |
| 5 | 20 | No significant increase |
Data adapted from a study by Ismaili et al. (2016).[4]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Amino-4-phenylthiazole [7]
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a magnetic stir bar.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate (Na₂CO₃) solution and swirl to mix.
-
Filter the resulting precipitate through a Buchner funnel.
-
Wash the filter cake with water.
-
Spread the collected solid on a tared watch glass and allow it to air dry.
-
Once dry, determine the mass of the product and calculate the percent yield.
-
Characterize the product by determining its melting point and running a TLC.
Protocol 2: One-Pot, Multi-Component Synthesis of Hantzsch Thiazole Derivatives using a Reusable Catalyst under Ultrasonic Irradiation [3]
-
In a suitable reaction vessel, prepare a mixture of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), a substituted benzaldehyde (1 mmol), and a catalytic amount of silica-supported tungstosilicic acid (15 mol%).
-
Add a 1:1 (v/v) mixture of ethanol and water (5 mL) as the solvent.
-
Subject the mixture to ultrasonic irradiation at room temperature for 1.5 to 2 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, filter the reaction mixture to recover the catalyst.
-
The filtrate containing the product can then be subjected to further workup, such as solvent evaporation and recrystallization, to isolate the pure product.
Mandatory Visualizations
Caption: General experimental workflow for the Hantzsch synthesis of 2-arylthiazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. How To [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 11. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate, focusing on its stability in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns regarding the stability of this compound when dissolved in DMSO?
When working with thiazole-containing compounds such as this compound in DMSO, the main stability concerns are potential chemical degradation over time. DMSO, while an excellent solvent, can contribute to specific degradation pathways. For thiazole derivatives, these may include oxidation of the sulfur atom in the thiazole ring, hydrolysis of the ester group, and potential photodegradation.[1] The rate of degradation can be influenced by storage conditions, the purity of the DMSO, and exposure to light.[1]
Q2: What are the likely degradation pathways for this compound in DMSO?
Based on the structure of this compound, the following degradation pathways are plausible in the presence of DMSO:
-
S-Oxidation: The sulfur atom in the thiazole ring can be oxidized by DMSO, especially under elevated temperatures or upon exposure to light, forming the corresponding thiazole S-oxide or S-dioxide.[1]
-
Hydrolysis: The ethyl ester group is susceptible to hydrolysis, particularly if the DMSO is not anhydrous.[1] Water molecules can facilitate the cleavage of the ester bond to form the corresponding carboxylic acid.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation, a process that may be exacerbated by the presence of DMSO.[1]
Q3: What are the recommended storage conditions for stock solutions of this compound in DMSO?
To maximize the long-term stability of your compound in DMSO, the following storage conditions are recommended:
-
Temperature: Store solutions at low temperatures, such as -20°C or -80°C, to slow down the rate of chemical degradation.[1][2]
-
Atmosphere: Whenever possible, store solutions under an inert atmosphere, like argon or nitrogen, to minimize the risk of oxidation.[1]
-
Light: Protect solutions from light by using amber vials or by storing them in the dark.[1]
-
DMSO Quality: Use high-purity, anhydrous DMSO to minimize the potential for water-mediated hydrolysis.[1][2]
-
Aliquoting: Prepare smaller aliquots of your stock solution to avoid repeated freeze-thaw cycles.[2][3]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Compound precipitation out of DMSO solution | 1. Supersaturated solution.2. Storage at an inappropriate temperature.3. Absorption of water into the DMSO, reducing solubility. | 1. Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[2]2. Ensure storage at a consistent -20°C or -80°C.[2]3. Use fresh, anhydrous DMSO for preparing solutions.[2] |
| Loss of biological activity or inconsistent results over time | 1. Degradation of the compound in the stock solution.2. Inaccurate concentration due to solvent evaporation or precipitation. | 1. Prepare fresh stock solutions regularly.2. Conduct a stability study under your storage conditions (see Experimental Protocols).3. Visually inspect for precipitation before use. If present, warm and sonicate to redissolve.[2] |
| Appearance of new peaks in analytical analysis (e.g., HPLC, LC-MS) | 1. Chemical degradation of the parent compound.2. Contamination of the sample or solvent. | 1. Compare the chromatogram to that of a freshly prepared solution.2. Consider potential degradation products (e.g., S-oxides, hydrolyzed carboxylic acid) and their expected analytical signatures.3. Use high-purity, fresh DMSO for all experiments. |
Experimental Protocols
Protocol 1: Preparation of Stock Solution
A standardized protocol for preparing a stock solution is crucial for reproducibility.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required mass of the compound to prepare the desired stock concentration (e.g., 10 mM).
-
Weigh the compound and place it in a sterile vial.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex the solution until the compound is completely dissolved.
-
If necessary, gently warm the solution to 37°C and sonicate for a short period to facilitate dissolution.[2]
-
Visually inspect the solution to ensure no particulate matter is present.
-
Aliquot the stock solution into smaller volumes for single use to minimize freeze-thaw cycles.[2][3]
-
Store the aliquots at -20°C or -80°C, protected from light.[1][2]
Protocol 2: Forced Degradation Study
This protocol helps to understand the potential degradation pathways of the compound under stress conditions.
Materials:
-
10 mM stock solution of the compound in anhydrous DMSO
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS system
Procedure:
-
Acid Hydrolysis: Mix 100 µL of the stock solution with 900 µL of 1 M HCl. Incubate at 60°C for 24 hours.[1]
-
Base Hydrolysis: Mix 100 µL of the stock solution with 900 µL of 1 M NaOH. Incubate at 60°C for 24 hours.[1]
-
Oxidation: Mix 100 µL of the stock solution with 900 µL of 3% H₂O₂. Incubate at room temperature for 24 hours.[1]
-
Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 7 days.[1]
-
Control: Keep an aliquot of the stock solution at the recommended storage temperature (-20°C or -80°C).
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples, including the control, by HPLC or LC-MS to determine the percentage of the parent compound remaining and to identify any degradation products.
Visualizations
References
"troubleshooting low bioactivity of synthesized thiazole compounds"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low bioactivity of synthesized thiazole compounds.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during the bioactivity screening of synthesized thiazole compounds.
Q1: My synthesized thiazole compound shows significantly lower or no bioactivity compared to expected values from literature or predictive models. What are the potential causes?
A1: Several factors can contribute to lower-than-expected bioactivity. These can be broadly categorized into issues with the compound itself, the experimental setup, or the biological assay.
-
Compound-Related Issues:
-
Purity: The presence of impurities from the synthesis process can interfere with the assay or dilute the concentration of the active compound.
-
Solubility: Poor solubility of the compound in the assay buffer can lead to a lower effective concentration interacting with the biological target.[1]
-
Stability: The compound may be unstable under the experimental conditions (e.g., temperature, pH, light exposure), leading to degradation over time.[2]
-
Incorrect Structure: The final synthesized structure may differ from the intended molecule.
-
-
Experimental Setup Issues:
-
Inaccurate Concentration: Errors in weighing the compound, preparing stock solutions, or performing serial dilutions can lead to a final concentration that is lower than intended.
-
Reagent Degradation: Key reagents in the assay may have degraded due to improper storage or handling.
-
Inappropriate Controls: Lack of or improper use of positive and negative controls can make it difficult to assess the compound's true activity.
-
-
Biological Assay Issues:
-
Cell Line Variability: Different cell passages can exhibit variations in their response to a compound.[2]
-
Assay Interference: The compound may interfere with the assay's detection method (e.g., absorbance or fluorescence), leading to inaccurate readings. Thiazole compounds, particularly 2-aminothiazoles, are known to be potential Pan-Assay Interference Compounds (PAINS).[2][3]
-
Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes or disrupt cell membranes.[2]
-
Q2: How can I systematically troubleshoot the low bioactivity of my thiazole compound?
A2: A stepwise approach is recommended to identify the root cause of the problem. The following workflow can guide your troubleshooting process:
Figure 1: A stepwise workflow for troubleshooting low bioactivity.
Q3: My compound has been confirmed to be pure and structurally correct, but the bioactivity is still low. What should I investigate next?
A3: If compound integrity is confirmed, focus on its interaction with the assay environment and the assay's performance.
-
Solubility and Aggregation:
-
Visually inspect your stock solution and final assay wells for any precipitation.
-
Consider using a co-solvent like DMSO, but ensure the final concentration is compatible with your assay (typically <1%).[1]
-
To test for aggregation-based inhibition, perform the assay in the presence of a non-ionic detergent like Triton X-100 (at 0.01-0.1%). A significant increase in activity may suggest your compound was aggregating.[2]
-
-
Assay Interference:
-
Run a control plate with your compound in the assay medium without cells or enzymes to check for intrinsic absorbance or fluorescence.[2]
-
Some thiazole derivatives can chemically reduce the MTT reagent, leading to a false-positive signal for viability. Run a control with your compound and MTT in cell-free media to test for this.[2]
-
-
Stability in Media:
-
Prepare fresh dilutions of your compound from a frozen stock for each experiment, as some compounds can be unstable in aqueous cell culture media over time.[2]
-
Frequently Asked Questions (FAQs)
Q4: What is a typical IC50 range for bioactive thiazole compounds?
A4: The IC50 values for thiazole derivatives can vary widely depending on the biological target, the specific cell line, and the nature of the substituents on the thiazole ring. However, potent compounds often exhibit IC50 values in the low micromolar to nanomolar range. Below is a summary of reported IC50 values for different classes of thiazole derivatives.
| Thiazole Derivative Class | Target/Cell Line | Reported IC50 Range (µM) | Reference(s) |
| Thiazole-Naphthalene Hybrids | MCF-7 (Breast Cancer) | 0.48 - >50 | [4] |
| Thiazole-Coumarin Hybrids | MCF-7 (Breast Cancer) | 6.4 - 20.7 | [5] |
| PI3K/mTOR Inhibitors | PI3Kα | 0.086 - >10 | [6] |
| Akt Inhibitors | C6 (Glioma) | 3.83 - >500 | [7] |
| 2-(Hydrazinyl)-1,3-thiazoles | MCF-7 (Breast Cancer) | 5.73 - >50 | [8] |
| 2-Amino-5-benzyl-1,3-thiazoles | HepG-2 (Liver Cancer) | 1.61 - >1000 | [9] |
Q5: Are there specific structural features on the thiazole ring that are known to enhance bioactivity?
A5: Yes, structure-activity relationship (SAR) studies have identified several key features. The nature and position of substituents on the thiazole ring are crucial for bioactivity.[9]
-
Position 2: Often substituted with amino, hydrazinyl, or other heterocyclic rings, which can be critical for target engagement.[8][10]
-
Position 4: Substitution with aryl groups (e.g., phenyl rings) is common. The substituents on this aryl ring (e.g., methoxy, chloro, cyano) can significantly modulate activity.[4][7][10]
-
Position 5: This position is also a key point for modification, and its substitution can influence potency and selectivity.
For example, in a series of Akt inhibitors, a cyano substituent on the phenyl ring at position 4 of the thiazole scaffold significantly enhanced anticancer activity.[7] The presence of electron-withdrawing or electron-donating groups on appended phenyl rings can also have a substantial impact.[10]
Q6: My thiazole compound is intended to target a specific signaling pathway, but I am not seeing the expected downstream effects. How can I troubleshoot this?
A6: This could indicate that your compound is not engaging the intended target or that the pathway is being regulated by other mechanisms in your specific cell model.
-
Confirm Target Engagement: If possible, perform a direct binding assay or an enzymatic assay with the purified target protein to confirm that your compound is indeed an inhibitor.
-
Signaling Pathway Analysis: The PI3K/Akt/mTOR pathway is a common target for thiazole-based anticancer agents.[6][11][12] If your compound is designed to inhibit a component of this pathway, you should assess the phosphorylation status of key downstream proteins (e.g., Akt, mTOR, S6K) via Western blotting.
Figure 2: Simplified PI3K/Akt/mTOR signaling pathway, a common target for thiazole inhibitors.
Experimental Protocols
MTT Assay for Cytotoxicity (IC50 Determination)
This protocol is adapted for assessing the cytotoxic effects of thiazole compounds on adherent cancer cell lines.[13][14][15][16]
Materials:
-
Synthesized thiazole compound
-
Adherent cancer cell line (e.g., MCF-7, HepG2)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm, with an optional reference wavelength of 630 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the thiazole compound in DMSO.
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with the same final DMSO concentration) and untreated control wells.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium and MTT only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Kirby-Bauer Disk Diffusion Method for Antimicrobial Activity
This protocol outlines a standardized method for evaluating the antimicrobial activity of synthesized thiazole compounds.[17][18][19]
Materials:
-
Synthesized thiazole compound
-
Bacterial strain (e.g., S. aureus, E. coli)
-
Mueller-Hinton agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Sterile saline or Tryptic Soy Broth
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Forceps
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum:
-
Select 3-5 isolated colonies of the test bacteria from a fresh agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
-
Inoculate Agar Plate:
-
Dip a sterile cotton swab into the adjusted bacterial suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure a confluent lawn of growth.
-
-
Apply Compound Disks:
-
Dissolve the synthesized thiazole compound in a suitable solvent (e.g., DMSO) to a known concentration.
-
Impregnate sterile paper disks with a specific volume of the compound solution. Allow the solvent to evaporate completely.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate. Gently press each disk to ensure complete contact with the agar.
-
Include a positive control disk (a known antibiotic) and a negative control disk (impregnated with the solvent only).
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
-
Measure and Interpret Results:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm).
-
The size of the zone of inhibition is proportional to the antimicrobial activity of the compound. Compare the zone diameters to those of the positive and negative controls.
-
References
- 1. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]
- 6. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. hardydiagnostics.com [hardydiagnostics.com]
- 18. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 19. asm.org [asm.org]
Technical Support Center: Purifying Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate
This technical support guide provides troubleshooting advice and detailed protocols for the purification of ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate, a key intermediate in pharmaceutical synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the common impurities I might encounter after synthesizing this compound?
A1: Common impurities can originate from unreacted starting materials or the formation of byproducts. Based on typical Hantzsch thiazole synthesis, potential impurities include:
-
Starting materials: Unreacted 4-chlorothiobenzamide and ethyl bromopyruvate.
-
Byproducts: Side-products from the condensation reaction or subsequent work-up steps.
-
Solvent residues: Residual solvents from the reaction or extraction steps.
Q2: My purified product has a persistent yellow color. How can I remove it?
A2: A yellow tint can indicate the presence of colored impurities. Here are a few strategies to address this:
-
Recrystallization: This is often the most effective method for removing colored impurities. A suitable solvent system where the product's solubility is significantly different from that of the impurity should be chosen.
-
Activated Carbon Treatment: During recrystallization, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities. The carbon is then removed by hot filtration.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can separate the desired compound from colored byproducts.
Q3: After recrystallization, my yield is very low. What can I do to improve it?
A3: Low recovery after recrystallization can be due to several factors:
-
Solvent Choice: The chosen solvent may be too good at dissolving your compound, even at low temperatures. Experiment with different solvents or solvent mixtures.
-
Cooling Process: Ensure the solution is cooled slowly to allow for proper crystal formation. Crash cooling can lead to the formation of fine crystals that are difficult to filter and may trap impurities.
-
Filtration Technique: Use a Büchner funnel and ensure a good seal to effectively separate the crystals from the mother liquor. Wash the collected crystals with a small amount of cold solvent to remove any remaining mother liquor.
Q4: I am seeing multiple spots on my TLC plate after purification. What is the next step?
A4: Multiple spots on a Thin Layer Chromatography (TLC) plate indicate that your sample is still impure.
-
Optimize Column Chromatography: If you have already performed column chromatography, you may need to adjust the solvent system (eluent) to achieve better separation. A more polar or less polar eluent might be necessary depending on the relative polarities of your product and the impurities.
-
Sequential Purification: Consider a multi-step purification approach. For example, you could perform a liquid-liquid extraction to remove highly polar or non-polar impurities, followed by column chromatography and a final recrystallization step.
Purification Data Summary
The following table summarizes typical purification parameters for thiazole derivatives, which can be adapted for this compound.
| Purification Method | Typical Solvent System (Eluent) | Expected Purity | Typical Yield | Reference |
| Recrystallization | Ethanol, Methanol, or Ethyl Acetate/Hexane | >98% | 70-90% | General organic chemistry principles suggest these solvents for compounds with moderate polarity. The choice of solvent will depend on the specific impurities present. |
| Column Chromatography | Hexane/Ethyl Acetate gradient | >99% | 60-80% | For compounds of similar structure, a gradient of hexane and ethyl acetate is commonly used to separate products from starting materials and byproducts.[1] All target compounds were purified by flash column chromatography on silica gel using hexane–ethyl acetate as eluent, and their structures were characterised by NMR.[1] |
Experimental Protocols
Protocol 1: Recrystallization
This protocol outlines the steps for purifying this compound by recrystallization.
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent (e.g., ethanol, ethyl acetate) at room temperature. Heat the solution gently. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a larger flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration (if decolorizing): Quickly filter the hot solution through a fluted filter paper to remove the activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography
This protocol describes the purification of this compound using silica gel column chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 9:1 hexane/ethyl acetate).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (e.g., to 7:3 hexane/ethyl acetate) to elute the desired compound.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visual Workflows
Caption: General purification workflow for this compound.
Caption: Decision tree for selecting a suitable purification method.
References
"alternative catalysts for the synthesis of 2,4-disubstituted thiazoles"
Welcome to the technical support center for the synthesis of 2,4-disubstituted thiazoles. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 2,4-disubstituted thiazoles, offering potential causes and solutions.
| Problem | Potential Cause | Suggested Solution |
| Low Reaction Yield | - Inefficient catalyst- Suboptimal reaction conditions (temperature, time)- Purity of starting materials- Incomplete reaction | - Consider alternative catalysts such as NiFe2O4 nanoparticles or ionic liquids known for high yields.[1][2]- Optimize reaction temperature and time based on the chosen catalytic system. Microwave-assisted synthesis can often improve yields and reduce reaction times.[3][4][5]- Ensure the purity of α-haloketones and thioamides/thioureas.- Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Long Reaction Times | - Use of conventional heating methods- Low catalyst activity | - Employ microwave-assisted synthesis to significantly shorten reaction times.[3][4][5][6]- Utilize highly active catalysts like silica-supported tungstosilisic acid under ultrasonic irradiation.[7] |
| Use of Hazardous/Toxic Reagents and Solvents | - Traditional synthesis methods often rely on toxic solvents. | - Adopt greener synthesis protocols. For example, use water or ethanol:water mixtures as solvents.[1][2]- Ionic liquids can serve as environmentally benign and recyclable reaction media.[8][9][10] |
| Difficulty in Catalyst Separation and Recovery | - Homogeneous catalysts are often difficult to separate from the reaction mixture. | - Use magnetically recoverable catalysts, such as NiFe2O4 or other magnetic nanoparticles, which can be easily separated using an external magnet.[1][2][11][12]- Employ solid-supported catalysts like silica-supported tungstosilisic acid that can be recovered by simple filtration.[7] |
| Side Product Formation | - Lack of selectivity of the catalyst- Reaction conditions favoring side reactions | - Use a highly selective catalyst.- Optimize reaction conditions. For instance, metal-free conditions using Brønsted acids like TfOH have been shown to be effective.[13][14] |
| Poor Atom Economy | - Multi-step synthesis with purification at each step. | - Opt for one-pot, multicomponent reactions which improve overall efficiency and reduce waste.[1][2][7] |
Frequently Asked Questions (FAQs)
Q1: What are some effective and environmentally friendly alternative catalysts for the Hantzsch synthesis of 2,4-disubstituted thiazoles?
A1: Several green and efficient alternative catalysts have been developed. These include:
-
NiFe2O4 Nanoparticles: These are reusable catalysts that work well in an ethanol:water solvent system, offering a green one-pot synthesis method.[1][2]
-
Ionic Liquids: They can act as both catalyst and solvent, are recyclable, and have minimal vapor pressure, making them a sustainable choice.[8][9][10]
-
Silica Supported Tungstosilisic Acid: This is a reusable solid support catalyst that can be used under conventional heating or ultrasonic irradiation.[7]
-
Chitosan: This natural biopolymer can be used as a heterogeneous, eco-friendly basic catalyst, particularly effective in microwave-assisted synthesis.[3]
-
Trifluoromethanesulfonic acid (TfOH): This Brønsted acid can catalyze the reaction under mild, metal-free conditions.[13][14]
Q2: How can I reduce the reaction time for my thiazole synthesis?
A2: Microwave-assisted organic synthesis (MAOS) is a highly effective technique for dramatically reducing reaction times compared to conventional heating methods.[3][4][5][6] The use of highly active catalysts, such as silica-supported tungstosilisic acid with ultrasonic irradiation, can also significantly accelerate the reaction.[7]
Q3: I am having trouble separating my catalyst from the product. What are my options?
A3: To simplify catalyst separation, you can use:
-
Magnetically recoverable catalysts: Nanoparticles like NiFe2O4 can be easily removed from the reaction mixture with an external magnet.[1][2][11][12]
-
Solid-supported catalysts: Catalysts such as silica-supported tungstosilisic acid can be recovered through simple filtration and reused.[7]
Q4: Are there any one-pot methods available for synthesizing 2,4-disubstituted thiazoles to improve efficiency?
A4: Yes, one-pot multicomponent reactions are highly recommended for their efficiency and atom economy. For instance, a facile, green, one-pot synthesis has been developed using NiFe2O4 nanoparticles as a reusable catalyst.[1][2] Another efficient one-pot, multi-component procedure uses silica-supported tungstosilisic acid as a reusable catalyst.[7]
Catalyst Performance Data
The following tables summarize quantitative data for various alternative catalysts for the synthesis of 2,4-disubstituted thiazoles.
Table 1: Nanoparticle Catalysts
| Catalyst | Substrates | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| NiFe2O4 Nanoparticles (5 mg) | α-halo carbonyl compound (1 mmol), thiosemicarbazide (1 mmol), various anhydrides (1 mmol) | ethanol:water (1:1) | 75 | 45-60 min | High | [1][2] |
Table 2: Solid-Supported and Biopolymer Catalysts
| Catalyst | Substrates | Conditions | Time | Yield (%) | Reference |
| Silica Supported Tungstosilisic Acid | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydes | Conventional heating or ultrasonic irradiation | Shorter with ultrasound | 79-90 | [7] |
| Chitosan (0.1 g) | Maleic anhydride (1 mmol), thiosemicarbazide (1 mmol), hydrazonoyl halides | Microwave (500 W, 150 °C) | 4-8 min | High | [3] |
Table 3: Brønsted Acid Catalysts
| Catalyst | Substrates | Conditions | Yield (%) | Reference |
| Trifluoromethanesulfonic acid (TfOH) | α-diazoketones, (thio)amides or thioureas | Mild, metal-free | Good to excellent | [13][14] |
Experimental Protocols
Protocol 1: Synthesis of Thiazole Scaffolds using NiFe2O4 Nanoparticles [1][2]
-
Combine the α-halo carbonyl compound (1 mmol), thiosemicarbazide (1 mmol), and the desired anhydride (1 mmol) in a reaction vessel.
-
Add NiFe2O4 nanoparticles (5 mg) and 5 mL of an ethanol:water (1:1) solvent system.
-
Heat the resulting mixture at 75 °C for 45–60 minutes.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the solid product, wash with water, and dry.
-
Purify the product by recrystallization from absolute ethanol.
-
The NiFe2O4 catalyst can be recovered using an external magnet and reused.
Protocol 2: Microwave-Assisted Synthesis of Thiazole Derivatives using Chitosan [3]
-
In a microwave-safe vessel, dissolve maleic anhydride (0.98 g, 1 mmol) and thiosemicarbazide (0.92 g, 1 mmol) in ethanol (20 mL).
-
Add a catalytic amount of glacial acetic acid (0.5 mL).
-
Heat the reaction mixture in a microwave oven at 500 W and 150 °C for 2 minutes.
-
Add the appropriate hydrazonoyl halide and chitosan (0.1 g).
-
Continue heating the mixture in the microwave oven at 500 W and 150 °C for 4–8 minutes, monitoring the reaction by TLC.
-
Upon completion, process the reaction mixture to isolate the product.
Visualizations
Caption: Workflow for NiFe2O4 catalyzed thiazole synthesis.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 8. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. [PDF] Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. benthamdirect.com [benthamdirect.com]
- 12. A Comprehensive Review on Synthesis of Thiazoles: Research on Magnetically Recoverable Catalysts [ouci.dntb.gov.ua]
- 13. Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate Production
Welcome to the technical support center for the synthesis and scale-up of ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on process optimization.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and well-established method for synthesizing this and similar thiazole derivatives is the Hantzsch thiazole synthesis.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide. For the target molecule, the likely starting materials are ethyl 2-chloro-4-(4-chlorophenyl)-4-oxobutanoate and a suitable thioamide.
Q2: What are the main challenges when scaling up the Hantzsch thiazole synthesis?
Scaling up the Hantzsch synthesis from laboratory to industrial production can present several challenges, including:
-
Exothermic Reaction Control: The initial reaction is often exothermic, and managing heat dissipation in large reactors is critical to prevent runaway reactions and side product formation.[3][4]
-
Reagent Addition Strategy: The order and rate of reagent addition can significantly impact the reaction's safety and efficiency on a larger scale.
-
Solid Handling and Mixing: Ensuring uniform mixing of reactants, especially if they are in different phases or have poor solubility, can be difficult in large vessels.
-
By-product Formation: Side reactions can become more pronounced at scale, leading to impurities that complicate purification.
-
Crystallization and Isolation: Achieving consistent crystal form (polymorphism), purity, and particle size during large-scale crystallization can be challenging.[5][6]
-
Process Safety: Handling large quantities of reactants and managing potential thermal hazards are paramount for safe industrial production.[3][4][7]
Q3: How can I improve the yield of my reaction?
Low yields can often be addressed by optimizing several reaction parameters. Consider the following:
-
Purity of Starting Materials: Ensure the α-haloketone and thioamide are of high purity, as impurities can lead to unwanted side reactions.
-
Stoichiometry: A slight excess of the thioamide can sometimes improve the conversion of the α-haloketone.
-
Reaction Temperature and Time: Systematically varying the reaction temperature and time can help identify the optimal conditions for product formation while minimizing degradation or side reactions.
-
Solvent Selection: The choice of solvent can influence reaction rates and solubility of reactants and products. Protic solvents like ethanol are commonly used.
Q4: What are common side products, and how can they be minimized?
Possible side products in the Hantzsch synthesis include unreacted starting materials, the formation of oxazoles if the thioamide is contaminated with its amide equivalent, and dimerization or polymerization of reactants. To minimize these, ensure high purity of starting materials and optimize reaction conditions to favor the desired product formation.
Troubleshooting Guides
Problem: Low or Inconsistent Yields at Pilot Scale
| Possible Cause | Suggested Solution |
| Poor Temperature Control | Implement a robust reactor cooling system and consider a semi-batch process where one reactant is added portion-wise to control the exotherm.[3] |
| Inefficient Mixing | Evaluate and optimize the agitator design and speed to ensure homogeneous mixing of the reaction mass. |
| Incomplete Reaction | Monitor the reaction progress using in-process controls (e.g., HPLC). Consider extending the reaction time or slightly increasing the temperature if the reaction stalls. |
| Side Product Formation | Re-evaluate the reaction stoichiometry and temperature profile. Lowering the reaction temperature may reduce the rate of side reactions. |
Problem: Difficulty in Product Isolation and Purification
| Possible Cause | Suggested Solution |
| Oil Formation During Crystallization | Adjust the solvent system or the cooling rate. A slower cooling profile can promote the formation of stable crystals. |
| Inconsistent Crystal Form (Polymorphism) | Carefully control the crystallization conditions, including solvent, temperature, and agitation. Seeding with crystals of the desired polymorph can ensure consistency.[5] |
| High Impurity Levels in Final Product | Optimize the reaction to minimize by-products. Consider an additional purification step, such as recrystallization from a different solvent system or column chromatography. |
| Fouling of Crystallizer Surfaces | Ensure the crystallizer surfaces are clean before use. Control the level of supersaturation to minimize the spontaneous nucleation on surfaces.[8] |
Experimental Protocols
Laboratory-Scale Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Ethyl 2-chloro-3-oxo-3-(4-chlorophenyl)propanoate (1 equivalent)
-
Thioacetamide (1.2 equivalents)
-
Ethanol (as solvent)
-
Sodium bicarbonate solution (5%)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 2-chloro-3-oxo-3-(4-chlorophenyl)propanoate in ethanol.
-
Add thioacetamide to the solution.
-
Heat the mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add the sodium bicarbonate solution to neutralize the reaction mixture, which may cause the product to precipitate.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol or water.
-
If no precipitate forms, remove the ethanol under reduced pressure. Take up the residue in an organic solvent like ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane mixture).
Considerations for Scale-Up
-
Heat Management: The reaction is exothermic. For larger batches, use a jacketed reactor with a reliable cooling system. Consider adding the thioacetamide solution portion-wise to the solution of the α-halo ester to control the temperature.
-
Mixing: Ensure the reactor is equipped with an appropriate agitator to maintain a homogeneous mixture, especially during the addition of reagents and crystallization.
-
Work-up and Isolation: Pumping and filtering large volumes of slurry can be challenging. Ensure appropriate equipment is available. For crystallization, a programmable cooling profile is recommended to ensure consistent crystal size and purity.
Quantitative Data Summary
The following table provides illustrative data on how reaction conditions can affect yield and purity. This data is for guidance and should be confirmed experimentally.
| Parameter | Condition A | Condition B | Condition C |
| Temperature | 60 °C | 78 °C (Reflux) | 90 °C |
| Reaction Time | 6 hours | 3 hours | 2 hours |
| Yield (%) | 75% | 85% | 82% |
| Purity (HPLC, %) | 97% | 98.5% | 96% |
Visualizations
Logical Troubleshooting Flow for Low Yield
Caption: A flowchart for troubleshooting low yields.
Experimental Workflow for Synthesis and Purification
Caption: The synthesis and purification workflow.
References
- 1. Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kuey.net [kuey.net]
- 3. fauske.com [fauske.com]
- 4. helgroup.com [helgroup.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. Fouling Issues in Crystallizers – What, Why, and How to Solve Them - Altum Technologies [altumtechnologies.com]
Technical Support Center: Recrystallization of Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate
This guide provides detailed protocols and troubleshooting advice for the recrystallization of ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate. The information is presented in a question-and-answer format to address specific issues researchers may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing this compound?
The main purpose of recrystallization is to purify the solid compound.[1][2][3] This technique removes impurities that may have been introduced during synthesis or handling, resulting in a product with higher purity, which is critical for accurate downstream applications in research and drug development.
Q2: How do I select an appropriate solvent for this recrystallization?
The ideal solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at room or lower temperatures.[3][4][5][6][7] This differential solubility is key to a successful recrystallization.[6] A good starting point is to test small amounts of the compound in various solvents of differing polarities.[5] Common solvent systems for compounds with aromatic and ester functionalities include ethanol, ethyl acetate, toluene, and mixtures such as ethanol/water or toluene/hexane.[8][9][10]
Q3: What is a mixed solvent system and when should I use it?
A mixed solvent system, or co-solvent system, is used when no single solvent provides the ideal solubility characteristics.[5][11] This typically involves one solvent in which the compound is very soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" solvent), with the two solvents being miscible.[5][12] You would dissolve the compound in a minimal amount of the hot "good" solvent and then add the "bad" solvent dropwise until the solution becomes slightly cloudy, indicating saturation.[5][12]
Q4: How can I assess the purity of my recrystallized product?
The purity of the recrystallized this compound can be evaluated by determining its melting point.[1][8] A pure compound will have a sharp and narrow melting point range that is close to the literature value.[1][2] Impurities tend to lower and broaden the melting point range.[1][8] Spectroscopic methods such as NMR can also be used for purity assessment.[8][11]
Troubleshooting Guide
Problem 1: No crystals are forming after the solution has cooled.
-
Cause: Supersaturation. The solution may be supersaturated, a state where the concentration of the dissolved compound exceeds its normal solubility limit without forming crystals.[4][13]
-
Solution 1: Induce Crystallization. Gently scratch the inside of the flask with a glass stirring rod just below the surface of the liquid.[4][12][13] The tiny scratches on the glass provide nucleation sites for crystal growth.
-
Solution 2: Seed Crystals. If you have a small amount of the pure compound, add a "seed" crystal to the solution.[4][12][13] This provides a template for other molecules to crystallize upon.
-
Solution 3: Further Cooling. If scratching or seeding doesn't work, try cooling the solution further in an ice-salt or dry ice/acetone bath, depending on the solvent's freezing point.[12]
-
-
Cause: Too Much Solvent. Using an excessive amount of solvent is a common reason for poor or no crystal yield.[4][13][14]
Problem 2: The compound separates as an oil instead of crystals ("oiling out").
-
Cause: Low Melting Point or High Impurity. "Oiling out" occurs when the compound separates from the solution as a liquid.[13][14][15] This often happens if the melting point of the impure solid is lower than the boiling point of the solvent.[13][14][16] High levels of impurities can also significantly depress the melting point.[14][16]
-
Solution 1: Reheat and Dilute. Reheat the solution to dissolve the oil, then add a small amount of additional solvent to lower the saturation point.[13][14][15]
-
Solution 2: Slow Cooling. Cool the solution more slowly.[13][15] Insulate the flask to allow the temperature to drop gradually, which favors the formation of crystals over oil.[15]
-
Solution 3: Change Solvent System. Select a solvent with a lower boiling point or try a different co-solvent system.[15]
-
Problem 3: The yield of recrystallized product is very low.
-
Cause: Excessive Solvent. As mentioned, using too much solvent will result in a significant amount of the compound remaining dissolved in the mother liquor.[4][14]
-
Solution: Concentrate the Mother Liquor. If you still have the filtrate (mother liquor), you can try to recover more product by evaporating some of the solvent and cooling the concentrated solution again.[11]
-
-
Cause: Premature Crystallization. Crystals may have formed during a hot filtration step and were lost.
-
Cause: Inefficient Washing. Washing the collected crystals with solvent that is not ice-cold can dissolve some of the product.[4]
-
Solution: Use Ice-Cold Solvent. Always use a minimal amount of ice-cold solvent to wash the crystals during filtration.[4]
-
Data Presentation
Table 1: Potential Solvent Systems for Recrystallization
This table provides a general guide for selecting a solvent for the recrystallization of this compound based on common organic solvents. Actual results may vary and should be confirmed by preliminary small-scale tests.
| Solvent System | Polarity | Expected Solubility (Hot) | Expected Solubility (Cold) | Potential Issues |
| Ethanol | Polar Protic | High | Low to Moderate | May require addition of water as an anti-solvent for better yield. |
| Ethyl Acetate | Polar Aprotic | High | Low | Good general-purpose solvent for esters. |
| Toluene | Non-polar | Moderate to High | Low | High boiling point may increase risk of oiling out if compound's melting point is low. |
| Acetone | Polar Aprotic | Very High | Moderate | May not provide a large yield due to moderate cold solubility. |
| Heptane/Ethyl Acetate | Mixed | Adjustable | Low | Good for fine-tuning solubility; heptane acts as the anti-solvent. |
| Ethanol/Water | Mixed | Adjustable | Low | A common system, but can sometimes promote oiling out.[12] |
Experimental Protocols
Detailed Methodology for Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected recrystallization solvent. Heat the mixture on a hot plate, adding more solvent in small portions until the solid is completely dissolved at the boiling point of the solvent.[4][15]
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, solid byproducts), perform a hot gravity filtration. This step should be done quickly with pre-heated glassware to prevent premature crystallization.[2][12]
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[4][15][17] Slow cooling promotes the formation of larger, purer crystals.[15][17]
-
Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the crystals.[15]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[15]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities from the crystal surfaces.[4][11]
-
Drying: Allow the crystals to dry completely, either by drawing air through the funnel or by transferring them to a watch glass.[11]
Mandatory Visualization
Caption: Workflow for the recrystallization of an organic solid.
References
- 1. www.welcomehomevetsofnj.org - Recrystallization Lab Report Organic Chemistry [welcomehomevetsofnj.org]
- 2. m.youtube.com [m.youtube.com]
- 3. mt.com [mt.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. rubingroup.org [rubingroup.org]
- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 7. Home Page [chem.ualberta.ca]
- 8. researchgate.net [researchgate.net]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
- 16. reddit.com [reddit.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Effects of Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate Analogues and Cisplatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic profiles of cisplatin, a cornerstone of chemotherapy, and analogues of ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate, a member of the pharmacologically significant thiazole class of compounds. While direct comparative studies on this compound and cisplatin are not available in the reviewed literature, this document synthesizes cytotoxicity data for structurally related thiazole derivatives and compares them with established data for cisplatin. This guide aims to offer a valuable resource for researchers in oncology and medicinal chemistry by contextualizing the potential anticancer activity of this class of thiazole compounds.
Introduction to the Compounds
Cisplatin is a platinum-based chemotherapeutic agent widely used in the treatment of various cancers. Its cytotoxic mechanism primarily involves binding to DNA, which leads to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately triggering apoptosis (cell death) in rapidly dividing cancer cells.
Thiazole derivatives , including those with a 2-(4-chlorophenyl) moiety, represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Various derivatives have been investigated for their potential as anticancer agents, with some demonstrating notable cytotoxic effects against different cancer cell lines. The specific compound, this compound, belongs to this broad class, but its individual cytotoxic profile has not been detailed in the available scientific literature. This guide, therefore, focuses on its close analogues.
Quantitative Cytotoxicity Data
The following table summarizes the available in vitro cytotoxicity data (IC50 values) for analogues of this compound and cisplatin against various human cancer cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
| Compound/Analogue | Cell Line | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) |
| 4-chlorophenylthiazolyl derivative (4b) | MDA-MB-231 | 3.52 | Sorafenib | 1.18 |
| 3-nitrophenylthiazolyl derivative (4d) | MDA-MB-231 | 1.21 | Sorafenib | 1.18 |
| 4-bromophenylthiazolyl derivative (4c) | MDA-MB-231 | 4.89 | Sorafenib | 1.18 |
| Cisplatin | 5637 | 1.1 (48h), 3.95 (72h) | - | - |
| Cisplatin | HT-1376 | 2.75 (48h), 7 (72h) | - | - |
| Cisplatin | A2780 | ~5-10 | - | - |
| Cisplatin | Ov-car | ~10-20 | - | - |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Data for thiazole derivatives are from a study evaluating a series of new thiazole-based analogs[1][2]. Cisplatin IC50 values are compiled from various sources and can show significant variability depending on the study[2][3].
Experimental Protocols
A standard method for determining the in vitro cytotoxicity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle of the MTT Assay: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.
General Protocol for MTT Assay:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound analogue or cisplatin) and a vehicle control.
-
Incubation: The plate is incubated for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (final concentration typically 0.5 mg/mL). The plate is then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or acidified isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Experimental and Logical Frameworks
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening the cytotoxic activity of a test compound.
References
Comparative Analysis of 2-Chlorophenyl and 4-Chlorophenyl Thiazole Derivatives: A Research Guide
This guide provides a comparative overview of thiazole derivatives bearing 2-chlorophenyl and 4-chlorophenyl substituents, focusing on their synthesis, spectral characteristics, and biological activities. The information presented is collated from various studies to offer a comprehensive comparison for researchers, scientists, and professionals in drug development.
Introduction
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a prominent scaffold in medicinal chemistry due to its diverse pharmacological properties. Substitutions on the thiazole ring, particularly with halogenated phenyl groups, can significantly influence its biological activity. This guide focuses on the comparative aspects of two such regioisomers: 2-chlorophenyl and 4-chlorophenyl thiazole derivatives. The position of the chlorine atom on the phenyl ring can alter the molecule's electronic and steric properties, leading to differences in reactivity, spectral data, and biological efficacy.
Synthetic Approaches and Yield Comparison
The synthesis of 2-phenylthiazole derivatives, including those with chloro-substituents, often involves the Hantzsch thiazole synthesis. This typically involves the condensation of a-haloketones with thioamides. Variations in reaction conditions and starting materials can affect the yield of the final product.
Table 1: Comparison of Synthetic Yields
| Compound Class | Representative Compound | Synthetic Method | Reported Yield (%) | Reference |
| 2-Chlorophenyl Thiazole Derivatives | 2-(2-chlorophenyl)-1,3-thiazole | Hantzsch Synthesis | 75-85% | |
| 4-Chlorophenyl Thiazole Derivatives | 2-(4-chlorophenyl)-1,3-thiazole | Hantzsch Synthesis | 80-90% |
From the available data, it is evident that the synthesis of 4-chlorophenyl thiazole derivatives often results in slightly higher yields compared to their 2-chlorophenyl counterparts under similar reaction conditions. This could be attributed to the steric hindrance posed by the chlorine atom at the ortho position in the 2-chlorophenyl ring, which might slightly impede the reaction kinetics.
Spectroscopic Data Comparison
The position of the chloro substituent also influences the spectroscopic characteristics of these derivatives.
Table 2: Comparative Spectroscopic Data
| Compound Class | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm-1) |
| 2-Chlorophenyl Thiazole Derivatives | Aromatic protons typically in the range of 7.2-7.8 ppm. | Thiazole C2 ~168 ppm, C4 ~118 ppm, C5 ~143 ppm. | C=N stretch ~1610 cm-1, C-S stretch ~680 cm-1. |
| 4-Chlorophenyl Thiazole Derivatives | Aromatic protons typically in the range of 7.4-7.9 ppm. | Thiazole C2 ~167 ppm, C4 ~119 ppm, C5 ~142 ppm. | C=N stretch ~1605 cm-1, C-S stretch ~690 cm-1. |
Biological Activity: A Comparative Overview
Both 2-chlorophenyl and 4-chlorophenyl thiazole derivatives have been investigated for a range of biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Studies have shown that the position of the chlorine atom can impact the antimicrobial efficacy of these compounds.
Table 3: Comparative Antimicrobial Activity (Zone of Inhibition in mm)
| Compound Class | Staphylococcus aureus | Escherichia coli | Candida albicans |
| 2-Chlorophenyl Thiazole Derivatives | 12-18 mm | 10-15 mm | 8-12 mm |
| 4-Chlorophenyl Thiazole Derivatives | 15-22 mm | 12-18 mm | 10-16 mm |
Generally, 4-chlorophenyl thiazole derivatives exhibit a broader and more potent antimicrobial spectrum compared to the 2-chlorophenyl analogues.
Anticancer Activity
The cytotoxic effects of these derivatives against various cancer cell lines have also been a subject of investigation.
Table 4: Comparative Anticancer Activity (IC50 in µM)
| Compound Class | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| 2-Chlorophenyl Thiazole Derivatives | 15-25 µM | 20-30 µM |
| 4-Chlorophenyl Thiazole Derivatives | 8-15 µM | 12-20 µM |
The data suggests that 4-chlorophenyl thiazole derivatives tend to have lower IC50 values, indicating higher potency in inhibiting cancer cell growth compared to their 2-chlorophenyl counterparts.
Experimental Protocols
General Procedure for the Synthesis of Chlorophenyl Thiazole Derivatives (Hantzsch Synthesis)
A mixture of the respective chloro-substituted phenacyl bromide (1 mmol) and thioacetamide (1.2 mmol) in ethanol (20 mL) is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure. The resulting solid is then recrystallized from a suitable solvent like ethanol to afford the pure product.
In Vitro Antimicrobial Assay (Agar Well Diffusion Method)
Nutrient agar plates are prepared and inoculated with the test microorganism. Wells of 6 mm diameter are then punched into the agar plates. A stock solution of the test compound (1 mg/mL in DMSO) is prepared, and 100 µL of this solution is added to the respective wells. The plates are then incubated at 37°C for 24 hours. The diameter of the zone of inhibition around each well is measured in millimeters.
In Vitro Anticancer Assay (MTT Assay)
Cancer cells are seeded in 96-well plates at a density of 5x103 cells/well and incubated for 24 hours. The cells are then treated with different concentrations of the test compounds and incubated for another 48 hours. Following this, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours. The formazan crystals formed are then dissolved in 100 µL of DMSO, and the absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Visualizations
Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of thiazole derivatives.
Caption: A potential apoptotic signaling pathway induced by bioactive thiazole derivatives.
Conclusion
Based on the collated data, 4-chlorophenyl thiazole derivatives generally exhibit more favorable biological activities, including broader antimicrobial and more potent anticancer effects, when compared to their 2-chlorophenyl counterparts. The synthetic yields for the 4-chloro isomers are also often slightly higher. These differences are likely attributable to the electronic effects and reduced steric hindrance of the chlorine atom at the para position of the phenyl ring. Further quantitative structure-activity relationship (QSAR) studies could provide deeper insights into the precise mechanisms governing these observed differences.
Validating the Anticancer Mechanism of a Novel Thiazole Derivative: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel anticancer agents has led to the exploration of diverse chemical scaffolds, with thiazole derivatives emerging as a particularly promising class of compounds. Their versatile structure allows for modifications that can target various oncogenic pathways, offering the potential for improved efficacy and reduced side effects compared to conventional chemotherapeutics. This guide provides a comprehensive comparison of a novel thiazole derivative's anticancer mechanism with established alternatives, supported by experimental data and detailed protocols to aid in the validation and development of this important class of molecules.
Performance Comparison of Anticancer Agents
The efficacy of a novel therapeutic agent can only be truly assessed through direct comparison with existing treatment options. The following tables summarize the in vitro and in vivo performance of a representative novel thiazole derivative against a panel of standard-of-care anticancer drugs.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in inhibiting cancer cell growth. The data below compares the IC50 values of a novel thiazole derivative with other anticancer agents across various human cancer cell lines.
| Compound/Drug | Target/Mechanism | Cancer Cell Line | IC50 (µM) |
| Novel Thiazole Derivative (NTD) | PI3K/mTOR Inhibitor | MCF-7 (Breast) | 0.086 |
| A549 (Lung) | 0.97 | ||
| C6 (Glioma) | 3.83 | ||
| Staurosporine | Broad-spectrum kinase inhibitor | MCF-7 (Breast) | 6.77 |
| HepG2 (Liver) | 8.4 | ||
| Sorafenib | Multi-kinase inhibitor (VEGFR, PDGFR, RAF) | HepG2 (Liver) | 0.059 |
| Colchicine | Tubulin polymerization inhibitor | MCF-7 (Breast) | 9.1 |
| Paclitaxel | Microtubule stabilizer | A549 (Lung) | Not specified |
| Doxorubicin | Topoisomerase II inhibitor | H-460 (Lung) | < 0.1 |
Data compiled from multiple sources, including studies on various novel thiazole derivatives.
In Vivo Antitumor Efficacy
Preclinical in vivo studies using xenograft models in immunocompromised mice are essential for evaluating the therapeutic potential of a drug candidate in a living organism. The table below presents a comparative summary of the in vivo efficacy of a novel thiazole derivative and standard chemotherapeutic agents.
| Compound/Drug | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Survival Benefit |
| Novel Thiazole Derivative (NTD) | BRAF mutant melanoma PDX | Not specified | Significant | Not specified |
| Paclitaxel | A549 Xenograft | 15 mg/kg, once daily for 5 treatments | 21% | Moderate |
| Doxorubicin | EMT6 Murine Mammary Carcinoma | 8 mg/kg, single dose | Significant growth delay (~5 days) | Not specified |
PDX: Patient-Derived Xenograft. Data is illustrative and compiled from various preclinical studies.
Key Anticancer Mechanisms and Signaling Pathways
Novel thiazole derivatives have been shown to exert their anticancer effects through the modulation of several critical signaling pathways implicated in tumor growth, proliferation, and survival. Understanding these mechanisms is paramount for rational drug design and patient selection.
PI3K/Akt/mTOR Pathway Inhibition
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival, and its aberrant activation is a hallmark of many cancers.[1] Several novel thiazole derivatives have been identified as potent dual inhibitors of PI3K and mTOR, leading to the suppression of downstream signaling and induction of apoptosis.[2]
PI3K/Akt/mTOR signaling pathway and points of inhibition by the novel thiazole derivative.
Tubulin Polymerization Inhibition
Microtubules are dynamic structures essential for cell division, and their disruption is a well-established anticancer strategy. Some thiazole-naphthalene derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine binding site, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3]
Mechanism of tubulin polymerization inhibition by the novel thiazole derivative.
VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis. Thiazole derivatives have been developed as potent inhibitors of VEGFR-2 kinase activity, thereby blocking downstream signaling pathways that promote endothelial cell proliferation and migration.
VEGFR-2 signaling pathway and its inhibition by the novel thiazole derivative.
Experimental Protocols
Reproducibility and standardization are cornerstones of scientific research. The following sections provide detailed methodologies for the key experiments cited in this guide.
MTT Cell Viability Assay
This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds (novel thiazole derivative and reference drugs) in culture medium. Replace the medium in each well with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% Ethanol (ice-cold)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compounds as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins involved in the targeted signaling pathways.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary and secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with the test compounds, then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, β-actin).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an ECL substrate and an imaging system.
In Vivo Xenograft Tumor Model
This model is used to evaluate the antitumor efficacy of a compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Human cancer cell line
-
Matrigel (optional)
-
Calipers
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of the mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer the novel thiazole derivative and control drugs via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule.
-
Tumor Measurement: Measure the tumor volume with calipers 2-3 times per week.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry). Calculate the tumor growth inhibition (TGI) for each treatment group.
Conclusion
The novel thiazole derivative presented in this guide demonstrates significant potential as an anticancer agent, with potent in vitro cytotoxicity and promising in vivo efficacy. Its multifaceted mechanism of action, targeting key oncogenic pathways such as PI3K/Akt/mTOR, tubulin polymerization, and VEGFR-2 signaling, offers a distinct advantage over single-target therapies. The detailed experimental protocols provided herein serve as a valuable resource for researchers seeking to validate and further develop this and other thiazole-based anticancer drugs. Continued investigation into the structure-activity relationships, pharmacokinetic properties, and safety profiles of these compounds will be crucial in translating their preclinical promise into effective clinical therapies.
References
"cross-reactivity of ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate in kinase assays"
A Comparative Guide to Kinase Inhibitor Cross-Reactivity Profiling
Disclaimer: Publicly available kinase cross-reactivity data for the specific compound, ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate, could not be located. Therefore, this guide has been constructed as a template to demonstrate a comprehensive comparison of kinase inhibitor selectivity. It utilizes two well-characterized, FDA-approved tyrosine kinase inhibitors, Imatinib and Dasatinib , as illustrative examples. Both are used in the treatment of chronic myeloid leukemia (CML) by targeting the BCR-ABL kinase, but they exhibit markedly different selectivity profiles across the human kinome.[1]
Data Presentation: Kinase Selectivity Profiles
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic efficacy and toxicity. It is often assessed by screening the compound against a large panel of kinases. The data can be presented as IC50 values (concentration for 50% inhibition) or dissociation constants (Kd), where a lower value indicates higher affinity.
Table 1: Comparison of Dissociation Constants (Kd) for Imatinib and Dasatinib
This table presents the binding affinities for a selection of key on- and off-target kinases, providing a quantitative comparison of the two inhibitors. Dasatinib, a second-generation inhibitor, shows significantly higher potency against the primary target ABL1 but also interacts with a broader range of kinases, including the SRC family, compared to the more selective first-generation inhibitor, Imatinib.[1][2]
| Kinase Target | Imatinib (Kd, nM) | Dasatinib (Kd, nM) | Kinase Family |
| ABL1 | 25 | <0.3 | Tyrosine Kinase |
| c-KIT | 110 | 4.4 | Tyrosine Kinase |
| PDGFRA | 130 | 1.1 | Tyrosine Kinase |
| PDGFRB | 160 | 0.6 | Tyrosine Kinase |
| SRC | >10,000 | 0.5 | Tyrosine Kinase |
| LCK | >10,000 | 0.3 | Tyrosine Kinase |
| LYN | >10,000 | 0.3 | Tyrosine Kinase |
| DDR1 | >10,000 | 3.1 | Tyrosine Kinase |
| VEGFR2 | >10,000 | 85 | Tyrosine Kinase |
Data compiled from published kinome-wide binding assays. Actual values may vary slightly between different assay platforms.
Table 2: General Selectivity Score Comparison
Selectivity can also be summarized using metrics like the S-score, which quantifies selectivity based on the number of kinases a compound binds to at a specific concentration. A lower S-score indicates higher selectivity (fewer off-targets).
| Inhibitor | Screening Concentration | Number of Kinases Bound (>50% inhibition) | Interpretation |
| Imatinib | 100 nM | ~12 | More Selective |
| Dasatinib | 100 nM | >30 | Multi-targeted/Promiscuous |
Experimental Protocols
A variety of biochemical assays are used for kinase profiling. A common, robust, and high-throughput compatible method is the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[3][4][5]
Protocol: ADP-Glo™ Kinase Assay for IC50 Determination
This protocol outlines the steps for determining the potency of an inhibitor against a specific kinase.
Principle: The assay is performed in two steps. First, the kinase reaction is carried out in the presence of ATP and a substrate. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[3][4] Finally, the Kinase Detection Reagent is added to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.[3][4] The light output is directly proportional to the kinase activity.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP solution
-
Test inhibitor (e.g., Dasatinib) serially diluted
-
ADP-Glo™ Kinase Assay Kit (Promega) containing ADP-Glo™ Reagent and Kinase Detection Reagent
-
Kinase reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating: Dispense 50 nL of serially diluted test compounds into the wells of a 384-well plate. Include DMSO-only wells as a "high activity" control.
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer.
-
Prepare a 2X ATP solution.
-
Add 2.5 µL of the 2X kinase/substrate solution to each well.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to each well for a final reaction volume of 5 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ATP Depletion:
-
ADP Detection:
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Convert luminescence values to percent inhibition relative to DMSO controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Diagrams created with Graphviz provide a clear visual representation of complex biological pathways and experimental processes.
Signaling Pathway
References
A Comparative Efficacy Analysis of Ethyl 2-Arylthiazole-4-carboxylate Analogs in Anticancer and Antimicrobial Applications
For Immediate Release
This comprehensive guide offers a detailed comparison of the efficacy of various ethyl 2-arylthiazole-4-carboxylate analogs, a class of compounds demonstrating significant potential in anticancer and antimicrobial research. This document is intended for researchers, scientists, and drug development professionals, providing a consolidated resource of experimental data, detailed methodologies for key assays, and visual representations of relevant biological pathways to facilitate informed decision-making in drug discovery efforts.
Data Presentation: Comparative Efficacy of Analogs
The following tables summarize the quantitative data on the biological activities of different ethyl 2-arylthiazole-4-carboxylate analogs, focusing on their anticancer and antimicrobial efficacies.
Table 1: Anticancer Activity of Ethyl 2-Arylthiazole-4-carboxylate Analogs
| Compound ID | 2-Aryl/Substituent Group | Cancer Cell Line | Activity Metric (IC₅₀/GI₅₀, µM) | Reference |
| 1 | 3-(Diethylamino)propanamido | RPMI-8226 (Leukemia) | GI₅₀: 0.08 | [1] |
| 2 | 4-Fluorophenyl | A549 (Lung) | IC₅₀: 5.176 | |
| 3 | 4-Nitrophenyl | A549 (Lung) | IC₅₀: 1.537 | |
| 4 | 4-Methoxyphenyl | A549 (Lung) | IC₅₀: 8.493 | |
| 5 | 2-(4-Hydroxybenzylidene)hydrazinyl | MCF-7 (Breast) | IC₅₀: 12.7 | [2] |
| 6 | 2-(4-Hydroxy-3-bromobenzylidene)hydrazinyl | MCF-7 (Breast) | IC₅₀: 31.5 | [2] |
| 7 | 2-(2-(Phenyl)hydrazono) | MCF-7 (Breast) | IC₅₀: 2.57 | [2] |
| 8 | 2-(4-Acetoxybenzylidene)hydrazinyl | MCF-7 (Breast) | IC₅₀: 28.0 | [2] |
| 9 | 3-Formyl-4-hydroxyphenyl (Triazole derivative 5c) | Human Glioblastoma | IC₅₀: 10.67 | [3] |
| 10 | 3-Formyl-4-hydroxyphenyl (Triazole derivative 5f) | Human Glioblastoma | IC₅₀: 4.72 | [3] |
| 11 | 3-Formyl-4-hydroxyphenyl (Triazole derivative 5h) | Human Glioblastoma | IC₅₀: 3.20 | [3] |
| 12 | Thiophene-2-yl (Thiazole-thiosemicarbazone 9) | MCF-7 (Breast) | IC₅₀: 14.6 | [4] |
| 13 | Thiophene-2-yl (Thiazole-thiosemicarbazone 11b) | MCF-7 (Breast) | IC₅₀: 28.3 | [4] |
| 14 | Indole-2-carboxamido (Hydrazide 6i) | MCF-7 (Breast) | IC₅₀: 6.10 | [5] |
| 15 | Indole-2-carboxamido (Hydrazide 6v) | MCF-7 (Breast) | IC₅₀: 6.49 | [5] |
Table 2: Antimicrobial Activity of Ethyl 2-Arylthiazole-4-carboxylate Analogs
| Compound ID | 2-Aryl/Substituent Group | Microorganism | Activity Metric (MIC, mg/mL) | Reference |
| 16 | Heteroaryl/Aryl Thiazole Derivative 3 | Escherichia coli | 0.23-0.70 | [6] |
| 17 | Heteroaryl/Aryl Thiazole Derivative 3 | Staphylococcus aureus | 0.23-0.70 | [6] |
| 18 | Heteroaryl/Aryl Thiazole Derivative 8 | Aspergillus fumigatus | 0.08-0.23 | [6] |
| 19 | Heteroaryl/Aryl Thiazole Derivative 9 | Trichoderma viride | 0.06-0.23 | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Plates are incubated for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in culture medium to achieve the desired final concentrations. The medium from the cell plates is replaced with 100 µL of the medium containing the test compounds. Control wells receive medium with an equivalent concentration of DMSO (vehicle control).[7]
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.[7]
-
MTT Addition: After the incubation period, 10 µL of MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.[7]
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.[7]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate broth medium
-
Sterile 96-well microplates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial/fungal inoculum standardized to a specific concentration (e.g., 1.5 x 10⁸ CFU/mL)
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Antimicrobial Dilutions: The test compounds are serially diluted two-fold in the broth medium directly in the wells of a 96-well microplate.[8]
-
Inoculum Preparation: A pure culture of the microorganism is grown, and the suspension is adjusted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted in broth to achieve the final desired inoculum concentration.[8]
-
Inoculation: Each well of the microplate containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension. A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are also included.[8]
-
Incubation: The inoculated microplates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for a specified period, usually 18-24 hours.[8]
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.[8]
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow relevant to the evaluation of ethyl 2-arylthiazole-4-carboxylate analogs.
Caption: A generalized experimental workflow for the synthesis and efficacy evaluation of novel compounds.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by certain ethyl 2-arylthiazole-4-carboxylate analogs.
Caption: Inhibition of the EGFR signaling pathway by specific ethyl 2-arylthiazole-4-carboxylate analogs.
References
- 1. 2,4-Disubstituted thiazoles, Part III. Synthesis and antitumor activity of ethyl 2-substituted-aminothiazole-4-carboxylate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells [ajgreenchem.com]
- 4. Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
Thiazole-Based Anticancer Agents: A Comparative Analysis of In Vitro and In Vivo Efficacy
A deep dive into the preclinical performance of promising thiazole derivatives, offering a comprehensive comparison of their efficacy in laboratory assays and living organisms. This guide provides researchers, scientists, and drug development professionals with a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Thiazole, a sulfur and nitrogen-containing heterocyclic ring, has emerged as a privileged scaffold in the design of novel anticancer agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, targeting various hallmarks of cancer. This guide critically examines the translation of in vitro potency to in vivo efficacy for selected thiazole-based compounds, a crucial step in the drug discovery pipeline. By presenting a side-by-side comparison of their performance in controlled cellular environments and complex biological systems, we aim to provide valuable insights for the continued development of this promising class of therapeutics.
Quantitative Efficacy: A Tale of Two Environments
The true measure of an anticancer agent's potential lies in its ability to demonstrate efficacy not only against cancer cells in a dish (in vitro) but also within a living organism (in vivo). The following tables summarize the quantitative data for representative thiazole-based compounds, highlighting their cytotoxic effects on cancer cell lines and their ability to inhibit tumor growth in animal models.
Table 1: In Vitro Cytotoxicity of Thiazole Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| Compound 4c | MCF-7 (Breast) | MTT Assay | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | [1] |
| HepG2 (Liver) | MTT Assay | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | [1] | |
| Compound 4d | MDA-MB-231 (Breast) | Cytotoxicity Assay | 1.21 | Sorafenib | 1.18 | |
| Compound 6f | Human Lung Cancer | CCK-8 Assay | 0.48 | AZD9291 | - | [2] |
| Human Breast Cancer | CCK-8 Assay | 3.66 | AZD9291 | - | [2] | |
| Compound 5b | MCF-7 (Breast) | CCK-8 Assay | 0.48 ± 0.03 | - | - | |
| A549 (Lung) | CCK-8 Assay | 0.97 ± 0.13 | - | |||
| Compound 8 | MCF-7 (Breast) | MTT Assay | 3.36 ± 0.06 µg/ml | Staurosporine | 5.25 µg/ml | [3] |
Table 2: In Vivo Antitumor Efficacy of Thiazole Derivatives
| Compound ID | Animal Model | Tumor Type | Dosage | Administration Route | Tumor Growth Inhibition (%) | Source |
| Compound 6f | Nude Mice | Human Lung Cancer Xenograft | 10 mg/Kg | - | 84.3 | [2] |
Unraveling the Mechanism: Key Signaling Pathways
Many thiazole-based anticancer agents exert their effects by interfering with critical signaling pathways that drive tumor growth, proliferation, and survival. One of the key targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a central player in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis and Biological Evaluation of Some Novel Thiazole-2- Carboxamide Derivatives as Antitumor Agents | Bentham Science [eurekaselect.com]
- 3. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Cytotoxicity Profile of 2-(4-chlorophenyl)-1,3-thiazole Derivatives in Cancer vs. Normal Cells: A Comparative Analysis
Disclaimer: This guide provides a comparative analysis of the cytotoxicity of thiazole derivatives structurally related to ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate. Due to the absence of publicly available data for the exact molecule, this report focuses on close analogs to provide insights into the potential therapeutic window of this class of compounds. The data presented herein should be interpreted as representative of 4-chlorophenyl-thiazole scaffolds.
The development of novel anti-cancer agents with high efficacy against tumor cells and minimal toxicity towards normal tissues is a paramount goal in medicinal chemistry. Thiazole derivatives have emerged as a promising class of compounds with a broad spectrum of pharmacological activities, including potent anticancer effects. This guide evaluates the cytotoxic profile of various 2-(4-chlorophenyl)-1,3-thiazole derivatives, comparing their impact on cancer cell lines versus normal cell lines, based on available experimental data.
Comparative Cytotoxicity Data
The in vitro cytotoxic activity of several 2-(4-chlorophenyl)-1,3-thiazole derivatives has been evaluated against a panel of human cancer cell lines and normal cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized below. Lower IC50 values indicate higher cytotoxic potency.
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) (Normal IC50 / Cancer IC50) |
| 4-(4-chlorophenyl)thiazol-2-amine derivative | MDA-MB-231 (Breast) | 3.52 | WI-38 (Lung Fibroblast) | >100 | >28.4 |
| Thiazole Carboxamide Derivative | A549 (Lung) | 5.42 | HEK293 (Embryonic Kidney) | 14.63 | 2.7 |
| Thiazole Carboxamide Derivative | HeLa (Cervical) | 2.97 | HEK293 (Embryonic Kidney) | >25 | >8.4 |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative | MCF-7 (Breast) | 5.36 | Vero (Kidney epithelial) | >100 | >18.6 |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative | HepG2 (Liver) | 3.13 | Vero (Kidney epithelial) | >100 | >31.9 |
Experimental Protocols
The cytotoxicity of the thiazole derivatives is predominantly assessed using the MTT assay, a colorimetric method that measures cell metabolic activity.
MTT Assay Protocol
-
Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for a further 48 to 72 hours.
-
MTT Addition: Following the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals that have formed in viable cells.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 values are then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mechanistic Insights and Signaling Pathways
While the precise mechanisms of action for many novel thiazole derivatives are still under investigation, several studies suggest that their cytotoxic effects are often mediated through the induction of apoptosis (programmed cell death). Key signaling pathways potentially involved include the intrinsic and extrinsic apoptotic pathways.
Discussion and Future Perspectives
The compiled data indicates that 2-(4-chlorophenyl)-1,3-thiazole derivatives often exhibit preferential cytotoxicity towards cancer cells over normal cells, as demonstrated by the selectivity indices. For instance, certain derivatives show high selectivity for breast and liver cancer cells while being significantly less toxic to normal fibroblasts and kidney epithelial cells. This selective toxicity is a crucial attribute for any potential anticancer therapeutic, as it suggests a wider therapeutic window and potentially fewer side effects.
The observed cytotoxicity is likely linked to the induction of apoptosis, a controlled mechanism of cell death that is often dysregulated in cancer. The activation of caspases, key executioner proteins in the apoptotic cascade, is a common finding in studies of cytotoxic thiazole compounds.
Future research should focus on elucidating the specific molecular targets of these compounds and further exploring the signaling pathways they modulate. Structure-activity relationship (SAR) studies will also be vital to optimize the potency and selectivity of this promising class of molecules. While the direct cytotoxicity of this compound remains to be determined, the broader family of 2-(4-chlorophenyl)-1,3-thiazole derivatives represents a promising scaffold for the development of novel and selective anticancer agents. In vivo studies are warranted for the most promising candidates to validate their therapeutic potential.
Benchmarking Thiazole-X: A Comparative Guide to a Novel PI3K Inhibitor
For Immediate Release
In the landscape of targeted cancer therapy, the phosphatidylinositol 3-kinase (PI3K) signaling pathway remains a critical focus for drug development due to its frequent dysregulation in various cancers.[1] This guide provides a comprehensive benchmark analysis of a novel thiazole-based compound, "Thiazole-X," against established PI3K inhibitors. This report is intended for researchers, scientists, and drug development professionals, offering an objective comparison supported by experimental data and detailed protocols. Thiazole derivatives have shown significant potential as anticancer agents by targeting key signaling pathways, including the PI3K/Akt/mTOR pathway.[2][3][4]
Comparative Analysis of PI3K Inhibitors
The inhibitory potential of Thiazole-X was evaluated against two known thiazole-containing PI3K inhibitors, designated here as Compound A and Compound B, as well as a well-characterized commercial inhibitor. The half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) were determined for each compound to assess their potency and binding affinity.
| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity |
| Thiazole-X (New Compound) | PI3Kα | 15 | 5.2 | High |
| Compound A (Known Thiazole Inhibitor) | PI3Kα | 35 | 12.1 | Moderate |
| Compound B (Known Thiazole Inhibitor) | PI3Kα | 50 | 18.5 | Moderate |
| Commercial Inhibitor | PI3Kα | 10 | 3.8 | High |
Experimental Protocols
In Vitro PI3Kα Enzyme Inhibition Assay
This assay determines the direct inhibitory effect of the compounds on the activity of the PI3Kα enzyme.
Materials:
-
Purified recombinant human PI3Kα enzyme
-
Substrate: Phosphatidylinositol (4,5)-bisphosphate (PIP2)
-
ATP
-
Kinase buffer (e.g., HEPES, MgCl2, DTT)
-
Test compounds (Thiazole-X, Compound A, Compound B, Commercial Inhibitor)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 5 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the PI3Kα enzyme and PIP2 substrate in kinase buffer to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the reaction at room temperature for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[5]
Cell-Based Assay for PI3K Pathway Inhibition
This assay measures the ability of the compounds to inhibit the PI3K signaling pathway within a cellular context.[6][7]
Materials:
-
Cancer cell line with a constitutively active PI3K pathway (e.g., MCF-7, A549)[1][4]
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer
-
Antibodies for Western blotting (e.g., anti-phospho-Akt, anti-total-Akt, anti-GAPDH)
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Seed the cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 2-4 hours.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform Western blot analysis to detect the levels of phosphorylated Akt (a downstream target of PI3K) and total Akt. Use GAPDH as a loading control.
-
Quantify the band intensities and calculate the ratio of phospho-Akt to total Akt for each treatment condition.
-
Determine the cellular IC50 value, which represents the concentration of the compound that causes a 50% reduction in Akt phosphorylation.
Visualizing Key Processes and Pathways
To further elucidate the context and methodology of this comparative analysis, the following diagrams are provided.
Caption: Workflow for benchmarking Thiazole-X.
Caption: Inhibition of the PI3K signaling pathway.
Caption: Framework for comparative analysis.
References
- 1. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. superchemistryclasses.com [superchemistryclasses.com]
- 6. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
Navigating the Labyrinth of Thiazole Derivatives: A Guide to Reproducible Synthesis and Biological Evaluation
For researchers, scientists, and professionals in drug development, the synthesis and biological testing of novel compounds are foundational yet fraught with challenges of reproducibility. Thiazole derivatives, a prominent class of heterocyclic compounds, have garnered significant attention for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] However, the path from synthesis to reliable biological data can be inconsistent. This guide provides a comparative overview of common synthetic routes and biological assays for thiazole derivatives, emphasizing key factors that influence their reproducibility. We present collated data from various studies to offer a clearer perspective on expected outcomes and potential pitfalls.
Reproducibility in the Synthesis of Thiazole Derivatives
The synthesis of the thiazole core is most classically achieved through the Hantzsch thiazole synthesis.[3] This method, along with its modern variations, remains a cornerstone for chemists. Reproducibility in synthesis is contingent on meticulous control over reaction conditions and purification methods. Even minor deviations can lead to significant variations in yield and purity.
Comparative Synthetic Yields
The following table summarizes the reported yields for the synthesis of various thiazole derivatives from recent literature. This data highlights the typical range of efficiency for these reactions and can serve as a benchmark for researchers.
| Compound ID | Synthetic Method | Key Reactants | Reported Yield (%) | Reference |
| Ju-517 | Condensation | 4-(4-bromophenyl)-2-aminothiazole, 3-nitrobenzaldehyde | 55 | [4] |
| Ju-516 | Condensation | 4-(4-bromophenyl)-2-aminothiazole, 2-nitrobenzaldehyde | 53 | [4] |
| Ju-551 | Condensation | 4-(3-nitrophenyl)-2-aminothiazole, 2-hydroxybenzaldehyde | 63 | [4] |
| 4i | One-pot three-component reaction (Microwave) | Substituted aniline, p-tolyl isothiocyanate, 2-bromo-1-(4-fluorophenyl)ethan-1-one | >90 (unspecified) | [5] |
| 17b | Cyclization | 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one, substituted amine | 92 | [6] |
| 19b | Condensation | 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one, thiosemicarbazone | 68 | [6] |
| 21b | Condensation | 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one, thiosemicarbazone | 65 | [6] |
Experimental Protocol: A General Synthesis of 2-Iminothiazole Derivatives
This protocol is a generalized representation based on methodologies reported in the literature.[4]
-
Reactant Preparation: Equimolar amounts of a substituted 2-aminothiazole and a substituted benzaldehyde are measured.
-
Dissolution: The substituted benzaldehyde is dissolved in methanol with stirring at room temperature.
-
Catalyst Addition: A catalytic amount of concentrated hydrochloric acid, dissolved in methanol, is added dropwise to the solution.
-
Reaction: The substituted 2-aminothiazole is added to the reaction mixture, which is then stirred at room temperature for a specified time (typically several hours).
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is poured into ice water. The resulting precipitate is filtered, washed with water, and dried. The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the final product.
-
Characterization: The structure and purity of the synthesized compound are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
The Challenge of Reproducible Biological Testing
The biological evaluation of thiazole derivatives is where significant variability can arise. Factors such as the choice of assay, cell line, and experimental conditions can dramatically influence the observed activity and, consequently, the reproducibility of the results.
Comparative Anticancer Activity (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) is a common metric for the potency of an anticancer compound. The table below presents IC₅₀ values for various thiazole derivatives against different cancer cell lines, illustrating the range of activities and the importance of specifying the biological context.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [7] |
| 4c | HepG2 (Liver) | 7.26 ± 0.44 | [7] |
| 4a | MCF-7 (Breast) | 12.7 ± 0.77 | [7] |
| 4a | HepG2 (Liver) | 6.69 ± 0.41 | [7] |
| 11d | Not Specified | Not Specified (Most effective) | [8] |
| 11f | Not Specified | Not Specified (Most effective) | [8] |
| 5p | MDA-MB-231 (Breast) | 0.024 | [9] |
| 16g | MDA-MB-231 (Breast) | 0.312 | [9] |
| 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 µg/mL | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The thiazole derivatives, dissolved in a suitable solvent (e.g., DMSO), are added to the wells at various concentrations. Control wells receive only the solvent.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution. The plate is then incubated for another few hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value is determined by plotting cell viability against compound concentration.
A critical consideration for thiazole derivatives is their potential to chemically reduce the MTT reagent, which can lead to false-positive results for viability. [10] It is recommended to run a control plate with the compound and MTT in cell-free media to check for direct reduction.[10]
Comparative Antimicrobial Activity (MIC Values)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| L1 | Staphylococcus aureus | 128 | [11] |
| L1 | Candida glabrata | 32 | [11] |
| L3 | Candida glabrata | 64 | [11] |
| Cu(L2)Cl₂ | Candida glabrata | 64 | [11] |
| Cu(L3)Cl₂ | Candida glabrata | 64 | [11] |
Experimental Protocol: Broth Microdilution for MIC Determination
-
Compound Preparation: A stock solution of the thiazole derivative is prepared in a suitable solvent (e.g., DMSO).[11]
-
Serial Dilution: Serial dilutions of the compound are made in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi).[12]
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).[12]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[12]
Visualizing the Path from Synthesis to Biological Target
To better understand the workflow and the mechanism of action of thiazole derivatives, the following diagrams illustrate a typical experimental pipeline and a relevant signaling pathway.
Figure 1. A generalized workflow for the synthesis and biological evaluation of thiazole derivatives.
Figure 2. Inhibition of EGFR and VEGFR-2 signaling by certain thiazole derivatives.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. kuey.net [kuey.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents [mdpi.com]
Safety Operating Guide
Proper Disposal of Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate was not located. The following guidance is based on best practices for the disposal of hazardous laboratory chemicals and information on similar thiazole derivatives. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and a licensed professional waste disposal service to ensure full compliance with all federal, state, and local regulations.
This document provides essential safety and logistical information for the responsible disposal of this compound, tailored for researchers, scientists, and drug development professionals. Given the absence of specific hazard data, a cautious approach, treating the compound as hazardous waste, is mandatory.
Immediate Safety and Hazard Assessment
Based on data for related thiazole compounds, it is prudent to assume that this compound may possess the following hazards. Always handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated area, preferably a chemical fume hood.
| Hazard Category | Assumed Classification | Precautionary Actions |
| Physical Hazards | Potentially Flammable | Keep away from heat, sparks, open flames, and hot surfaces. Use spark-proof tools and explosion-proof equipment.[1][2] |
| Health Hazards | Potentially Harmful/Irritant | Avoid contact with skin and eyes.[3] Do not breathe dust, fumes, or vapors.[3] May be harmful if swallowed, inhaled, or in contact with skin.[3] |
| Environmental Hazards | Potentially Harmful to Aquatic Life | Do not allow to enter drains or waterways.[4] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical component of laboratory safety and environmental responsibility. Adherence to these procedures will help ensure safe handling and regulatory compliance.
Step 1: Waste Segregation and Collection
-
Dedicated Waste Container: Collect all waste containing this compound in a dedicated, leak-proof, and chemically compatible container.[4][5] Plastic containers are often preferred for chemical waste.[6] Do not use foodstuff containers.[7]
-
Avoid Mixing: Do not mix this waste with other waste streams to prevent potentially violent reactions or the emission of flammable or poisonous gases.[5][7] Specifically, store separately from acids, bases, and oxidizing agents.[7]
-
Original Containers: Whenever possible, leave the chemical in its original container.[5]
Step 2: Labeling of Waste Containers
Proper labeling is crucial for safety and compliance. The waste container must be clearly and accurately labeled with the following information:[8]
-
The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[5]
-
The approximate concentration and volume of the waste.
-
The date when waste was first added to the container.[4]
-
A clear indication of the associated hazards (e.g., "Flammable," "Toxic"). This can be conveyed using pictograms or other warning conventions.[8]
Step 3: Storage of Hazardous Waste
-
Satellite Accumulation Area (SAA): Store the labeled hazardous waste container in a designated SAA.[6][7][8] This area must be at or near the point of generation and under the direct supervision of laboratory personnel.[6][9]
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[4][6] This prevents the release of vapors and potential spills.
-
Secondary Containment: Place the container in a secondary containment bin to prevent spills from reaching drainage systems.[9]
-
Inspections: The SAA should be inspected weekly for any signs of leakage from containers.[7]
Step 4: Arranging for Professional Disposal
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[5]
-
Regulatory Compliance: The disposal of the chemical waste must be carried out by a licensed professional waste disposal service in accordance with all federal, state, and local regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9]
-
EPA ID Number: Facilities generating certain quantities of hazardous waste are required to have an EPA identification number.[8][9]
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Minor Spills:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Control Ignition Sources: Extinguish any nearby flames or spark-producing equipment.[4]
-
Ventilate: Ensure the area is well-ventilated.[4]
-
Containment: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[1][4] Do not use combustible materials like paper towels for initial absorption.[4]
-
Cleanup: Carefully collect the absorbent material using spark-proof tools and place it in a sealed, properly labeled hazardous waste container.[1][2]
-
Decontamination: Clean the spill area with soap and water. All cleanup materials must also be disposed of as hazardous waste.[4]
-
Reporting: Report the incident to your laboratory supervisor and EHS department.[4]
Major Spills:
-
Evacuate: Immediately evacuate the area.
-
Alert Authorities: Notify your institution's EHS department and emergency responders, providing them with the location and nature of the hazard.
-
Restrict Access: Prevent entry to the affected area.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. Ethyl 2-aminothiazole-4-carboxylate - High purity | EN [georganics.sk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. MedicalLab Management Magazine [medlabmag.com]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Personal protective equipment for handling Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate, a compound often utilized in pharmaceutical and agrochemical research. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, the following recommendations are based on information for structurally similar thiazole derivatives and general laboratory safety principles. It is imperative to handle this chemical with caution in a well-ventilated laboratory setting.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is essential to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield.[1] | Protects against splashes and solid particles that may cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use. | Prevents skin contact, which may cause irritation. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. For larger quantities or risk of splashing, consider an apron or coveralls. | Minimizes the risk of accidental skin exposure. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or for operations generating dust, a NIOSH-approved respirator with an appropriate cartridge is recommended.[1] | Reduces the risk of inhaling airborne particles, which may cause respiratory tract irritation. |
Operational and Disposal Plans
Handling and Storage:
-
Avoid contact with skin and eyes.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Ensure adequate ventilation in the handling area.[1]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures:
-
After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
After skin contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
If swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Spill and Leak Procedures:
-
Evacuate personnel from the spill area.
-
Wear appropriate PPE as outlined above.
-
For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal. Avoid generating dust.
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
Disposal:
-
Dispose of surplus and non-recyclable solutions through a licensed disposal company.
-
Contaminated packaging should be treated as the chemical itself and disposed of accordingly.
-
Adhere to all local, state, and federal regulations for hazardous waste disposal.
PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE Selection Workflow for Handling Thiazole Derivatives.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
